molecular formula C11H19N B1360117 N-methyladamantan-1-amine CAS No. 3717-38-2

N-methyladamantan-1-amine

Cat. No.: B1360117
CAS No.: 3717-38-2
M. Wt: 165.27 g/mol
InChI Key: NZOLSRPWNVZXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyladamantan-1-amine (CAS 3717-38-2) is a versatile amine derivative of adamantane with significant interest in medicinal chemistry research. Its unique adamantyl structure contributes to interesting steric and electronic properties, influencing its chemical behavior and interaction with biological targets . This compound is recognized for its role as a key scaffold in the development of sigma receptor (σR) ligands . Sigma receptors are a unique class of receptors implicated in various central nervous system functions. Research indicates that ligands based on the this compound structure can exhibit high affinity for sigma-1 receptors (σ1R) . Activation of σ1 receptors by such ligands has demonstrated neuroprotective effects in experimental models. For instance, one study showed that a derivative provided significant protection against ischemia-reperfusion injury in the rat retina, an effect attributed to its action on σ1 receptors . Beyond neuroprotection, sigma receptors are also investigated as druggable targets in other therapeutic areas, including cancer and the treatment of cocaine toxicity . Furthermore, the adamantane moiety is often explored in drug design for its potential to improve the metabolic stability of lead compounds . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyladamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOLSRPWNVZXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190650
Record name 1-Adamantanamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-38-2, 3717-39-3
Record name 1-(Methylamino)adamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3717-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Adamantanamine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC187507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Adamantanamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-adamantylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of N-methyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyladamantan-1-amine, a secondary amine derivative of the adamantane cage structure, is a molecule of significant interest in medicinal chemistry and materials science. Its unique lipophilic and rigid polycyclic framework, inherited from adamantane, imparts distinct physicochemical properties to molecules that incorporate it. This guide provides a comprehensive overview of the principal synthetic routes to this compound, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the mechanistic underpinnings of two primary, reliable synthetic strategies: the Eschweiler-Clarke reaction starting from adamantan-1-amine and the reductive amination of adamantan-2-one. This document is designed to serve as a practical, in-depth resource, offering not just protocols but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Significance of the Adamantane Moiety

The adamantane scaffold is a perfectly symmetrical, strain-free, and highly lipophilic diamondoid structure. Its incorporation into pharmacologically active agents can profoundly influence their properties, including metabolic stability, membrane permeability, and receptor binding affinity. The parent compound, adamantan-1-amine (amantadine), was one of the first antiviral drugs approved for use against Influenza A and also finds application in treating Parkinson's disease.[1][2][3] The N-methylation to form this compound (CAS 3717-38-2) modifies the primary amine's basicity and nucleophilicity, opening avenues for its use as a building block in the synthesis of more complex molecules with tailored biological activities or material properties.[4][5]

This guide focuses on providing robust and validated methodologies for the synthesis of this key intermediate, emphasizing strategies that are scalable, efficient, and avoid the formation of undesirable byproducts.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two principal starting materials: adamantan-1-amine or adamantanone. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific equipment available in the laboratory.

  • Strategy A: Methylation of a Pre-existing Amine. This is the most direct approach, starting from commercially available adamantan-1-amine. The key challenge is to achieve selective mono-methylation and prevent the formation of the tertiary amine and quaternary ammonium salts. The Eschweiler-Clarke reaction is the gold standard for this transformation as it mechanistically precludes over-methylation.[6][7]

  • Strategy B: Formation of the C-N Bond via Reductive Amination. This method builds the amine functionality directly onto the adamantane skeleton starting from adamantanone. It involves the reaction of the ketone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.[8][9] This one-pot procedure is highly versatile and efficient.[10]

We will now explore the mechanistic details and provide field-proven protocols for each of these authoritative methods.

Methodology I: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly reliable method for the methylation of primary or secondary amines.[11] It utilizes an excess of formic acid and formaldehyde to reductively methylate the amine, stopping cleanly at the tertiary amine stage for primary amines, and thus is perfect for the mono-methylation of a secondary amine from a primary amine.[6][12] A key advantage is that the reaction is driven by the irreversible loss of carbon dioxide gas, and it avoids the use of alkyl halides, thereby preventing the formation of quaternary ammonium salts.[7]

Reaction Mechanism

The reaction proceeds through a two-step sequence for each methylation. First, the primary amine (adamantan-1-amine) reacts with formaldehyde to form an iminium ion. Second, the formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine (this compound) and releasing CO2.[13]

Eschweiler_Clarke Adamantanamine Adamantan-1-amine Iminium Iminium Ion Intermediate Adamantanamine->Iminium + CH₂O - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Product This compound Iminium->Product + HCOOH (Hydride Transfer) CO2 CO₂ Iminium->CO2 - CO₂ FormicAcid Formic Acid (HCOOH) FormicAcid->Product

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol: Eschweiler-Clarke Methylation

This protocol is adapted from standard procedures for the Eschweiler-Clarke reaction.[13]

Materials:

  • Adamantan-1-amine (Amantadine)

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (98-100%)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), pellets or concentrated solution

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add adamantan-1-amine (1.0 eq).

  • Reagent Addition: To the amine, add formic acid (2.5 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq). Causality Note: Using an excess of both reagents ensures the reaction goes to completion. Formic acid serves as both the hydride source and an acidic catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain it at this temperature under reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The evolution of CO₂ gas will be observed.

  • Acidification: After cooling to room temperature, slowly and carefully add concentrated HCl (e.g., 6M) to the reaction mixture to hydrolyze any remaining formyl esters and to protonate the amine product, making it water-soluble.

  • Work-up & Extraction (Basification): Make the aqueous solution strongly basic (pH > 12) by the slow addition of concentrated NaOH solution or pellets while cooling in an ice bath. This deprotonates the amine hydrochloride salt, liberating the free amine.

  • Isolation: Extract the aqueous layer three times with a suitable organic solvent like diethyl ether or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

ParameterConditionRationale
Starting Material Adamantan-1-amineCommercially available primary amine.
Reagents Formaldehyde, Formic AcidProvides the methyl group and reducing equivalent.
Stoichiometry Amine:Formaldehyde:Formic Acid (1:2.2:2.5)Excess ensures complete methylation.
Temperature 80-100 °CProvides sufficient energy to overcome activation barriers.
Reaction Time 12-18 hoursEnsures the reaction proceeds to completion.
Typical Yield >90%Highly efficient and high-yielding reaction.

Methodology II: Reductive Amination

Reductive amination is a powerful and versatile one-pot method for synthesizing amines from carbonyl compounds.[9] For this compound, this involves the reaction of adamantanone with methylamine to form an imine intermediate, which is immediately reduced by a selective reducing agent present in the reaction mixture.[4][14]

Reaction Mechanism

The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of adamantanone. This is followed by dehydration to form a transient iminium ion. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the C=N double bond of the iminium ion to yield the final secondary amine.[10] These reducing agents are chosen because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the intermediate iminium ion.[10]

Reductive_Amination Adamantanone Adamantanone Iminium Iminium Ion Intermediate Adamantanone->Iminium + CH₃NH₂ - H₂O Methylamine Methylamine (CH₃NH₂) Methylamine->Iminium Product This compound Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Product

Caption: General workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination.[14]

Materials:

  • Adamantanone

  • Methylamine (e.g., 40% in water or 2M in THF/Methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve adamantanone (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.

  • Amine Addition: Add methylamine solution (1.5-2.0 eq).

  • pH Adjustment: Add glacial acetic acid to adjust the pH of the mixture to approximately 5-6. Causality Note: This acidic condition is crucial. It catalyzes the formation of the iminium ion intermediate but is not so acidic as to hydrolyze the reducing agent or protonate the amine nucleophile excessively, which would render it non-nucleophilic.

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

  • Reduction: In a single portion, add the reducing agent, sodium cyanoborohydride (1.5 eq). Safety Note: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or saturated NaHCO₃ solution until gas evolution ceases.

  • Work-up & Extraction: Add more water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Starting Material AdamantanoneReadily available ketone precursor.
Reagents Methylamine, NaBH₃CNForms the C-N bond and reduces the intermediate.
Solvent Methanol / THFCommon polar aprotic/protic solvents for this reaction.
pH 5-6Optimal for iminium ion formation and stability of NaBH₃CN.
Temperature Room TemperatureMild conditions are sufficient for the reaction.
Typical Yield 70-90%Generally a high-yielding and clean reaction.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and its identity must be confirmed.

  • Purification: The crude product, an oily or solid substance, is typically purified by acid-base extraction to remove non-basic impurities, followed by distillation under reduced pressure or column chromatography on silica gel. Conversion to the hydrochloride salt by treatment with HCl in ether can also be an effective purification method, yielding a stable, crystalline solid.

  • Characterization: The structure and purity of this compound should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity. The spectra will show characteristic peaks for the adamantane cage protons and the N-methyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight (165.28 g/mol ).[5]

    • Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H stretch of the secondary amine.

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Adamantan-1-amine: Can be irritating to the skin, eyes, and respiratory system.

  • Formic Acid: Corrosive and causes severe burns. Handle with extreme care.

  • Formaldehyde: A known carcinogen and sensitizer.

  • Sodium Cyanoborohydride: Highly toxic if ingested or if it comes into contact with acid, as it can release hydrogen cyanide gas. All quenching steps involving acid must be performed with extreme caution in a fume hood.

  • Solvents: Organic solvents such as diethyl ether, DCM, and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Eschweiler-Clarke reaction offers a highly efficient and clean route from adamantan-1-amine, with the significant advantage of preventing over-methylation. Alternatively, reductive amination provides a versatile and effective one-pot synthesis from adamantanone. The choice between these methods will depend on factors such as starting material availability, cost, and scale. Both pathways, when executed with care and adherence to the principles outlined in this guide, provide reliable access to this valuable chemical intermediate for further research and development.

References

Physicochemical properties of N-methyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-methyladamantan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the unique polycyclic hydrocarbon adamantane, presents a compelling scaffold for research and development, particularly in medicinal chemistry and materials science. Its rigid, lipophilic cage structure combined with a secondary amine functional group imparts a distinct set of physicochemical properties that govern its behavior in chemical and biological systems. This guide provides a comprehensive analysis of these core properties, including solubility, basicity (pKa), and lipophilicity (logP). Furthermore, it details field-proven experimental protocols for their determination, offering a self-validating framework for researchers. The synthesis, reactivity, and potential applications are also discussed to provide a holistic understanding of this fascinating molecule.

Molecular Structure and Core Identifiers

This compound is characterized by a tricyclic adamantane cage to which a methylamino group is attached at a bridgehead carbon. This rigid, diamondoid structure is sterically bulky and highly lipophilic, while the secondary amine group provides a site for hydrogen bonding and protonation.

Caption: 2D representation of this compound's structure.

The compound's key identifiers and fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 3717-38-2[1]
Molecular Formula C₁₁H₁₉N[3]
Molecular Weight 165.28 g/mol
Appearance White crystalline solid[1][3]

Key Physicochemical Properties

The interplay between the bulky, nonpolar adamantane cage and the polar amine group dictates the physicochemical behavior of this compound.

Thermal Properties
PropertyValueSource(s)
Melting Point 110.0 °C (383.15 K)[1]
Boiling Point ~218 - 227 °C[4][5]
Flash Point ~78.8 - 84.0 °C[4][5]
Density ~1.0 - 1.1 g/cm³[1][4][5]

The high melting and boiling points are characteristic of its rigid, symmetrical adamantane structure, which allows for efficient crystal packing.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity.

  • Water Solubility : The compound exhibits limited solubility in water.[1] This is primarily due to the large, hydrophobic surface area of the adamantane structure, which resists solvation by polar water molecules.[1] One source provides a quantitative value of 770.82 mg/L.[4]

  • Organic Solvents : It is significantly more soluble in organic solvents such as ethanol and chloroform.[1] This is because the nonpolar adamantane cage can interact favorably with the nonpolar regions of these solvents.[1]

This dual nature—a polar "head" (the amine group) and a large nonpolar "body" (the adamantane cage)—is a defining characteristic. The balance between these polar and nonpolar attributes is essential for its applications in areas like drug development.[1]

Basicity and Protonation State (pKa)

The pKa of an amine refers to the acid dissociation constant of its conjugate acid (R₂NH₂⁺). It is a measure of the amine's basicity.

  • Predicted pKa : 11.32 ± 0.20[5]

This high pKa value indicates that this compound is a relatively strong base. At physiological pH (~7.4), it will exist almost exclusively in its protonated, cationic form (N-methyladamantan-1-aminium). Understanding the pKa is crucial as the ionization state of a molecule profoundly affects its solubility, membrane permeability, and receptor-binding interactions.

protonation_equilibrium Protonation Equilibrium (pKa ≈ 11.32) Protonated R-NH₂⁺-CH₃ (Cationic, Water-Soluble) Neutral R-NH-CH₃ (Neutral, Less Soluble) Protonated->Neutral Neutral->Protonated

Caption: pH-dependent equilibrium of this compound.

Lipophilicity (logP)

The partition coefficient (P) measures the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6][7] The logarithm of this value, logP, is a key indicator of lipophilicity ("fat-loving") or hydrophobicity.

  • Computed XLogP3 : 2.4[2]

A positive logP value indicates a preference for the lipid phase over the aqueous phase.[6] The value of 2.4 signifies that this compound is substantially more soluble in lipids than in water, a direct consequence of its bulky hydrocarbon framework. This property is a critical determinant of a drug's ability to cross cell membranes (absorption), its distribution within the body, and its potential for binding to hydrophobic pockets in target proteins.

Experimental Determination Protocols

To ensure scientific rigor, the direct experimental determination of key parameters like pKa and logP is essential. The following sections describe standard, validated methodologies.

Protocol: Potentiometric Titration for pKa Determination

This method is one of the most common and accurate for determining pKa values.[8][9] It involves monitoring the pH of a solution of the amine as a known concentration of a strong acid is added. The pKa corresponds to the pH at the half-equivalence point.

Principle: As a strong acid (e.g., HCl) is added to the basic amine solution, the amine is protonated. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The inflection point of this curve represents the equivalence point, where all the amine has been protonated. The pKa is the pH value at which exactly half of the amine has been protonated.[8][10]

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water.

  • Titrant: Prepare a standardized solution of a strong acid, such as 0.1 M Hydrochloric Acid (HCl).

  • Apparatus Setup: Place the amine solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration: Add the HCl titrant in small, precise increments using a burette. After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

  • pKa Determination: Determine the equivalence point (the point of steepest slope) from the titration curve, often by examining the first derivative of the plot. The volume at the half-equivalence point is then found. The pH at this half-equivalence point is equal to the pKa of the conjugate acid.[8][10]

pka_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare Amine Solution (Known Concentration) C 3. Calibrate pH Meter & Setup Apparatus A->C B 2. Standardize HCl Titrant (e.g., 0.1 M) B->C D 4. Add HCl in Increments Record pH and Volume C->D E 5. Plot pH vs. Volume of HCl D->E F 6. Find Half-Equivalence Point E->F G 7. Determine pKa (pKa = pH at half-equivalence) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Shake-Flask Method for logP Determination

The "shake-flask" technique is the traditional and most reliable method for measuring logP.[6][8] It directly measures the partitioning of a solute between n-octanol and water.

Principle: A known amount of the compound is dissolved in a biphasic system of water and n-octanol (pre-saturated with each other). After vigorous mixing to allow the compound to partition between the two phases, the system is allowed to separate. The concentration of the compound in each phase is then measured, and the partition coefficient is calculated from the ratio.[6]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare water saturated with n-octanol and n-octanol saturated with water by mixing them and allowing the phases to separate overnight. Use the aqueous phase (typically a buffer like PBS at pH 7.4) and the organic phase for the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in the organic (n-octanol) phase.

  • Partitioning: In a separation funnel or vial, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous buffer.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of this compound in both the aqueous and organic layers using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

  • Calculation: Calculate logP using the formula: logP = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).[6][7]

logp_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Pre-saturate n-octanol and Water (pH 7.4 buffer) C 3. Combine Octanol & Aqueous Phases A->C B 2. Dissolve Amine in n-octanol B->C D 4. Shake to Equilibrate Partitioning C->D E 5. Separate the Two Phases D->E F 6. Measure Concentration in Each Phase (e.g., HPLC, GC) E->F G 7. Calculate logP = log([Octanol]/[Aqueous]) F->G

Sources

A Technical Guide to the Structural Elucidation of N-methyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is fundamental to understanding its physicochemical properties, guiding drug design, and ensuring robust intellectual property. While N-methyladamantan-1-amine is a significant adamantane derivative, its single-crystal structure has not been publicly reported. This guide provides a comprehensive, field-proven methodology for determining its crystal structure, from rational synthesis and crystallization to sophisticated X-ray diffraction analysis. To ground this protocol in a practical context, the known crystal structure of the closely related pharmaceutical, Memantine Hydrochloride, is used as an illustrative case study for data analysis and interpretation. This document serves as both a strategic workflow and a technical reference for researchers engaged in the structural characterization of novel chemical entities.

Introduction: The Imperative of Crystal Structure Analysis

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic nature which can enhance drug properties such as metabolic stability and target binding. This compound (C₁₁H₁₉N) represents a fundamental derivative within this class. Its structural characterization is paramount for predicting its behavior in complex biological systems and for designing new molecular entities with tailored properties.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a molecule. It provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as critical insights into the intermolecular interactions—such as hydrogen bonds and van der Waals forces—that govern crystal packing. This information is invaluable for:

  • Drug Development: Understanding structure-activity relationships (SAR), identifying pharmacophores, and designing polymorph screening studies.

  • Materials Science: Engineering materials with desired physical properties like solubility, melting point, and stability.

  • Intellectual Property: Defining and defending the novel composition of matter in patent applications.

Given the absence of a publicly available crystal structure for this compound, this guide outlines the complete experimental pipeline required for its determination.

PART 1: Synthesis and Crystallization of this compound

The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Section 1.1: Proposed Synthesis Route

A reliable method for synthesizing this compound is reductive amination of adamantan-1-one. This two-step, one-pot approach is efficient and avoids the use of more hazardous reagents.

Protocol 1: Synthesis via Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve adamantan-1-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).

  • Imine Formation: Add a solution of methylamine (1.5 eq, typically as a solution in methanol or THF) to the flask. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality Note: The portion-wise addition of the reducing agent controls the exothermic reaction and prevents side reactions.

  • Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases and the pH is acidic (~pH 2).

  • Purification: Wash the aqueous solution with diethyl ether (3 x 20 mL) to remove any unreacted starting material. Basify the aqueous layer to pH >12 with 4 M sodium hydroxide. Extract the product, this compound, with dichloromethane (3 x 30 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis Workflow Adamantanone Adamantan-1-one Imine Imine Intermediate Adamantanone->Imine + Methylamine Methylamine Methylamine in MeOH Methylamine->Imine Product_base This compound (Free Base) Imine->Product_base + NaBH4 (Reduction) NaBH4 Sodium Borohydride (NaBH4) NaBH4->Product_base Purification Purification (Extraction & Chromatography) Product_base->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Section 1.2: Growing Single Crystals

Obtaining single crystals is often the most challenging step. It requires a systematic screening of solvents and conditions to find the "sweet spot" where molecules can slowly and orderly assemble into a crystalline lattice.

Protocol 2: Crystallization Screening

  • Material Purity: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks.

    • Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C). Causality Note: Slow cooling prevents rapid precipitation, which leads to amorphous powder or microcrystals, and instead favors the growth of larger, well-ordered single crystals.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small inner vial (or as a drop on a coverslip). Place this inside a larger sealed chamber containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

PART 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, its structure can be determined.

Protocol 3: Data Collection and Structure Solution

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). Causality Note: Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher quality diffraction data.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of collected reflections are integrated and corrected for experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2).

G cluster_xray X-ray Crystallography Workflow Crystal Single Crystal Selection Mount Mounting & Cryo-cooling (100 K) Crystal->Mount Diffractometer Data Collection (Diffractometer) Mount->Diffractometer Processing Data Processing (Unit Cell, Space Group) Diffractometer->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Model Final Structural Model (CIF file) Refinement->Final_Model

Caption: Workflow for single-crystal X-ray diffraction.

PART 3: Analysis of Crystallographic Data - A Case Study of Memantine Hydrochloride

To illustrate the type of information obtained from a successful structure determination, we will analyze the published crystal structure of Memantine Hydrochloride Monohydrate (1-amino-3,5-dimethyladamantane hydrochloride monohydrate).[1] This structure provides a valuable proxy for understanding the potential solid-state features of this compound.

Section 3.1: Crystallographic Data Summary

The first output of a crystal structure determination is a set of fundamental parameters that define the crystal lattice and the quality of the refinement.

ParameterMemantine Hydrochloride Monohydrate[1]
Chemical FormulaC₁₂H₂₁N · HCl · H₂O
Formula Weight233.78
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)19.467(4)
b (Å)6.8150(14)
c (Å)9.940(2)
α, β, γ (°)90, 90, 90
Volume (ų)1318.9(5)
Z (molecules/unit cell)4
Temperature (K)296
Final R1 [I > 2σ(I)]0.045
wR2 (all data)0.125
CCDC Deposition Number729352

Table 1: Key crystallographic data for Memantine Hydrochloride Monohydrate.[1]

Section 3.2: Molecular Geometry

The analysis provides precise measurements of the molecule's internal geometry. The adamantane cage is expected to be rigid, with C-C bond lengths and C-C-C angles close to those of an ideal sp³ hybridized system.

Bond/AngleLength (Å) / Angle (°)Atoms Involved
C-N Bond1.504(4)C(1)-N(1)
C-C (bridgehead)~1.54e.g., C(1)-C(2)
C-C (methylene)~1.53e.g., C(2)-C(3)
C-C-C Angle~109.5Within the adamantane cage

Table 2: Selected bond lengths and angles for Memantine Hydrochloride Monohydrate.[1]

These values confirm the expected geometry of the adamantane cage. The C-N bond length is typical for a single bond between an sp³ carbon and a protonated amine. For this compound, we would expect to see a similar C-N bond length and an additional N-CH₃ bond of approximately 1.47 Å.

Section 3.3: Crystal Packing and Intermolecular Interactions

In the solid state, molecules are arranged in a highly ordered, repeating pattern stabilized by a network of intermolecular forces. In the case of Memantine Hydrochloride Monohydrate, hydrogen bonding is the dominant directional force. The protonated primary amine (-NH₃⁺) acts as a hydrogen bond donor, while the chloride ion (Cl⁻) and the oxygen atom of the water molecule act as acceptors.

The crystal packing is characterized by a three-dimensional network where each memantinium cation forms hydrogen bonds with two chloride ions and one water molecule. The water molecule, in turn, bridges between a cation and a chloride ion. This extensive hydrogen-bonding network is critical to the stability of the crystal lattice.

G cluster_interactions Hydrogen Bonding Network Mem_NH3 Memantine-NH3+ Cl_ion Cl- Mem_NH3->Cl_ion N-H···Cl H2O H2O Mem_NH3->H2O N-H···O H2O->Cl_ion O-H···Cl Mem_NH3_2 Memantine-NH3+ (adjacent) H2O->Mem_NH3_2

Caption: Key hydrogen bond interactions in Memantine HCl Monohydrate.[1]

For this compound hydrochloride, the secondary amine (-NH₂⁺CH₃) would have two protons available for hydrogen bonding, leading to a different, yet still crucial, network of N-H···Cl⁻ interactions that would dictate its crystal packing.

Conclusion

This guide outlines a robust and systematic approach to determining the crystal structure of this compound. By combining a validated synthesis protocol with methodical crystallization screening and state-of-the-art single-crystal X-ray diffraction techniques, the definitive three-dimensional structure of this important molecule can be elucidated. The analysis of the closely related memantine hydrochloride structure serves as a clear exemplar of the rich, detailed insights that crystallographic studies provide. Such data is not merely academic; it is a critical asset for any research program in drug discovery or materials science, enabling rational design, property optimization, and the establishment of a strong intellectual property foundation.

References

  • Lou, B.-Y., Liu, T.-T. & Xu, S.-F. (2009). 1-Amino-3,5-dimethyladamantane hydrochloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65, o1133. [Link]

Sources

N-methyladamantan-1-amine derivatives and analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-methyladamantan-1-amine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Frontiers

Executive Summary

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, serves as a privileged structure in medicinal chemistry, giving rise to compounds with significant therapeutic value.[1][2] This guide provides a comprehensive technical overview of this compound, its derivatives, and key analogs. We traverse the synthetic landscape, delve into the critical structure-activity relationships (SAR), and elucidate the core pharmacological mechanisms, primarily focusing on N-methyl-D-aspartate (NMDA) receptor antagonism and dopaminergic modulation. Through an examination of seminal compounds like Memantine and Amantadine, this whitepaper offers researchers and drug development professionals a detailed synthesis of the chemistry, biological activity, and clinical applications that define this important class of molecules.

The Adamantane Scaffold: A Foundation for CNS Drug Discovery

First isolated from crude oil in 1933, adamantane's unique physicochemical properties make it an exceptional starting point for drug design.[3][4] Its cage-like structure imparts remarkable thermal and chemical stability. More importantly, it offers a three-dimensional, rigid framework that allows for the precise spatial orientation of pharmacophoric groups.[4] The inherent lipophilicity of the adamantane nucleus enhances the ability of its derivatives to cross the blood-brain barrier, a critical feature for centrally acting drugs.[4]

The journey of adamantane derivatives in medicine began in the 1960s with the discovery of Amantadine's antiviral properties against Influenza A.[3][5] This was soon followed by the serendipitous discovery of its utility in treating Parkinson's disease, highlighting the scaffold's potential for neurological applications.[6][7] This foundation paved the way for the development of more sophisticated derivatives, including Memantine, a cornerstone in the management of Alzheimer's disease.[3] These successes underscore the adamantane moiety's role as a "lipophilic bullet," capable of guiding active moieties to their biological targets within the central nervous system.[5]

Synthesis of this compound and Its Analogs

The synthesis of N-substituted adamantanamines can be achieved through several established organic chemistry routes. A common and efficient strategy involves the reductive amination of adamantan-1-one. This method provides a versatile platform for introducing a wide variety of alkyl and aryl substituents onto the amine nitrogen.

Another powerful method involves the Ritter reaction, where a halogenated or hydroxylated adamantane is reacted with a nitrile (like acetonitrile) in the presence of strong acid to form an N-acetyl intermediate, which is subsequently hydrolyzed to the primary amine.[8] This primary amine can then be selectively N-methylated. More direct methods, such as the reaction of a brominated adamantane with an aminating agent like urea or formamide followed by hydrolysis and reduction, have also been developed for large-scale synthesis of related compounds like Memantine.[9]

Representative Synthetic Workflow: Reductive Amination

The following workflow illustrates a general, high-yield pathway to this compound and its derivatives starting from a substituted adamantanone.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Optional: Derivatization A Adamantan-1-one (or substituted analog) C Intermediate Imine/Enamine A->C Acid Catalyst (e.g., TiCl₄) B Methylamine (CH₃NH₂) (or other primary amine) B->C E This compound (Final Product) C->E D Reducing Agent (e.g., NaBH₃CN, H₂/Pd) D->E Protic Solvent (e.g., MeOH) G Diverse Analogs E->G Electrophiles (e.g., R-X, Ac₂O) F Further Alkylation / Acylation F->G

Figure 1: General workflow for the synthesis of N-alkylated adamantan-1-amines via reductive amination.

Structure-Activity Relationships (SAR) and Physicochemical Properties

The pharmacological profile of adamantane amines is exquisitely sensitive to their structural features. Key modifications involve substitution on the adamantane cage and the nature of the amino group.

  • The Amino Group: The presence of the primary or secondary amine is critical for activity at the NMDA receptor. The protonated amine (R-NH3+ or R-NH2R'+) at physiological pH is thought to interact with the magnesium (Mg²⁺) binding site within the receptor's ion channel.[10]

  • N-Alkylation: N-methylation (as in this compound) or N,N-dimethylation can modulate potency and receptor kinetics. For instance, methylation can alter the pKa and steric profile, influencing how the molecule enters and exits the ion channel.

  • Cage Substitution: Adding methyl groups to the bridgehead carbons of the adamantane cage, as seen in Memantine (1-amino-3,5-dimethyladamantane), significantly impacts potency and kinetics.[11] These lipophilic groups are believed to enhance binding affinity within the hydrophobic environment of the channel pore, leading to a more favorable therapeutic profile compared to the unsubstituted parent, Amantadine.[12] The overall "molecular shape" is a key determinant of antiparkinsonian activity.[12]

Compound Structure Primary Target(s) Key Physicochemical Features
Amantadine Adamantan-1-amineM2 Proton Channel, NMDA Receptor, Dopamine SystemsParent adamantane amine; lower lipophilicity compared to methylated analogs.[13][14]
Rimantadine (RS)-1-(Adamantan-1-yl)ethan-1-amineM2 Proton Channelα-methyl group increases antiviral potency relative to Amantadine.[3]
This compound C₁₁H₁₉NNMDA ReceptorN-methylation alters basicity and steric bulk at the pharmacophore.[15]
Memantine 1-amino-3,5-dimethyladamantaneNMDA ReceptorTwo bridgehead methyl groups enhance potency and refine kinetics for a better therapeutic window.[10][11]

Table 1: Comparative properties of key this compound analogs and derivatives.

Core Pharmacological Mechanisms

The therapeutic effects of this compound derivatives stem from two primary mechanisms of action within the CNS: antagonism of the NMDA receptor and modulation of dopaminergic systems.

NMDA Receptor Antagonism

The principal mechanism for the neuroprotective effects of compounds like Memantine is the blockade of NMDA receptor channels.[10][16] Under pathological conditions, such as in Alzheimer's disease, excessive glutamate release leads to persistent, low-level activation of NMDA receptors. This causes a continuous influx of Ca²⁺ ions, triggering excitotoxicity and neuronal cell death.[16][17]

Adamantane amine derivatives act as uncompetitive, voltage-dependent, open-channel blockers .[16][18]

  • Uncompetitive: The drug only binds when the receptor is activated by its agonists (glutamate and glycine), meaning it preferentially targets overactive channels while sparing normal synaptic transmission.[16][17]

  • Open-Channel Block: The molecule physically enters and occludes the open ion channel pore.[17]

  • Voltage-Dependent: The positively charged amine is driven out of the channel when the neuron depolarizes during normal synaptic signaling, allowing physiological NMDA receptor function to proceed. This "unblocking" is rapid, which is crucial for its favorable side-effect profile compared to high-affinity antagonists like ketamine.[11][18]

G cluster_0 Resting State (-70mV) cluster_1 Pathological Activation (-70mV) cluster_2 Therapeutic Intervention (-70mV) cluster_3 Physiological Activation (Depolarized) Rest_Receptor NMDA Receptor Channel Blocked by Mg²⁺ Rest_Glutamate Glutamate Rest_Glutamate->Rest_Receptor Low Tonic Level Path_Receptor NMDA Receptor Mg²⁺ block is weak Ca²⁺ Influx → Excitotoxicity Path_Glutamate Excess Glutamate Path_Glutamate->Path_Receptor Persistent Binding Therapy_Receptor NMDA Receptor Channel Blocked by Adamantane Amine Therapy_Glutamate Excess Glutamate Therapy_Glutamate->Therapy_Receptor Drug Memantine Drug->Therapy_Receptor Blocks Pathological Ca²⁺ Influx Phys_Receptor NMDA Receptor Mg²⁺ & Drug Expelled Physiological Ca²⁺ Influx Phys_Glutamate Synaptic Glutamate Phys_Glutamate->Phys_Receptor Transient Binding

Figure 2: Mechanism of voltage-dependent NMDA receptor blockade by adamantane amines.

Dopaminergic and Other CNS Effects

While NMDA antagonism is primary for Memantine, compounds like Amantadine exert their antiparkinsonian effects through a more complex, multimodal mechanism that is not fully understood.[7][14] Evidence suggests it enhances dopamine neurotransmission by:

  • Increasing the synthesis and release of dopamine from presynaptic terminals.[14][19]

  • Inhibiting the reuptake of dopamine back into the neuron.[14][19]

This combination of weak NMDA antagonism and positive dopaminergic modulation helps to rebalance the corticostriatal pathways that are disrupted in Parkinson's disease.[20] Some derivatives also show antagonistic effects at serotonin 5-HT3 receptors and nicotinic acetylcholine receptors, which may contribute to their overall clinical profile.[18]

Key Derivatives in Clinical Practice

The principles of adamantane chemistry and pharmacology are best exemplified by the compounds that have achieved widespread clinical use.

  • Memantine (Namenda®): Approved for the treatment of moderate-to-severe dementia of the Alzheimer's type, Memantine is the archetypal low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[17][21] Its refined kinetics, conferred by the 3,5-dimethyl substitutions, allow it to protect against excitotoxicity while preserving the physiological signaling required for learning and memory, resulting in a favorable clinical profile.[11][18]

  • Amantadine (Symmetrel®): This foundational adamantane amine has a dual therapeutic role. As an antiviral, it inhibits the M2 proton channel of the influenza A virus, preventing viral uncoating.[7][22] In neurology, it provides symptomatic relief for Parkinson's disease and drug-induced extrapyramidal symptoms, primarily through its effects on dopamine systems and weak NMDA antagonism.[7][23]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and functional evaluation of this compound derivatives.

Protocol: Synthesis of this compound via Reductive Amination
  • Reaction Setup: To a solution of adamantan-1-one (1.0 eq) in methanol (MeOH) in a round-bottom flask, add a 2.0 M solution of methylamine in MeOH (1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash with diethyl ether to remove any unreacted starting material. Basify the aqueous layer to pH >12 with 6 M NaOH. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or crystallization of the hydrochloride salt.

Protocol: In Vitro Evaluation via Electrophysiology
  • Cell Preparation: Use cultured hippocampal neurons or HEK293 cells expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Patch-Clamp Recording: Obtain whole-cell voltage-clamp recordings. Hold the membrane potential at -70 mV.

  • NMDA Application: Perfuse the cells with a solution containing NMDA (e.g., 300 µM) and the co-agonist glycine (e.g., 10 µM) to elicit an inward current.

  • Antagonist Application: Co-apply the test compound (e.g., this compound) at varying concentrations with the NMDA/glycine solution and measure the degree of current inhibition to determine the IC₅₀.

  • Voltage-Dependence Assay: To assess voltage-dependence, apply the antagonist at its IC₅₀ and apply voltage steps from a negative holding potential (e.g., -90 mV) to positive potentials (e.g., +50 mV). A greater degree of block at negative potentials compared to positive potentials confirms voltage-dependent antagonism.[24]

Conclusion and Future Directions

This compound and its analogs represent a clinically validated and chemically versatile class of compounds. Their success is rooted in the unique properties of the adamantane scaffold, which provides an ideal framework for targeting CNS receptors. The well-understood mechanism of uncompetitive, voltage-dependent NMDA receptor antagonism offers a paradigm for developing neuroprotective agents with improved therapeutic windows.

Future research is focused on creating multifunctional ligands that combine NMDA receptor antagonism with other relevant activities, such as acetylcholinesterase inhibition or Aβ aggregation inhibition, to tackle neurodegenerative diseases from multiple angles.[25] The continued exploration of the vast chemical space around the adamantane core promises to yield novel therapeutics for a range of challenging neurological and psychiatric disorders.

References

  • Chen, H. S., & Lipton, S. A. (2006). Mechanism of action of memantine. PubMed - NIH. Available at: [Link]

  • Dravid, S. M., et al. (2012). Noncompetitive, Voltage-Dependent NMDA Receptor Antagonism by Hydrophobic Anions. The Journal of Neuroscience. Available at: [Link]

  • Gaspar, A., et al. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Available at: [Link]

  • Dravid, S. M., et al. (2012). Noncompetitive, Voltage-Dependent NMDA Receptor Antagonism by Hydrophobic Anions. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride? Patsnap Synapse. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of memantine? Dr.Oracle. Available at: [Link]

  • Drugs.com. (2025). Memantine: Uses, Dosage, Side Effects, Warnings. Drugs.com. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. Available at: [Link]

  • Gaszner, B. (2024). Memantine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Vu, B. D., et al. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine. Available at: [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

  • Vagi, O. P., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link]

  • Danysz, W., et al. (1997). Amantadine: an antiviral and antiparkinsonian agent. Acta Poloniae Pharmaceutica.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Available at: [Link]

  • New Drug Approvals. (2014). Memantine. New Drug Approvals. Available at: [Link]

  • Parsons, C. G., et al. (1995). Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. PubMed. Available at: [Link]

  • Google Patents. (2008). WO2008062472A2 - Process for the preparation of memantine. Google Patents.
  • Wesemann, W., et al. (1977). [The action of 1-aminoadamantane. Comparative studies with isolated nerve endings and thrombocytes on the release of serotonin and dopamine]. PubMed. Available at: [Link]

  • Vagi, O. P., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ResearchGate. Available at: [Link]

  • Brennan, P. E., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]

  • ResearchGate. (2023). Amantadine: The Journey from Fighting Flu to Treating Parkinson Disease. ResearchGate. Available at: [Link]

  • MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available at: [Link]

  • ACS Publications. (1995). Structure-anti-Parkinson activity relationships in the aminoadamantanes. Influence of bridgehead substitution. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (2024). Amantadine. Wikipedia. Available at: [Link]

  • Dr.Oracle. (2025). What is the function of amantadine? Dr.Oracle. Available at: [Link]

  • Kazi, R., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Therapeutic Journey of 1-Adamantanamine HCl: From Antiviral to Neurological Aid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • PubChem - NIH. (2024). Amantadine. PubChem. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2020). Repurposing of Adamantanes with Transmitter Receptor Antagonist Properties for the Prevention/Treatment of COVID-19. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Effects of a voltage-dependent magnesium block of NMDA receptors on the... ResearchGate. Available at: [Link]

  • Antonov, S. M., & Johnson, J. W. (2003). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. PubMed Central. Available at: [Link]

  • Go, G., & Jones, M. (2023). Amantadine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Chemspace. (2024). Buy this compound | 3717-38-2. Chemspace. Available at: [Link]

  • Google Patents. (1997). US5599998A - Method for the synthesis of adamantane amines. Google Patents.
  • Valdés, L. A., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central. Available at: [Link]

  • Basile, L., et al. (2021). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PubMed Central. Available at: [Link]

  • Kazi, R., et al. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed Central. Available at: [Link]

  • ACS Publications. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]

  • Morozov, I. S., et al. (2016). Synthesis and study of basic hydrolysis of novel derivatives of N-[(adamantan-1-yl)methyl]aniline. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. ResearchGate. Available at: [Link]

  • PubChem - NIH. (2024). 3-Methyladamantan-1-amine. PubChem. Available at: [Link]

Sources

Spectroscopic Analysis of N-methyladamantan-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Rigid Scaffold

N-methyladamantan-1-amine, a derivative of adamantane, belongs to a class of compounds characterized by a unique, rigid, cage-like hydrocarbon structure. This structural feature imparts a high degree of lipophilicity and metabolic stability, making adamantane derivatives attractive scaffolds in medicinal chemistry and drug development. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. This guide provides an in-depth technical analysis of this compound using the cornerstone techniques of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral features and interpret the data in the context of the molecule's distinct architecture.

Molecular Structure and Symmetry

To comprehend the spectroscopic data, a foundational understanding of the this compound structure is essential. The adamantane cage is highly symmetrical, belonging to the Td point group. However, the substitution of a methylamino group at one of the four equivalent bridgehead positions (C1) reduces this symmetry. This reduction in symmetry is a key factor in the interpretation of the NMR spectra.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound in solution.

¹H NMR Spectroscopy: A Tale of Three Proton Environments

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's residual symmetry. We anticipate signals from the N-methyl group, the N-H proton, and the adamantyl cage protons.

  • Adamantyl Protons (δ ≈ 1.5-2.1 ppm): The 15 protons of the adamantane cage will give rise to a series of overlapping multiplets in this region. The three methine protons (CH) at positions 3, 5, and 7 are equivalent and will appear as a broad singlet. The twelve methylene protons (CH₂) at positions 2, 4, 6, 8, 9, and 10 will also be equivalent and appear as another broad singlet. The exact chemical shifts can be influenced by the solvent and concentration.

  • N-Methyl Protons (δ ≈ 2.2-2.6 ppm): The three protons of the N-methyl group are expected to appear as a sharp singlet.[1] This downfield shift, compared to a typical alkane methyl group, is due to the deshielding effect of the adjacent nitrogen atom.

  • N-H Proton (δ ≈ 0.5-5.0 ppm): The amine proton signal is often broad and its chemical shift is highly variable, depending on factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.[1][2] To confirm its identity, a D₂O exchange experiment can be performed, which will cause the N-H signal to disappear from the spectrum.

¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework. Due to the symmetry of the this compound molecule, we expect to see five distinct carbon signals.

Carbon Atom(s) Predicted Chemical Shift (δ, ppm) Rationale
C1 (Bridgehead, N-substituted)50-65The carbon atom directly attached to the nitrogen is significantly deshielded.
C3, C5, C7 (Bridgehead)25-35These three equivalent methine carbons are in a typical alkane environment.
C2, C8, C9 (Methylene)40-45These six equivalent methylene carbons are adjacent to the substituted bridgehead carbon.
C4, C6, C10 (Methylene)37-45These three equivalent methylene carbons are further from the substituent.
N-CH₃20-30The methyl carbon attached to the nitrogen.

Note: Predicted chemical shifts are based on general values for substituted adamantanes and aliphatic amines.[3][4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, a secondary amine, the following key absorptions are expected:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
N-H Stretch3350-3310Weak to MediumCharacteristic of a secondary amine. Primary amines show two bands in this region, while tertiary amines show none.[6]
C-H Stretch (sp³)2950-2850StrongIndicates the presence of the aliphatic adamantyl and methyl groups.
N-H Bend1650-1580VariableThis band is not always prominent in secondary amines.
C-N Stretch1250-1020MediumConfirms the presence of the aliphatic amine C-N bond.[6]
N-H Wag910-665Broad, StrongA characteristic out-of-plane bending vibration for primary and secondary amines.[6]

The IR spectrum will be dominated by the strong C-H stretching vibrations of the adamantane cage. The presence of a single, relatively weak N-H stretching band is a key diagnostic feature for the secondary amine functionality.[6]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For this compound (C₁₁H₁₉N), the molecular weight is 165.28 g/mol .

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

  • Molecular Ion (M⁺˙): A peak at m/z = 165 is expected, corresponding to the molecular weight of this compound. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our compound.[7]

  • α-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[7] This results in the formation of a resonance-stabilized iminium cation. For this compound, α-cleavage would lead to the loss of a C₉H₁₅ radical from the adamantyl group, resulting in a prominent peak at m/z = 44 . This fragment corresponds to [CH₂=NHCH₃]⁺.

  • Adamantyl Cation: Loss of the methylamino group would generate the adamantyl cation at m/z = 135 . This is a very stable carbocation and is often a major fragment in the mass spectra of 1-substituted adamantanes.

  • Other Fragments: The fragmentation of the adamantane cage itself can lead to a series of smaller hydrocarbon fragments, typically seen at m/z = 93, 79, and 67.

cluster_0 Mass Spectrometry Fragmentation M This compound [C11H19N]˙+ m/z = 165 F1 Iminium Cation [C2H6N]+ m/z = 44 M->F1 α-Cleavage F2 Adamantyl Cation [C10H15]+ m/z = 135 M->F2 Loss of ·NHCH3 F3 Further Adamantane Fragmentation m/z = 93, 79, 67 F2->F3 Cage Fragmentation

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

    • For D₂O exchange, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Thin Film (if liquid): Place a drop of the neat liquid between two NaCl or KBr plates.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR reveal the distinct proton and carbon environments shaped by the molecule's symmetry. IR spectroscopy confirms the presence of the key secondary amine and aliphatic functional groups. Mass spectrometry establishes the molecular weight and provides valuable structural information through predictable fragmentation pathways, most notably α-cleavage and the formation of the stable adamantyl cation. Together, these techniques offer a self-validating system for the identification and purity assessment of this important adamantane derivative, providing a solid analytical foundation for its application in research and development.

References

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]

  • PubChem. (n.d.). Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)-. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20113-20121. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • PubChem. (n.d.). Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • NIST. (n.d.). 1-Adamantanemethylamine, α-methyl-. Retrieved from [Link]

  • A&A Blocks. (n.d.). Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-dimethyl-, hydrochloride (1:1). Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIH. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • PubChem. (n.d.). ((Adamantan-1-yl)methyl)(methyl)amine. Retrieved from [Link]

  • ScienceDirect. (n.d.). 13C NMR spectra of adamantane derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChemLite. (n.d.). Tricyclo[3.3.1.13,7]decan-1-amine, 3-(1-methylethyl)-, conjugate acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). 1-Adamantanemethylamine, α-methyl-. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-methyladamantan-1-amine (CAS 3717-38-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyladamantan-1-amine, a derivative of the rigid, polycyclic hydrocarbon adamantane, represents a molecule of significant interest in medicinal chemistry and neuropharmacology. Its unique three-dimensional structure and lipophilic character provide a versatile scaffold for the development of novel therapeutic agents. This guide offers a comprehensive technical overview of this compound, encompassing its physicochemical properties, validated synthesis and analytical protocols, and a detailed exploration of its pharmacological profile. As a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor and a ligand for sigma receptors, this compound serves as a valuable tool for researchers investigating neurological disorders and developing new central nervous system (CNS) targeted therapies.

Introduction

The adamantane moiety has become a privileged scaffold in drug design, valued for its ability to increase lipophilicity, enhance metabolic stability, and provide a rigid framework for precise pharmacophore presentation.[1][2] this compound, as a methylated derivative of amantadine, belongs to a class of compounds with established therapeutic applications, including antiviral and anti-Parkinsonian activities.[2][3] The addition of a methyl group to the primary amine of adamantan-1-amine subtly alters its steric and electronic properties, leading to a distinct pharmacological profile that warrants in-depth investigation. This guide aims to provide a detailed technical resource for researchers, consolidating key information on the synthesis, characterization, and neuropharmacological properties of this compound.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[4] Its rigid, diamondoid structure contributes to a relatively high melting and boiling point. The presence of the secondary amine group imparts a moderate polarity, influencing its solubility.[1]

PropertyValueSource(s)
CAS Number 3717-38-2[4]
Molecular Formula C₁₁H₁₉N[4]
Molecular Weight 165.28 g/mol [4]
Appearance White crystalline solid[1][4]
Boiling Point 222.0 - 226.8 °C[1][5]
Density ~1.0 - 1.1 g/cm³[1][5]
Solubility Limited solubility in water; more soluble in organic solvents like ethanol and chloroform.[1]
pKa 11.32 ± 0.20 (Predicted)[5]

Synthesis of this compound

The synthesis of this compound can be reliably achieved through two primary routes: direct methylation of adamantan-1-amine or reductive amination of 1-adamantanone. The reductive amination pathway is often preferred due to its efficiency and control over the degree of alkylation.

Reductive Amination of 1-Adamantanone: A Validated Protocol

This one-pot procedure involves the formation of an imine intermediate from 1-adamantanone and methylamine, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent like sodium cyanoborohydride is critical as it selectively reduces the iminium ion without significantly affecting the starting ketone.

G ketone 1-Adamantanone intermediate Iminium Ion Intermediate ketone->intermediate Condensation amine Methylamine (CH₃NH₂) amine->intermediate h_plus Acid Catalyst (e.g., AcOH) h_plus->intermediate reducing_agent Reducing Agent (e.g., NaBH₃CN) product This compound reducing_agent->product intermediate->product Reduction

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-adamantanone (1.0 eq) in anhydrous methanol in a round-bottom flask, add methylamine (as a solution in a suitable solvent, e.g., THF or methanol, 1.2 eq).

  • Acidification: Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation.

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Continue stirring at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with a 2M sodium hydroxide solution to a pH > 12. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following section details the expected outcomes from standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons and the N-methyl group. The N-methyl protons typically appear as a sharp singlet in the range of δ 2.2-2.6 ppm. The protons of the adamantane cage will present as a series of broad multiplets due to complex spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the adamantane cage and the N-methyl carbon. The carbons adjacent to the nitrogen atom will be deshielded and appear at a downfield chemical shift.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is an effective method for confirming the molecular weight and assessing the purity of this compound.

  • Molecular Ion: The electron ionization (EI) mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound. Due to the "Nitrogen Rule," a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Fragmentation Pattern: The fragmentation of this compound is dominated by alpha-cleavage, which is characteristic of amines. The loss of a hydrogen atom from the molecular ion to form a stable iminium cation often results in a prominent peak at m/z 164. Another significant fragmentation pathway involves the cleavage of the C-C bonds of the adamantane cage.

Pharmacological Profile

The pharmacological activity of this compound is multifaceted, with reported interactions at several key CNS targets. Its adamantane scaffold allows it to readily cross the blood-brain barrier.

NMDA Receptor Antagonism

This compound is a weak, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. It interacts with the MK-801 binding site within the ion channel. One study reported a Ki value of 21.72 ± 1.63 µM for the displacement of [³H]MK-801 binding in human frontal cortex membranes. This indicates a significantly lower affinity compared to other adamantane derivatives like memantine (Ki = 0.54 ± 0.23 µM). This weak antagonism suggests that at therapeutic concentrations, its effects via the NMDA receptor may be less pronounced than those of its more potent analogs.

Sigma Receptor Affinity

Adamantane derivatives are known to interact with sigma receptors, which are implicated in a variety of neurological processes. While direct binding data for this compound at sigma receptors is limited, a derivative, (-)-MR22, has been identified as a sigma-1 receptor ligand. Studies on a series of 1-aminoadamantanes have shown a range of affinities for the sigma binding site, with Ki values from the nanomolar to the micromolar range. Further investigation is required to fully characterize the affinity and functional activity of this compound at both sigma-1 and sigma-2 receptor subtypes.

Dopaminergic and Serotonergic Systems

While N-alkylation of amantadine does not significantly alter its weak affinity for dopamine receptors in vitro, it can influence behavioral stimulation and dopamine metabolite levels. The structural similarity of this compound to other psychoactive compounds suggests potential interactions with dopaminergic and serotonergic systems, although specific receptor binding affinities have not been extensively reported. The related compound, memantine, has been shown to block serotonin-induced depolarization in a neuronal cell line, suggesting a potential interaction with 5-HT3 receptors.[6] Further research is warranted to elucidate the precise effects of this compound on these neurotransmitter systems.

G cluster_0 This compound cluster_1 Potential Pharmacological Targets mol C₁₁H₁₉N nmda NMDA Receptor (Weak Antagonist) mol->nmda Inhibits sigma Sigma Receptors (Ligand) mol->sigma Binds to dopamine Dopamine System mol->dopamine Modulates? serotonin Serotonin System mol->serotonin Modulates?

Caption: Potential pharmacological interactions of this compound.

Applications in Research and Drug Development

The unique pharmacological profile of this compound makes it a valuable tool for several areas of research:

  • Neurodegenerative Disorders: As a weak NMDA receptor antagonist, it can be used to probe the role of glutamatergic neurotransmission in models of diseases such as Alzheimer's and Parkinson's disease.

  • Probe for Sigma Receptors: Its potential as a sigma receptor ligand allows for its use in studies aimed at understanding the function of these enigmatic receptors in the CNS.

  • Scaffold for Drug Discovery: The adamantane core of this compound serves as an excellent starting point for the synthesis of novel derivatives with tailored affinities for specific CNS targets. Its established ability to cross the blood-brain barrier is a significant advantage in this context.[1]

  • Material Science: The amine functionality allows for its incorporation into polymers to enhance properties such as thermal stability.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a multifaceted molecule with a rich chemistry and an intriguing, though not yet fully elucidated, pharmacological profile. Its structural rigidity, lipophilicity, and demonstrated activity at key CNS targets make it a compound of considerable interest for both fundamental research and applied drug discovery. This guide provides a solid technical foundation for scientists working with this compound, from its synthesis and characterization to its potential applications in the development of novel therapeutics for neurological disorders. Further research into its specific interactions with a broader range of CNS receptors will undoubtedly unveil new opportunities for this versatile adamantane derivative.

References

  • Solubility of Things. N-Methyladamantylamine. [Link]

  • PubChem. 1-(Methylamino)adamantane. [Link]

  • ChemBK. 1-(Methylamino)adamantane. [Link]

  • Kornhuber, J., Schoppmeyer, K., & Riederer, P. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex. Neuroscience Letters, 163(2), 129-131. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1–19. [Link]

  • Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure. The Journal of neuroscience, 25(13), 3312–3322.
  • Albuquerque, E. X., Alkondon, M., Pereira, E. F., Castro, N. G., Schrattenholz, A., Maelicke, A., & Swanson, K. L. (1995). Structure-activity relationships of amantadine. I. Interaction of the N-alkyl analogues with the ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane. The Journal of pharmacology and experimental therapeutics, 274(2), 770–781. [Link]

  • Jackson, H. C., & Bravi, D. (1993). Pharmacological activity of amantadine: effect of N-alkyl substitution. Pharmacology, biochemistry, and behavior, 45(2), 375–379. [Link]

  • Reiser, G., Binmöller, F. J., & Donié, F. (1990). Memantine (1-amino-3,5-dimethyladamantane) blocks the serotonin-induced depolarization response in a neuronal cell line. Brain research, 537(1-2), 115–122. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • NIST. 1-Adamantanemethylamine, α-methyl-. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Pehk, T., Lippmaa, E., Sevostjanova, V. V., Krayushkin, M. M., & Tarasova, A. I. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-790.
  • Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

A Technical Guide to N-methyladamantan-1-amine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The adamantane scaffold represents a cornerstone of modern medicinal chemistry, valued for its unique structural and physicochemical properties. This rigid, lipophilic, and three-dimensional cage structure has been successfully incorporated into numerous therapeutic agents, most famously in the antiviral and anti-parkinsonian drug, Amantadine (1-adamantanamine)[1][2][3]. The derivatization of this core structure allows for the fine-tuning of a compound's pharmacological profile. N-methyladamantan-1-amine is one such first-order derivative, where the primary amine of amantadine is methylated. This seemingly minor modification can significantly alter a molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its core physicochemical properties, validated synthetic protocols, and its strategic application in medicinal chemistry.

Physicochemical and Structural Properties

This compound is a secondary amine featuring the tricyclic adamantane cage. Its fundamental properties are crucial for its handling, characterization, and application in further synthetic endeavors.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₁₁H₁₉NPubChem[4]
Molecular Weight 165.27 g/mol PubChem[4]
Exact Mass 165.151749610 DaPubChem[4]
CAS Number 3717-38-2PubChem, Sigma-Aldrich[4][5]
Synonyms 1-(Methylamino)adamantane, N-Methyl-1-adamantylaminePubChem, Sigma-Aldrich[4][5]
Physical Form Lumps, Fine Crystalline PowderSigma-Aldrich[5]
Chemical Class AdamantanesPubChem[4]

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through the direct methylation of its readily available precursor, 1-adamantanamine. This section outlines a common and reliable synthetic strategy.

Synthetic Strategy Overview

The primary strategic consideration is the nucleophilic nature of the amine. The protocol leverages the reaction of 1-adamantanamine with an electrophilic methyl source, such as iodomethane (methyl iodide), in the presence of a non-nucleophilic base. The base is critical for deprotonating the amine, thereby increasing its nucleophilicity to facilitate the substitution reaction. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is deliberate; it effectively dissolves the reactants while not interfering with the reaction mechanism by protonating the amine.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis Adamantane Adamantane Bromo 1-Bromoadamantane Adamantane->Bromo Br₂ or HBr/H₂SO₄ Amine 1-Adamantanamine Bromo->Amine 1. Formamide 2. HCl Hydrolysis MethylatedAmine This compound Amine->MethylatedAmine CH₃I, Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: General synthetic workflow for this compound from adamantane.

Experimental Protocol: N-methylation of 1-Adamantanamine

This protocol is adapted from established methodologies for the N-methylation of amines[6].

Materials:

  • 1-Adamantanamine

  • Iodomethane (Methyl Iodide, CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanamine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reactants. A typical concentration is 0.1-0.5 M.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add iodomethane (1.1-1.2 eq) dropwise via syringe.

    • Experimental Rationale: The reaction is performed at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions, such as over-methylation to the quaternary ammonium salt. The slight excess of iodomethane ensures complete consumption of the starting amine.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Self-Validation: The aqueous wash is crucial for removing the DMF solvent and inorganic salts (K₂CO₃, KI).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Role in Drug Development and Medicinal Chemistry

The adamantane moiety is often described as a "lipophilic bullet"[7][8]. Its incorporation into a drug candidate can enhance lipophilicity, which may improve membrane permeability and penetration into the central nervous system (CNS)[7].

Enhancing Metabolic Stability

One of the most valuable applications of the adamantane group is to sterically shield metabolically labile sites on a molecule. The bulky cage can prevent access by metabolic enzymes, such as cytochrome P450s, thereby increasing the drug's half-life[6]. In one study, a metabolically unstable azepane ring in a series of sigma receptor (σR) ligands was replaced with a 1-adamantamine moiety. This substitution was well-tolerated, maintaining high affinity for the σ₁R while offering a vector for improved metabolic stability[6].

Impact of N-Methylation on Bioactivity

The addition of a methyl group to the nitrogen of 1-adamantanamine can have profound and sometimes unpredictable effects on biological activity.

  • Potency and Selectivity: N-methylation alters the size, shape, and basicity of the amine, which can change its binding interactions within a receptor pocket. This can lead to increased or decreased potency and can modulate selectivity between receptor subtypes.

  • Pharmacokinetic Impact: While sometimes detrimental to the anti-influenza activity of adamantane amines, in other cases, N-methylation has been shown to increase potency. For instance, one N-methyl derivative was reported to be three times more active than amantadine and possessed a broader antiviral spectrum in vitro[8]. This underscores the necessity of empirical testing for each specific biological target.

DrugDev cluster_adamantane Adamantane Core Properties cluster_methylation N-Methylation Impact Lipophilicity Increases Lipophilicity Rigidity Provides Rigid Scaffold Stability Steric Shielding Improved Improved Drug Candidate Stability->Improved Basicity Alters Basicity (pKa) Binding Modifies Receptor Binding Binding->Improved PK Changes Pharmacokinetics Lead Lead Compound Lead->Lipophilicity Incorporate Adamantane Lead->Rigidity Incorporate Adamantane Lead->Stability Incorporate Adamantane Lead->Basicity Apply N-Methylation Lead->Binding Apply N-Methylation Lead->PK Apply N-Methylation

Caption: The strategic roles of the adamantane core and N-methylation in drug design.

Safety and Handling

According to aggregated GHS information, this compound is classified as hazardous.[4].

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation[4][5]. May cause respiratory irritation[5].

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is more than just a simple derivative of a famous drug. It is a valuable building block for medicinal chemists, offering the established benefits of the adamantane scaffold with an additional vector for molecular tuning via N-alkylation. Its well-defined physicochemical properties and straightforward synthesis make it an accessible tool for researchers aiming to enhance the metabolic stability, lipophilicity, and target engagement of novel therapeutic agents. Understanding its synthesis and strategic application allows drug development professionals to rationally design next-generation compounds with improved pharmacological profiles.

References

  • PubChem. (n.d.). 1-(Methylamino)adamantane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyladamantan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (3717-38-2). Retrieved from [Link]

  • PubChem. (n.d.). ((Adamantan-1-yl)methyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5599998A - Method for the synthesis of adamantane amines.
  • Intagliata, S., et al. (2020). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of the Adamantane Structure in Medicinal Chemistry. Retrieved from [Link]

  • DrugBank Online. (n.d.). 1-Adamantanamine HCl. Retrieved from [Link]

  • Spjuth, O., et al. (2016). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyladamantane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of N-methyladamantan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-methyladamantan-1-amine, a synthetic tricyclic amine known for its unique cage-like structure, presents a fascinating and critical solubility profile for researchers in pharmaceutical development and organic synthesis. This guide provides an in-depth analysis of the factors governing its solubility in various organic solvents. The molecule's distinct architecture, featuring a bulky, lipophilic adamantane core coupled with a polar secondary amine group, creates a duality that dictates its behavior in different solvent environments. Understanding this profile is paramount for controlling crystallization, designing effective drug delivery systems, and optimizing reaction conditions. This document delineates the theoretical principles of its solubility, provides robust, field-proven experimental protocols for its determination, summarizes key quantitative data, and discusses the practical implications for scientific applications.

Introduction

This compound (CAS 3717-38-2), a derivative of adamantane, is a white crystalline solid at room temperature.[1][2] Its structure is characterized by a rigid, diamondoid hydrocarbon framework—the adamantane cage—which imparts significant lipophilicity and steric bulk.[1][3] Attached to this core is an N-methylamino functional group, which introduces a site of polarity and hydrogen-bonding capability.[1] This structural dichotomy is the primary determinant of its solubility characteristics.

In the pharmaceutical industry, where this compound is the free base form of the active pharmaceutical ingredient Memantine, solubility is not merely a physical constant but a critical attribute that influences bioavailability, formulation strategies, and purification processes.[4][5] A thorough understanding of its solubility in organic solvents is essential for developing stable liquid formulations, selecting appropriate solvent systems for recrystallization, and ensuring process scalability.[6][7] This guide serves as a technical resource for scientists, offering both foundational knowledge and practical, actionable protocols.

Chapter 1: Theoretical Framework of Solubility

The solubility of this compound is governed by a delicate interplay between its intrinsic physicochemical properties and the characteristics of the solvent.

Molecular Determinants of Solubility

The molecule's solubility behavior can be rationalized by considering its two primary structural components:

  • The Adamantane Core: This bulky, non-polar hydrocarbon cage is highly hydrophobic.[1] It favors interactions with non-polar or weakly polar organic solvents through van der Waals forces. This part of the molecule is responsible for its limited solubility in highly polar solvents like water.[1]

  • The N-methylamino Group: This secondary amine group is polar and acts as a hydrogen bond acceptor (via the nitrogen lone pair) and a weak hydrogen bond donor.[8] This functionality promotes interaction with polar solvents, particularly polar protic solvents like alcohols.[8][9]

The overall solubility in a given solvent is a direct consequence of the "like dissolves like" principle, balancing the favorable interactions of the adamantane core with non-polar environments against the favorable interactions of the amine group with polar environments.[10][11] The compound's octanol-water partition coefficient (log P) of approximately 2.175 indicates moderate lipophilicity, reflecting this balance.[2]

Impact of Solvent Properties
  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are highly effective at solvating this compound. They can engage in hydrogen bonding with the amine group while their alkyl portions interact favorably with the adamantane cage.[1] The hydrochloride salt form shows significant solubility in solvents like ethanol (~20 mg/mL).[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors but not donors. They can solvate the molecule, but interactions may be less favorable than with protic solvents. Memantine hydrochloride is soluble in DMSO (~10 mg/mL) and to a lesser extent in DMF (~2.5 mg/mL).[12]

  • Non-Polar Solvents (e.g., Chloroform, Aromatic Hydrocarbons): The large, non-polar surface area of the adamantane core leads to good solubility in these solvents, where van der Waals forces are the dominant intermolecular interaction.[1][2]

Influence of Temperature

For most solid solutes, the dissolution process is endothermic. Therefore, increasing the temperature generally increases the solubility of this compound in organic solvents, in accordance with the Le Chatelier principle.[1][13] This property is crucial for purification techniques such as recrystallization.

Diagram 1: Factors Influencing Solubility Sol This compound Solubility Profile Struct Molecular Structure Sol->Struct Solvent Solvent Properties Sol->Solvent Conditions External Conditions Sol->Conditions Adamantane Hydrophobic Adamantane Core Struct->Adamantane Amine Polar N-methylamino Group Struct->Amine Polarity Polarity (Polar vs. Non-polar) Solvent->Polarity Hbond Hydrogen Bonding (Protic vs. Aprotic) Solvent->Hbond Temp Temperature Conditions->Temp pH pH (for aqueous/acidic media) Conditions->pH Adamantane->Polarity Favors Non-polar Amine->Polarity Favors Polar Amine->Hbond Interacts with Protic

Diagram 1: Key factors governing the solubility of this compound.

Chapter 2: Experimental Determination of Solubility

Accurate solubility data is foundational. The choice of method depends on the stage of research, with high-throughput kinetic assays used for screening and rigorous equilibrium methods required for definitive characterization.[14][15]

Methodology: Equilibrium vs. Kinetic Solubility
  • Thermodynamic (Equilibrium) Solubility: This is the true solubility of the most stable crystalline form of the compound at equilibrium. The shake-flask method is the gold standard and is essential for pre-formulation and process development.[5] It measures the maximum concentration of a drug that can be dissolved in a solvent under controlled conditions.[14]

  • Kinetic Solubility: This high-throughput method measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous medium.[14][15] While useful for early discovery screening, it can overestimate thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms.[15]

For the purposes of this guide, which focuses on generating reliable data for development, the thermodynamic approach is detailed below.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes a self-validating system for determining the thermodynamic solubility of this compound in a chosen organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (crystalline solid, purity >98%)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system for analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is critical to ensure that equilibrium with the solid phase is maintained throughout the experiment.[5]

  • Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[16] The required time should be established by taking measurements at successive time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[17] This step is crucial to remove all undissolved solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method (see Protocol 2).

  • Solid Phase Characterization: After the experiment, recover the residual solid from the vial. Wash it with a solvent in which the compound is insoluble and dry it. Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no change in the crystalline form (polymorphism) has occurred during the experiment.[17] This step ensures the trustworthiness of the measurement.

Diagram 2: Shake-Flask Experimental Workflow start Start step1 1. Add excess solid This compound to vials start->step1 step2 2. Add known volume of organic solvent step1->step2 step3 3. Equilibrate (e.g., 48h at 25°C) with constant agitation step2->step3 step4 4. Settle suspension (at constant T) step3->step4 step8 8. Characterize residual solid (XRPD, DSC) step3->step8 Post-experiment validation step5 5. Filter supernatant (0.22 µm syringe filter) step4->step5 step6 6. Dilute filtrate for analysis step5->step6 step7 7. Quantify concentration (e.g., HPLC) step6->step7 end End: Solubility Value step7->end

Diagram 2: A robust workflow for determining equilibrium solubility.
Protocol 2: Analytical Quantification using HPLC

Objective: To accurately measure the concentration of this compound in the diluted saturated solution.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of known concentrations from a stock solution of this compound.

  • Instrument Setup: Use a suitable HPLC system. A common method involves pre-column derivatization, as the adamantane structure lacks a strong chromophore for UV detection. However, for simplicity, a generic reverse-phase method is outlined.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and a phosphate buffer (e.g., pH 2.5), isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a low wavelength (e.g., 210 nm) or via a more sensitive detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

    • Injection Volume: 10 µL

  • Calibration: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.999.

  • Sample Analysis: Inject the diluted sample from Protocol 1.

  • Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.

Chapter 3: Solubility Profile in Common Organic Solvents

Quantitative Solubility Data

The following table summarizes available solubility data, primarily for the hydrochloride form (Memantine HCl), which is indicative of the compound's affinity for these solvents.

SolventSolvent TypeSolubility of Memantine HCl (mg/mL)TemperatureReference(s)
EthanolPolar Protic~ 20Room Temp.[12]
MethanolPolar ProticSolubleRoom Temp.[18]
DMSOPolar Aprotic~ 10Room Temp.[12][18]
Dimethyl Formamide (DMF)Polar Aprotic~ 2.5Room Temp.[12]
ChloroformNon-polarSoluble (Qualitative)Room Temp.[1]
Water (PBS, pH 7.2)Polar Protic~ 10Room Temp.[12]
AcetonePolar AproticInsolubleRoom Temp.[7]

Interpretation of Data:

  • The high solubility in ethanol and methanol highlights the importance of hydrogen bonding between the solvent's hydroxyl group and the amine functionality.[1][8]

  • Solubility in polar aprotic solvents like DMSO and DMF is moderate, indicating that while dipole-dipole interactions are significant, they are less effective than the hydrogen bonding networks in alcohols.[12]

  • The qualitative data for chloroform suggests that the lipophilic adamantane core drives solubility in non-polar, chlorinated solvents.[1]

  • Insolubility in acetone, a polar aprotic solvent, may be due to a less favorable balance of interactions compared to other polar solvents, a phenomenon sometimes observed in recrystallization solvent screening.[7]

Chapter 4: Practical Applications and Considerations

The solubility profile of this compound directly informs several key stages of research and development.

  • Pharmaceutical Formulation: The high solubility in ethanol could be leveraged for developing oral solutions or for use as a co-solvent in aqueous formulations to enhance drug loading.[4] The choice of excipients must be guided by solubility to prevent precipitation upon storage or dilution.

  • Purification and Crystallization: Understanding solubility across a range of solvents and temperatures is the cornerstone of developing an effective recrystallization process. A suitable solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure crystals.[7] The data suggests that alcohol-based systems or mixtures involving non-solvents like acetone could be effective.[7]

  • Synthetic Chemistry: In chemical synthesis, solvent choice is critical for reaction kinetics and yield. The solubility data helps chemists select appropriate media to ensure all reactants remain in the solution phase, facilitating efficient chemical transformations.

Conclusion

The solubility of this compound is a complex property dictated by its unique molecular structure, which combines a large, non-polar adamantane core with a polar amine functional group. This guide has established the theoretical underpinnings of its behavior and provided robust experimental frameworks for its quantitative assessment. Its profile—characterized by good solubility in polar protic solvents like alcohols, moderate solubility in polar aprotic solvents, and good solubility in certain non-polar solvents—offers a range of opportunities for formulation, purification, and synthesis. For researchers and drug development professionals, a deep and quantitative understanding of this solubility profile is not just an academic exercise but an indispensable tool for advancing scientific and therapeutic objectives.

References

  • N-Methyladamantylamine - Solubility of Things.

  • Memantine (hydrochloride) Product Information. Cayman Chemical.

  • Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document. U.S. Food and Drug Administration (FDA).

  • Memantine hydrochloride | Solubility of Things.

  • Properties of amines. Organic Chemistry II - Lumen Learning.

  • Memantine Hydrochloride | C12H22ClN | CID 181458. PubChem, National Center for Biotechnology Information.

  • Physical Properties of Amines. CK-12 Foundation.

  • Memantine HCl. Allmpus.

  • Buy this compound | 3717-38-2. AHH Chemical Co., Ltd.

  • Memantine hydrochloride | Solubility of Things (this compound;hydrochloride).

  • Memantine | C12H21N | CID 4054. PubChem, National Center for Biotechnology Information.

  • Physical Properties of Amines. BYJU'S.

  • Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation.

  • Are amines soluble in organic solvents? Quora.

  • 1-(Methylamino)adamantane. ChemBK.

  • 1-(Methylamino)adamantane | C11H19N | CID 19476. PubChem, National Center for Biotechnology Information.

  • Solubility of Organic Compounds. University of Calgary.

  • This compound (3717-38-2). Chemchart.

  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.

  • Solubility Measurement Techniques. Scribd.

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI.

  • A kind of purification process of memantine. Google Patents.

Sources

A Technical Guide to the Neuroprotective Effects of N-methyladamantan-1-amine (Memantine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyladamantan-1-amine, clinically known as memantine, is a primary aliphatic amine that has garnered significant attention for its neuroprotective properties, particularly in the context of chronic neurodegenerative disorders like Alzheimer's disease.[1] Its therapeutic success is largely attributed to a unique mechanism of action as a low-to-moderate affinity, uncompetitive, and voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This guide provides a detailed examination of memantine's pharmacology, the molecular basis of its neuroprotective effects against glutamate-mediated excitotoxicity, and the preclinical and clinical evidence supporting its use. Furthermore, it outlines standardized experimental protocols for evaluating its neuroprotective capacity in both in vitro and in vivo models, offering a comprehensive resource for researchers in the field of neuropharmacology and therapeutic development.

Introduction: The Challenge of Excitotoxicity in Neurodegeneration

A common pathological pathway in many acute and chronic neurological diseases, including Alzheimer's disease (AD), is glutamate-mediated excitotoxicity.[4] Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its interaction with receptors like the NMDA receptor (NMDAR) is fundamental for synaptic plasticity, learning, and memory.[1] However, pathological conditions can lead to excessive glutamate release and overstimulation of NMDARs. This triggers a prolonged influx of calcium (Ca²⁺) ions into neurons, initiating a cascade of neurotoxic events, including free radical formation, mitochondrial dysfunction, and ultimately, neuronal death.[5]

While high-affinity NMDAR antagonists can block this excitotoxic cascade, they also interfere with the normal, physiological NMDAR activity required for cognitive function, leading to severe and intolerable side effects.[5][6] This therapeutic challenge highlighted the need for an agent that could selectively block pathological NMDAR overactivation while preserving its essential physiological function. This compound (memantine) emerged as a clinically successful solution due to its unique pharmacological properties.[5]

Pharmacology of this compound

Chemical Properties and Pharmacokinetics

Memantine (3,5-dimethyladamantan-1-amine) is a tricyclic amine with high oral bioavailability (100%) and linear pharmacokinetics within the therapeutic range.[7][8] It exhibits low plasma protein binding (45%) and a large volume of distribution (9-11 L/kg), allowing it to readily cross the blood-brain barrier.[3][7] Metabolism is minimal and does not significantly involve the cytochrome P450 system, reducing the likelihood of drug-drug interactions.[7][9] The majority of the drug is excreted unchanged in the urine, with a long elimination half-life of 60-80 hours.[3][7][8]

Core Mechanism of Action: Modulating the NMDA Receptor

Memantine's primary therapeutic action is its role as an uncompetitive, open-channel blocker of the NMDA receptor.[2][3] The elegance of its mechanism lies in three key properties that differentiate it from other NMDAR antagonists:

  • Uncompetitive Binding: Memantine only binds within the NMDAR's ion channel when it is opened by the concurrent binding of glutamate and a co-agonist (glycine or D-serine). This "use-dependent" action means it primarily targets active, and particularly over-active, channels.[2][10]

  • Strong Voltage-Dependency: At normal resting membrane potentials, the NMDAR channel is physiologically blocked by magnesium ions (Mg²⁺). Strong depolarization, as seen during synaptic transmission, expels the Mg²⁺ ion, allowing Ca²⁺ influx. Memantine's binding is also strongly voltage-dependent.[11] It effectively blocks the channel during the prolonged, low-level depolarization characteristic of excitotoxic conditions but is readily displaced during the rapid, strong depolarization of normal synaptic events, allowing physiological signaling to proceed.[2][10]

  • Low-to-Moderate Affinity and Fast Kinetics: Memantine has a moderate affinity for the NMDAR channel (IC₅₀ ~0.5-1 µM).[7][11] This, combined with its rapid "off-rate" kinetics, ensures that it does not accumulate in the channel.[5][12][13] This allows it to quickly dissociate when the channel closes or when the membrane potential changes, preventing interference with subsequent normal synaptic transmission.[5]

This combination of properties allows memantine to act as a filter, dampening the persistent, low-level NMDAR activation that drives excitotoxicity while sparing the transient, high-level activation necessary for cognition.[2][10]

Caption: Mechanism of Memantine at the NMDA Receptor.
Other Potential Mechanisms

While NMDAR antagonism is the principal mechanism, research suggests other actions may contribute to memantine's overall effect:

  • Anti-inflammatory Effects: Memantine has been shown to reduce neuroinflammation by inhibiting the over-activation of microglia, the resident immune cells of the brain.[14][15] This leads to a decrease in the production of pro-inflammatory factors like nitric oxide and tumor necrosis factor-α (TNF-α).[15]

  • Neurotrophic Factor Release: Studies indicate that memantine can stimulate astrocytes (a type of glial cell) to increase the production and release of Glial cell-derived Neurotrophic Factor (GDNF), which supports the survival and function of neurons.[15]

  • Other Receptor Interactions: Memantine also acts as an antagonist at serotonin 5-HT3 and nicotinic acetylcholine receptors, although with lower potency than at the NMDAR.[2][3][8] The clinical significance of these interactions is still under investigation.

Evidence for Neuroprotection

In Vitro Studies

Numerous studies using dissociated neuronal cultures and organotypic hippocampal slices have demonstrated memantine's ability to protect against excitotoxicity. It effectively protects neurons from direct exposure to NMDA or glutamate.[6][16] Furthermore, it shows efficacy in models where excitotoxicity is induced indirectly, such as through mitochondrial stress or hypoxia.[6] Studies have also shown that memantine can prevent neuronal death induced by the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease.[17]

In Vivo Animal Studies

Memantine's neuroprotective effects have been validated in a wide range of animal models of neurological disorders:

  • Alzheimer's Disease: In transgenic mouse models of AD (e.g., APP/PS1), memantine treatment improves spatial learning and memory, and has been shown to reduce the accumulation of soluble and insoluble Aβ plaques and tau pathology.[18][19]

  • Stroke and Ischemia: In models of neonatal hypoxia-ischemia, memantine reduces brain damage and mortality.[6] It also shows protective effects in models of ischemic stroke.[20][21]

  • Other Models: Efficacy has also been demonstrated in models of traumatic brain injury and Parkinson's disease.[12][20] For instance, in a rat model of experimental autoimmune encephalomyelitis (EAE), memantine improved neurological deficits.[22]

Clinical Evidence

Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease.[4] Multiple large-scale, randomized clinical trials have demonstrated its efficacy in improving or stabilizing cognition, function, and global outcomes in this patient population.[23] Its good tolerability profile, especially compared to high-affinity NMDAR antagonists, is a direct result of its unique mechanism of action.

Experimental Protocols & Methodologies

Protocol: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol describes a standard method to assess the neuroprotective effect of this compound against glutamate-induced cell death in primary cortical neuron cultures.

Objective: To determine the dose-dependent neuroprotective efficacy of memantine.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium with B27 supplement

  • Poly-D-lysine coated 96-well plates

  • Glutamate stock solution (10 mM)

  • Memantine hydrochloride stock solution (10 mM in sterile water)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Plating (Day 0): Plate primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well. Culture in Neurobasal/B27 medium at 37°C, 5% CO₂.

  • Culture Maturation (Day 1-7): Allow neurons to mature for 7-10 days in vitro, changing half the medium every 2-3 days.

  • Experimental Treatment (Day 8):

    • Causality: This step establishes the experimental conditions. A glutamate-only group serves as the positive control for injury, while the vehicle group is the negative (baseline) control. Co-treatment groups test the protective effect of the compound.

    • Prepare treatment media:

      • Vehicle Control: Normal culture medium.

      • Glutamate Injury: Medium containing 100 µM glutamate.

      • Memantine Treatment: Medium containing 100 µM glutamate co-treated with varying concentrations of memantine (e.g., 0.1, 1, 5, 10 µM).

      • Memantine Control: Medium containing the highest dose of memantine alone to test for intrinsic toxicity.

    • Remove old medium from wells and replace with 100 µL of the appropriate treatment medium.

  • Incubation (Day 8-9): Incubate plates for 24 hours at 37°C, 5% CO₂.

  • Cytotoxicity Assessment (Day 9):

    • Causality: The LDH assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity. Higher LDH activity in the medium corresponds to greater cytotoxicity.

    • Carefully collect 50 µL of conditioned medium from each well.

    • Perform the LDH assay according to the manufacturer's protocol. Measure absorbance at the specified wavelength (typically 490 nm).

  • Data Analysis:

    • Calculate % cytotoxicity relative to the glutamate injury group (set to 100% injury) and the vehicle control group (set to 0% injury).

    • Plot a dose-response curve for memantine and calculate the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Workflow: In Vivo Study in a Transgenic Mouse Model of AD

This workflow outlines a typical preclinical study to evaluate the long-term therapeutic efficacy of memantine.

InVivo_Workflow cluster_setup Phase 1: Study Setup & Baseline cluster_treatment Phase 2: Chronic Dosing cluster_followup Phase 3: Follow-up Assessment cluster_analysis Phase 4: Post-Mortem Analysis A1 Animal Selection (e.g., 6-month-old APP/PS1 mice & Wild-Type littermates) A2 Randomization (Vehicle vs. Memantine groups) A1->A2 A3 Baseline Behavioral Testing (e.g., Morris Water Maze, Open Field Test) A2->A3 B1 Daily Drug Administration (e.g., Memantine 20 mg/kg, p.o.) for 3 months A3->B1 Begin Dosing C1 Post-Treatment Behavioral Testing (Repeat baseline tests) B1->C1 End of Treatment C2 Tissue Collection (Euthanasia & Brain Harvest) C1->C2 D1 Histology/Immunohistochemistry (Aβ plaque load, Tau pathology, Microgliosis) C2->D1 D2 Biochemical Analysis (ELISA for soluble/insoluble Aβ levels, Western blot for synaptic proteins) C2->D2

Caption: General workflow for an in vivo neuroprotection study.

Data Synthesis & Interpretation

The neuroprotective effects of this compound have been demonstrated across various preclinical models. The table below summarizes representative findings.

Model TypeSpecific ModelKey FindingsReference
In Vitro Primary Cortical NeuronsProtected against glutamate-induced excitotoxicity.[16]
In Vitro Hippocampal SlicesProtected neurons from direct NMDA-induced excitotoxicity.[6]
In Vitro Primary Neuronal CulturesPrevented neuronal death induced by Aβ₁₋₄₂ peptide.[17]
In Vivo Transgenic AD Mice (3xTg-AD)Improved memory; reduced soluble Aβ and tau pathology.[18]
In Vivo Transgenic AD Mice (APP/PS1)Improved spatial learning in the Morris water maze.[19]
In Vivo Neonatal Hypoxia-Ischemia (Rat)Reduced brain damage and lethality.[6]
In Vivo Olfactory Bulbectomy (Rat)Prevented hyperactivity and fear memory loss when given pre-surgery.[24]

Future Directions & Conclusion

This compound stands as a paradigm of successful neuroprotective therapy, demonstrating that modulating rather than ablating a key signaling pathway can yield significant clinical benefits with a favorable safety profile. Its unique mechanism of action—preferentially blocking the pathological over-activation of NMDA receptors—is central to its success.[5]

Future research is focused on several key areas:

  • Preventive Therapy: Investigating its use in at-risk, presymptomatic individuals to determine if it can delay or prevent the onset of dementia.[25]

  • Combination Therapies: Exploring its synergistic effects when combined with other therapeutic classes, such as anti-inflammatory agents or acetylcholinesterase inhibitors.[26]

  • Broader Applications: Assessing its efficacy in other neurodegenerative and psychiatric conditions where excitotoxicity and neuroinflammation are implicated.

References

  • Gortelmeyer, R., & Erbler, H. (1992). Memantine in the treatment of mild to moderate dementia syndrome. Arzneimittel-Forschung, 42(7), 904-913. [Link]

  • Chen, H. S., Pellegrini, J. W., Aggarwal, S. K., et al. (1992). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. Journal of Neuroscience, 12(11), 4427-4436. [Link]

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic transmission. Neurotherapeutics, 4(4), 724-736. [Link]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. [Link]

  • Frankiewicz, T., & Parsons, C. G. (1999). Memantine protects hippocampal neurons against excitotoxicity induced by N-methyl-D-aspartate. Neuroscience Letters, 263(1), 53-56. [Link]

  • Robinson, D. M., & Keating, G. M. (2006). Memantine: a review of its use in Alzheimer's disease. Drugs, 66(11), 1515-1534. [Link]

  • Wu, H. M., Tzeng, N. S., Qian, L., et al. (2009). Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial over-activation. Neuropsychopharmacology, 34(10), 2344-2357. [Link]

  • Reisberg, B., Doody, R., Stöffler, A., et al. (2003). Memantine in moderate-to-severe Alzheimer's disease. New England Journal of Medicine, 348(14), 1333-1341. [Link]

  • Martinez-Coria, H., Green, A. R., & Salter, M. W. (2010). Memantine improves spatial learning in a transgenic mouse model of Alzheimer's disease. Journal of Alzheimer's Disease, 20(3), 875-881. [Link]

  • U.S. Food and Drug Administration. (2013). Namenda (memantine hydrochloride) Prescribing Information. [Link]

  • Rammes, G., Danysz, W., & Parsons, C. G. (2008). Memantine as an example of a fast, voltage-dependent, open channel N-methyl-D-aspartate receptor blocker. Methods in Molecular Biology, 403, 15-36. [Link]

  • Stuchlik, A., Vales, K., & Volke, V. (2012). Memantine partly rescues behavioral and cognitive deficits in an animal model of neurodegeneration. Pharmacology Biochemistry and Behavior, 102(4), 544-551. [Link]

Sources

Historical discovery and development of adamantane amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Discovery and Development of Adamantane Amines

Abstract

Adamantane, a unique tricyclic hydrocarbon with a rigid, diamond-like structure, has journeyed from a geological curiosity to a foundational scaffold in modern medicinal chemistry. First isolated from petroleum in 1933, its derivatives have become indispensable therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of the historical discovery of adamantane and the subsequent development of its key amine derivatives: the antiviral agents amantadine and rimantadine, and the neuroprotective agent memantine. We will explore the seminal moments of discovery, the elucidation of their mechanisms of action, and the evolution of their chemical syntheses, offering researchers and drug development professionals a detailed perspective on this remarkable class of compounds.

The Genesis of a Diamondoid: Discovery and Synthesis of Adamantane

The story of adamantane begins not in a laboratory, but in the oil fields of Hodonín, Czechoslovakia. In 1933, Czech chemists Stanislav Landa and his colleagues isolated a crystalline substance from petroleum fractions with unusually high melting and boiling points for its molecular weight.[1][3][4] Intrigued by its stability and assuming a structure similar to that of diamond, it was aptly named "adamantane," derived from the Greek "adamas" for "unconquerable".[3]

While its existence was postulated as early as 1924 by H. Decker, early attempts at its synthesis by chemists like Hans Meerwein were unsuccessful.[2] The first successful, albeit impractical, laboratory synthesis was achieved by Vladimir Prelog in 1941, which produced the compound in a meager 0.16% yield.[2] The true breakthrough that made adamantane chemistry accessible came in 1957, when Paul von Ragué Schleyer developed an efficient synthesis method involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[5] This method dramatically improved yields and transformed adamantane from a chemical rarity into an affordable and available building block, paving the way for the exploration of its derivatives.[2][5]

G cluster_Discovery Discovery & Early Synthesis cluster_Breakthrough Accessible Synthesis discovery 1933: Isolation from Petroleum (S. Landa) prelog 1941: First Laboratory Synthesis (V. Prelog, ~0.16% yield) schleyer 1957: Efficient Rearrangement Synthesis (P. von R. Schleyer) prelog->schleyer availability Widespread Availability of Adamantane Scaffold schleyer->availability

Caption: Key milestones in the discovery and synthesis of adamantane.

An Unexpected Antiviral: The Dawn of Amantadine and Rimantadine

With adamantane readily available, the exploration of its derivatives began in earnest. The first major therapeutic breakthrough came in the early 1960s with the synthesis of 1-aminoadamantane, now known as amantadine. Its antiviral properties were reported in 1963, and it was approved for prophylaxis against influenza A in 1966.[6] Amantadine and its α-methyl derivative, rimantadine, discovered in 1963 and approved in 1994, became the first orally administered antiviral drugs specifically targeting the influenza virus.[7][8]

Mechanism of Antiviral Action

The efficacy of amantadine and rimantadine is rooted in their ability to inhibit the influenza A virus M2 protein.[9] The M2 protein is an integral membrane protein that functions as a proton-selective ion channel.[6][9] After the virus enters the host cell via endocytosis, this channel allows protons to flow from the endosome into the virion. The resulting acidification is a critical step that triggers the uncoating of the virus, releasing its genetic material into the cytoplasm for replication.

Amantadine and rimantadine function by physically blocking the M2 proton channel, preventing this influx of protons.[6][7] Without the necessary acidification, viral uncoating is inhibited, and the replication cycle is halted before it can begin.[9][10]

G cluster_Virus Influenza A Virus Replication cluster_MoA Mechanism of Action entry 1. Viral Entry (Endocytosis) uncoating 2. Viral Uncoating (RNA Release) entry->uncoating replication 3. Replication uncoating->replication assembly 4. Assembly & Release replication->assembly m2_channel M2 Proton Channel m2_channel->uncoating Acidification enables h_ion H+ Influx h_ion->m2_channel drug Amantadine / Rimantadine block Blockade drug->block block->m2_channel G cluster_Normal Physiological State cluster_Pathological Pathological State (Alzheimer's) glutamate_n Glutamate (Signal) nmda_n NMDA Receptor glutamate_n->nmda_n glutamate_p Excess Glutamate (Noise) ca_n Transient Ca²⁺ Influx nmda_n->ca_n memory Learning & Memory ca_n->memory nmda_p Over-activated NMDA Receptor glutamate_p->nmda_p ca_p Sustained Ca²⁺ Influx nmda_p->ca_p excitotoxicity Excitotoxicity & Neuronal Death ca_p->excitotoxicity memantine Memantine block Channel Blockade memantine->block block->nmda_p

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of N-methyladamantan-1-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyladamantan-1-amine, a tertiary amine featuring the rigid and exceptionally bulky adamantane cage, represents a unique tool for the synthetic chemist. While not a ubiquitous reagent, its distinct structural properties—namely, profound steric hindrance around the nitrogen atom—position it as a specialized base for challenging transformations where nucleophilicity must be suppressed. This guide elucidates the chemical principles governing its application, provides a framework for its use as a non-nucleophilic base and acid scavenger, and presents a detailed protocol for a representative elimination reaction where its advantages are paramount.

Introduction: Beyond Basicity - The Adamantyl Advantage

In the landscape of organic bases, chemists select reagents based on a balance of basicity, nucleophilicity, solubility, and steric demand. Common bases like triethylamine or even Hünig's base (DIPEA) can sometimes participate in unwanted nucleophilic side reactions. This compound offers a compelling solution for scenarios demanding a purely proton-abstracting species.

The key to its utility lies in the adamantane moiety. This diamondoid cage structure is exceptionally large and rigid, effectively shielding the nitrogen's lone pair of electrons. While the lone pair remains available to abstract a small proton, the steric bulk physically prevents the nitrogen from approaching and attacking larger electrophilic centers, such as alkyl halides or carbonyl carbons.[1][2] This renders it an excellent example of a non-nucleophilic base .[1]

Key Physicochemical Properties:

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₁₁H₁₉N[3]---
Molecular Weight 165.27 g/mol [3][4]Influences stoichiometry calculations.
Structure Tertiary amine on a rigid, bulky adamantane scaffold.Source of its potent steric hindrance and low nucleophilicity.
Basicity (pKa of conj. acid) Estimated to be ~10-11Similar to other aliphatic amines, strong enough for many applications.[5]
Nucleophilicity Very LowPrevents unwanted Sₙ2 or acylation side reactions.[1][2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene).High lipophilicity due to the adamantane cage ensures good miscibility.

Core Application: A Sterically Hindered Proton Sponge

The primary role for this compound in synthesis is as an acid scavenger or a promoter for elimination reactions . In many reactions, such as acylations, silylations, or glycosylations, a strong acid (e.g., HCl, HBr, TfOH) is generated as a byproduct. This acid can catalyze side reactions, degrade sensitive functional groups, or protonate the desired product, complicating purification.

A base is added to neutralize this acid in situ. However, if the starting materials or products contain electrophilic sites, a standard amine base might compete with the desired reaction. This compound, due to its steric shield, can efficiently neutralize the liberated acid without interfering with the main transformation.

G cluster_0 Reaction Environment SM Starting Material (R-X) Product Desired Product (R-Acyl) SM->Product Reacts with Reagent Reagent Reagent (e.g., Acyl Chloride) Acid Acid Byproduct (H-X) Product->Acid Generates Base This compound (Bulky Base) Acid->Base Neutralized by Salt Protonated Base [Base-H]⁺X⁻ (Inert Salt) Base->Salt Forms

Caption: Workflow for this compound as an acid scavenger.

Application Protocol: Selective E2 Elimination

A classic application for a non-nucleophilic base is to favor elimination (E2) over substitution (Sₙ2) in the reaction of a sterically unhindered alkyl halide. A smaller, more nucleophilic base (e.g., an alkoxide or a simple amine) could lead to a significant amount of the substitution product. The bulk of this compound makes it a poor nucleophile, thus promoting the desired alkene formation.

Objective: To synthesize 1-octene from 1-bromooctane with minimal formation of the N-methyl-N-(octyl)adamantan-1-amine substitution byproduct.

Materials & Reagents:
ReagentM.W.AmountMolesEq.
1-Bromooctane193.131.93 g10.01.0
This compound165.272.48 g15.01.5
Tetrahydrofuran (THF), anhydrous---50 mL------
Step-by-Step Protocol:
  • Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (2.48 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the base is fully dissolved.

  • Substrate Addition: Add 1-bromooctane (1.93 g, 10.0 mmol) to the solution dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C for THF) and maintain for 12-24 hours. Rationale: The E2 reaction requires thermal energy to overcome the activation barrier. The extended reaction time is typical for sterically hindered bases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. A white precipitate of this compound hydrobromide will have formed.

  • Filtration: Filter the mixture through a pad of Celite to remove the ammonium salt, washing the pad with a small amount of fresh THF.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the THF and the volatile 1-octene product. For analytical purposes, the product can be carefully collected in a cold trap.

  • Purification (if necessary): If unreacted starting material remains, the resulting liquid can be purified by fractional distillation to isolate the pure 1-octene.

Mechanism: Steric Control of Reaction Pathway

The diagram below illustrates why this compound favors the E2 pathway. Its bulk prevents it from accessing the electrophilic carbon for an Sₙ2 attack, leaving the abstraction of a sterically accessible beta-hydrogen as the only viable pathway.

E2_vs_SN2 cluster_E2 E2 Pathway (Favored) cluster_SN2 Sₙ2 Pathway (Disfavored) E2_start R-CH₂-CH₂-Br + Bulky Base E2_TS [Transition State] Base abstracts β-H E2_start->E2_TS SN2_start R-CH₂-CH₂-Br + Bulky Base E2_end R-CH=CH₂ + [Base-H]⁺Br⁻ E2_TS->E2_end SN2_TS [Transition State] Steric Clash! SN2_start->SN2_TS SN2_end No Reaction or Very Slow SN2_TS->SN2_end

Caption: Competing E2 and Sₙ2 pathways for a bulky base.

Safety and Handling

  • Hazard Class: this compound is classified as harmful if swallowed and causes skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a highly specialized reagent whose value is derived directly from its unique three-dimensional structure. While its application is not widespread, it serves as an exemplary non-nucleophilic base for promoting elimination reactions and for scavenging acid in sensitive systems where other bases would fail. For the research scientist or drug development professional, understanding the principles of steric hindrance and nucleophilicity allows for the strategic deployment of reagents like this compound to solve specific and challenging synthetic problems.

References

Sources

Application Notes and Protocols: N-methyladamantan-1-amine as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Adamantane Cage in Drug Design

The adamantane moiety, a rigid, lipophilic, and metabolically stable diamondoid hydrocarbon, has proven to be a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties such as absorption and bioavailability, while also providing a robust anchor for orienting pharmacophoric elements.[1] N-methyladamantan-1-amine, a secondary amine derivative of this cage system, offers a unique entry point for the synthesis of novel pharmaceutical intermediates. Its secondary amine provides a reactive handle for a variety of chemical transformations, while the N-methyl group can impart distinct pharmacological properties compared to its primary amine counterpart, amantadine.[2]

This technical guide provides in-depth application notes and detailed protocols for utilizing this compound as a foundational building block. We will explore key synthetic transformations, focusing on the challenges and solutions related to its inherent steric bulk, and provide validated, step-by-step procedures for creating advanced intermediates poised for further elaboration in drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development. This compound is a white crystalline solid with a unique solubility profile that dictates solvent choice in reaction and purification steps.[3]

PropertyValueSource
Molecular FormulaC₁₁H₁₉N[3]
Molecular Weight165.28 g/mol [3]
AppearanceWhite crystalline solid[3]
Boiling Point222 °C[3]
Density1.10 g/cm³[3]
SolubilityLimited in water; Soluble in organic solvents (e.g., ethanol, chloroform)[3]

The key structural features governing its reactivity are the nucleophilic secondary amine and the sterically demanding adamantyl group. This combination requires careful consideration in reaction design, particularly for acylation and alkylation reactions, which are central to its use as a building block.

Core Synthetic Applications: Building Complexity from the Adamantane Core

This compound serves as an excellent starting point for generating libraries of compounds for screening and lead optimization. The two primary reaction pathways we will detail are N-acylation to form amide intermediates and N-alkylation to introduce diverse functional groups. These pathways are foundational for creating intermediates for a range of therapeutic targets, including CNS disorders and viral diseases.[4]

Diagram: Synthetic Pathways from this compound

G A This compound B N-Acylation A->B  Acylating Agent (e.g., Chloroacetyl Chloride) C N-Alkylation A->C  Alkylating Agent (e.g., Functionalized Alkyl Halide) D N-(1-Adamantyl)-N-methyl-2-chloroacetamide (Key Intermediate) B->D F Advanced Amine Intermediates C->F G Nucleophilic Substitution (e.g., with phenols, amines) D->G E Amide-based Pharmaceutical Scaffolds F->E H N-(1-Adamantyl)-N-methyl-2-(aryloxy)acetamide G->H H->E

Caption: Key synthetic transformations using this compound.

Protocol 1: Synthesis of a Key Chloroacetamide Intermediate

Objective: To synthesize N-(1-Adamantyl)-N-methyl-2-chloroacetamide, a versatile intermediate for further functionalization via nucleophilic substitution. This protocol is adapted from established methods for the acylation of primary adamantanamines, with modifications to account for the steric hindrance of the N-methyl group.[5]

Scientific Rationale:

The acylation of a secondary amine with an acyl chloride is a standard transformation. However, the bulky adamantyl group significantly shields the nitrogen atom, potentially slowing the reaction rate.[6]

  • Reagent Choice: Chloroacetyl chloride is chosen as the acylating agent because it introduces a reactive C-Cl bond, creating an electrophilic site for subsequent nucleophilic substitution reactions.[7]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is crucial. It serves to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product without competing with the adamantanamine as a nucleophile.[1]

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the intermediate.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exotherm of the acylation reaction. Allowing the reaction to proceed to room temperature ensures completion.

Step-by-Step Methodology:
  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (5.0 g, 30.2 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling and Base Addition: Cool the resulting solution to 0 °C in an ice bath. Slowly add triethylamine (4.6 mL, 33.2 mmol, 1.1 eq.) via syringe.

  • Acylation: While maintaining the temperature at 0 °C, add chloroacetyl chloride (2.6 mL, 33.2 mmol, 1.1 eq.) dropwise over 15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(1-Adamantyl)-N-methyl-2-chloroacetamide as a white solid.

Expected Results and Validation:
ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Appearance White crystalline solid
¹H NMR Consistent with structure
Mass Spec (ESI+) [M+H]⁺ peak at m/z 242.1

Protocol 2: Synthesis of an Aryloxy-Acetamide Intermediate

Objective: To demonstrate the utility of the chloroacetamide intermediate by synthesizing an N-(1-Adamantyl)-N-methyl-2-(aryloxy)acetamide derivative. This Williamson ether-type synthesis is a common strategy in pharmaceutical chemistry to link aromatic moieties to an aliphatic scaffold.

Scientific Rationale:

This reaction is a classic Sₙ2 nucleophilic substitution. The success of this step hinges on effectively deprotonating the nucleophile (a phenol in this case) to form a potent nucleophile that can displace the chloride from the sterically encumbered chloroacetamide intermediate.

  • Base Selection: A strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to fully deprotonate the phenol, forming the more nucleophilic phenoxide. NaH is often preferred for its non-reversible deprotonation, ensuring a high concentration of the active nucleophile.

  • Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) while not solvating the nucleophilic anion, thereby increasing its reactivity.[8]

  • Temperature: Heating the reaction is often necessary to overcome the activation energy, which is elevated due to the steric hindrance around the electrophilic carbon, imparted by the adjacent adamantyl group.

Diagram: Workflow for Aryloxy-Acetamide Synthesis

Caption: Workflow for the synthesis of an aryloxy-acetamide intermediate.

Step-by-Step Methodology:
  • Preparation of Nucleophile: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.53 g, 13.2 mmol, 1.2 eq.) and wash with anhydrous hexane (2 x 10 mL) to remove the oil. Carefully decant the hexane. Add anhydrous DMF (30 mL).

  • Phenol Addition: To the stirred NaH suspension, add a solution of 4-methoxyphenol (1.37 g, 11.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Addition of Electrophile: Add a solution of N-(1-Adamantyl)-N-methyl-2-chloroacetamide (2.66 g, 11.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL) to the phenoxide solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 18-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding ice-cold water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water (2 x 40 mL) and brine (1 x 40 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final aryloxy-acetamide product.

Data Summary Table:
IntermediateReaction TypeKey ReagentsTemp (°C)Time (h)Yield (%)
Chloroacetamide N-AcylationChloroacetyl chloride, TEA0 to RT12-1680
Aryloxy-acetamide Sₙ2 Substitution4-Methoxyphenol, NaH, DMF8018-2465

Conclusion and Future Prospects

This compound is a building block of significant potential, offering a direct route to structurally complex and pharmaceutically relevant intermediates. The protocols detailed herein provide a validated framework for its use in N-acylation and subsequent nucleophilic substitution reactions. The primary challenge in working with this reagent is overcoming the steric hindrance of the adamantyl cage, which necessitates the use of carefully selected reagents, solvents, and reaction conditions, such as elevated temperatures or highly active coupling agents for more challenging transformations.[9] The resulting N-acyl and N-alkyl derivatives, such as the aryloxy-acetamide intermediate, are valuable precursors for creating novel chemical entities for a wide range of therapeutic areas, including the development of sigma receptor ligands for neurological disorders.[4]

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • The Pharmacology of Sigma-1 Receptors. PMC - PubMed Central. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • N-(1-adamantyl)acetamide synthesis method. Google Patents.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ResearchGate. Available at: [Link]

  • N-(Adamantan-1-yl)-2-chloroacetamide. PMC - NIH. Available at: [Link]

  • N-alkylation at sp3 Carbon Reagent Guide. ACSC GCI Available at: [Link]

  • This compound. Solubility of Things. Available at: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

Sources

Topic: Protocol for N-alkylation using N-methyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the N-alkylation of N-methyladamantan-1-amine, a sterically hindered secondary amine of significant interest in medicinal chemistry. The bulky adamantyl cage presents unique synthetic challenges, primarily by sterically shielding the nitrogen atom, which can impede traditional alkylation approaches. This guide presents two primary, robust protocols: Reductive Amination, the recommended method for its high selectivity and mild conditions, and Classical Direct Alkylation, a viable alternative under specific conditions. We delve into the mechanistic rationale behind each protocol, offering field-proven insights into optimizing reaction parameters. The document includes step-by-step experimental procedures, purification strategies, characterization guidelines, and a troubleshooting section. Advanced catalytic methods are also briefly discussed to provide a comprehensive overview for the drug development professional.

Introduction: The Synthetic Challenge

This compound serves as a valuable building block in pharmaceutical research. The rigid, lipophilic adamantane scaffold is a well-established pharmacophore found in drugs such as Memantine and Amantadine, where it influences binding affinity, metabolic stability, and bioavailability. The N-alkylation of this secondary amine to produce tertiary amines is a key transformation for expanding molecular diversity in drug discovery programs.

However, the synthetic challenge lies in the profound steric hindrance imposed by the tertiary carbon of the adamantyl group adjacent to the nitrogen atom. This bulkiness significantly reduces the nucleophilicity of the amine and hinders the approach of electrophiles, making standard Sₙ2 reactions sluggish and often low-yielding.[1] Consequently, careful selection of methodology is paramount to achieving efficient and clean conversion. This note focuses on practical, scalable solutions to this challenge.

Strategic Overview: Selecting the Right Path

Choosing an appropriate N-alkylation strategy depends on the desired alkyl group (R') and the available starting materials (e.g., aldehyde/ketone vs. alkyl halide). The following diagram outlines a decision-making workflow.

G start Goal: Synthesize N-Alkyl-N-methyladamantan-1-amine carbonyl_avail Is the corresponding Aldehyde or Ketone (R'-C=O) available? start->carbonyl_avail halide_avail Is the corresponding Alkyl Halide (R'-X) available and reactive? carbonyl_avail->halide_avail No reductive_amination Protocol 1: Reductive Amination (Recommended) carbonyl_avail->reductive_amination Yes direct_alkylation Protocol 2: Direct Alkylation halide_avail->direct_alkylation Yes consider_alt Consider Alternative Methods (e.g., Catalytic Alkylation with Alcohols) halide_avail->consider_alt No end Purified Tertiary Amine Product reductive_amination->end direct_alkylation->end consider_alt->end

Caption: Decision workflow for N-alkylation of this compound.

Recommended Protocol: Reductive Amination

Reductive amination is the preferred method due to its high efficiency, broad substrate scope, and operational simplicity.[2][3] The reaction proceeds in one pot by forming an intermediate iminium ion from the amine and a carbonyl compound, which is immediately reduced by a mild, selective hydride agent.[4] This avoids the harsh conditions and over-alkylation issues associated with some direct alkylation methods.[1]

Mechanism and Rationale

The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium intermediate.[5] This selectivity ensures the reaction proceeds cleanly toward the desired tertiary amine.

G cluster_0 Iminium Ion Formation cluster_1 Reduction Amine This compound Iminium Iminium Ion Intermediate Amine->Iminium + H⁺ Carbonyl Aldehyde / Ketone (R'R''C=O) Carbonyl->Iminium Product Tertiary Amine Product Iminium->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Transfer

Caption: General mechanism for Reductive Amination.

Detailed Experimental Protocol

This procedure is generalized for a 1.0 mmol scale reaction.

Materials and Reagents:

Reagent/MaterialRoleTypical Amount (1.0 mmol scale)Purity/Notes
This compoundStarting Material1.0 mmol (165.3 mg)>98%
Aldehyde or KetoneAlkylating Agent1.1 - 1.2 mmol (1.1-1.2 eq.)Anhydrous, >98%
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent1.5 mmol (318 mg)Handle in a dry environment
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Solvent5 - 10 mLAnhydrous, inhibitor-free
Acetic Acid (optional)Catalyst0.05 mmol (0.05 eq.)Glacial; aids iminium formation with ketones
Saturated NaHCO₃ solutionQuenching Agent~20 mLAqueous
Anhydrous MgSO₄ or Na₂SO₄Drying Agent~2 g

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous DCM or DCE (5-10 mL) under an inert atmosphere (Nitrogen or Argon).

  • Addition of Carbonyl: Add the aldehyde or ketone (1.1-1.2 eq.). If the carbonyl is a ketone, a catalytic amount of glacial acetic acid (0.05 eq.) can be added to facilitate iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5 minutes. Caution: Gas evolution (hydrogen) may occur upon addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up (Quenching): Once the reaction is complete, carefully quench by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[6] A typical eluent system is a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to prevent the product from tailing on the acidic silica.

Alternative Protocol: Direct Alkylation with Alkyl Halides

Direct alkylation via an Sₙ2 reaction is a classical approach but can be challenging for this substrate.[7] The steric hindrance necessitates more forcing conditions (elevated temperatures) and a careful choice of base and solvent. This method is most suitable for reactive, unhindered primary alkyl halides (e.g., methyl iodide, benzyl bromide).

Rationale and Optimization
  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is required to dissolve the amine salt and promote the Sₙ2 mechanism.

  • Base: A non-nucleophilic base is essential to deprotonate the secondary amine without competing in the alkylation. Potassium carbonate (K₂CO₃) is a cost-effective choice, while a stronger base like sodium hydride (NaH) can be used if needed, though it requires more stringent anhydrous conditions.

  • Temperature: Heating is almost always necessary to overcome the activation energy barrier imposed by steric hindrance.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialRoleTypical Amount (1.0 mmol scale)Purity/Notes
This compoundStarting Material1.0 mmol (165.3 mg)>98%
Alkyl Halide (R'-X)Alkylating Agent1.2 - 1.5 mmol (1.2-1.5 eq.)Use reactive halides (I > Br > Cl)
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0 mmol (2.0-3.0 eq.)Finely powdered, dried
N,N-Dimethylformamide (DMF)Solvent5 mLAnhydrous
Ethyl Acetate (EtOAc)Extraction Solvent~50 mL
BrineWashing Solution~20 mLSaturated aqueous NaCl

Procedure:

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.) and finely powdered, anhydrous K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF (5 mL) under an inert atmosphere.

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require 12-48 hours.

  • Work-up (Quenching): After cooling to room temperature, pour the reaction mixture into water (20 mL).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in section 3.2.

Characterization of Products

The final, purified tertiary amine should be characterized to confirm its structure and purity.

  • ¹H NMR: Expect to see the characteristic broad signals for the adamantyl protons, a singlet for the N-methyl group, and new signals corresponding to the newly introduced alkyl group. The chemical shift of the N-methyl and the α-protons of the new alkyl group will be indicative of the successful alkylation.[8]

  • ¹³C NMR: The adamantane cage has a distinct set of signals.[9] Look for the appearance of new carbon signals from the R' group and shifts in the N-methyl and adamantyl carbons attached to the nitrogen.

  • Mass Spectrometry (MS): ESI-MS should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Insufficiently reactive alkylating agent (halide or carbonyl).2. Deactivated reducing agent (Protocol 1).3. Insufficient heating (Protocol 2).1. Use a more reactive analogue (e.g., alkyl iodide instead of bromide).2. Use fresh, high-purity NaBH(OAc)₃.3. Increase reaction temperature or time.
Recovery of Starting Amine Incomplete reaction. Steric hindrance is high.Prolong reaction time. In Protocol 2, consider a stronger base (NaH) or a more polar solvent (DMSO). In Protocol 1, ensure carbonyl is not sterically prohibitive.
Multiple Products Observed Side reactions, such as elimination of the alkyl halide (Protocol 2).Use a less hindered base (e.g., Cs₂CO₃) at a lower temperature for a longer time. Ensure the purity of starting materials.
Difficult Purification Product is very nonpolar or basic, causing tailing on silica gel.Use a silica column treated with 1-2% triethylamine in the eluent. Alternatively, consider purification on neutral or basic alumina.

Overview of Advanced Methods

For particularly challenging substrates or for process development, several modern catalytic methods are worth consideration:

  • Buchwald-Hartwig Amination: While primarily used for C-N bond formation with aryl halides, variations of this palladium-catalyzed reaction can be applied to alkyl electrophiles, offering a powerful tool for difficult couplings.[10][11][12]

  • N-Alkylation with Alcohols: "Borrowing Hydrogen" or "Hydrogen Autotransfer" catalysis using Iridium or Ruthenium complexes allows for the use of alcohols as alkylating agents, producing only water as a byproduct.[13] This is a green and atom-economical alternative.[14]

  • N-Alkylation with Boronic Acids: Copper-catalyzed reactions can use alkylboronic acids as alkylating agents, which can be particularly useful for introducing specific alkyl groups under mild conditions.[15]

These methods require specialized catalysts and ligands but provide an expanded toolkit for the modern medicinal chemist.

References

  • Vertex AI Search. (2024). Boron-Catalyzed N-Alkylation of Amines Using Carboxylic Acids. Semantic Scholar.
  • BenchChem. (2025). Synthesis of 2-Adamantyl-Containing Amines: Application Notes and Protocols for Researchers. Benchchem.com.
  • Powers, I. G., et al. (2024).
  • Powers, I. G., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • ACS GCI Pharmaceutical Roundtable.
  • Wikipedia. (2023).
  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Galchimia.com.
  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2023).
  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Cloke, G. N., et al. (2005). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Organic Chemistry Portal. (2024). Synthesis of secondary and tertiary amines.
  • Wikipedia. (2023).
  • Lerman, M. E., et al. (1997). Method for the synthesis of adamantane amines.
  • Royal Society of Chemistry. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.
  • Supplementary Information. (N.d.).
  • Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers.
  • Kim, D. H., et al. (1996). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • National Institutes of Health. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC.
  • National Institutes of Health. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC.
  • Volochnyuk, D., et al. (N.d.). Scale-up synthesis of 1-methyladamantane. Enamine.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • ResearchGate. (2019). Synthesis and study of basic hydrolysis of novel derivatives of N-[(adamantan-1-yl)methyl]aniline.
  • OC-Pro. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Green Chemistry Teaching and Learning Community. (2023).
  • Journal of Organic and Pharmaceutical Chemistry Research. (2024).
  • ACS GCI Pharmaceutical Roundtable.
  • Royal Society of Chemistry. (2015). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
  • Doc Brown's Chemistry. (N.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine).
  • Professor Dave Explains. (2014). Synthesis; Reactions to Make Amines. YouTube.
  • BenchChem. (N.d.).
  • Wiley Science Solutions. (2025). 1-Methyladamantane - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Yamamoto, E., et al. (2021). Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry. Semantic Scholar.

Sources

Application Notes: N-methyladamantan-1-amine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Adamantanes in the Age of Antiviral Resistance

The adamantane scaffold, a rigid tricyclic hydrocarbon, has long been a cornerstone in antiviral research, most notably with the development of Amantadine and Rimantadine. These drugs were mainstays for the prophylaxis and treatment of Influenza A virus infections for decades.[1][2] Their mechanism of action is well-characterized: they block the M2 proton channel, an essential viroporin that facilitates the acidification of the virion interior within the endosome, a critical step for viral uncoating and RNA release into the host cell cytoplasm.[1][2][3] However, the widespread emergence of resistant influenza strains, primarily through single point mutations in the M2 protein (e.g., S31N), has rendered these first-generation adamantanes largely obsolete for treating seasonal flu.[4][5]

This has spurred a renewed interest in second-generation and modified adamantane derivatives, including N-methyladamantan-1-amine. This compound, a structural analog of the Alzheimer's drug Memantine (3,5-dimethyladamantan-1-amine), offers a compelling case for re-investigation.[6][7] While it shares the core adamantane structure, its potential antiviral mechanisms may extend beyond simple M2 channel blockade. Research suggests that at higher concentrations, some adamantane derivatives may exert antiviral effects through alternative pathways, such as modulating the function of the viral hemagglutinin (HA) protein or interfering with other host-cell interactions.[7] Furthermore, the repurposing of adamantanes is being explored for a range of other viruses, including coronaviruses, where the proposed mechanisms involve blocking other viral ion channels (e.g., the E protein viroporin) or exerting lysosomotropic effects that raise endosomal pH.[8][9]

These application notes provide a comprehensive guide for researchers and drug development professionals on how to systematically evaluate the antiviral potential of this compound and its derivatives. We will detail the necessary protocols, from initial cytotoxicity and efficacy screening to more advanced mechanistic assays, and explain the scientific rationale behind each experimental step.

Part 1: Foundational In Vitro Screening Workflow

The initial assessment of any potential antiviral compound follows a logical, multi-step process designed to first establish safety and then determine efficacy. The goal is to identify a "therapeutic window" where the compound effectively inhibits viral replication at concentrations that are not harmful to the host cells.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Potency A Compound Preparation (this compound) B Cytotoxicity Assay (MTT) on Host Cells (e.g., MDCK) A->B D Antiviral Efficacy Assay (CPE Inhibition) A->D C Determine CC50 (50% Cytotoxic Concentration) B->C F Calculate Selectivity Index (SI) SI = CC50 / EC50 C->F E Determine EC50 (50% Effective Concentration) D->E E->F G Plaque Reduction Assay (Confirms Antiviral Activity) F->G If SI > 10 H Yield Reduction Assay (Quantifies Viral Progeny) G->H I Test Against Resistant Strains (e.g., M2 S31N Mutant) G->I

Caption: Experimental workflow for antiviral screening.
Protocol 1.1: Cytotoxicity Assessment using MTT Assay

Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which this compound is toxic to the host cells. The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[10] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This protocol establishes the 50% cytotoxic concentration (CC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells (or other appropriate host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microtiter plates

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 3 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.[11]

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in DMEM (without FBS) starting from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., ~1 µM).

  • Treatment: Remove the growth medium from the cells and add 100 µL of each compound dilution to triplicate wells. Include "cells only" (no compound) and "media only" (no cells) controls.

  • Incubation: Incubate the plate for 48-72 hours (a duration equivalent to the planned antiviral assay) at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Observe the formation of purple precipitate in the control wells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 1.2: Antiviral Efficacy using Cytopathic Effect (CPE) Inhibition Assay

Causality: This assay measures the ability of the compound to protect cells from the virus-induced damage, known as the cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.[12][13] The concentration of the compound that inhibits CPE by 50% is the 50% effective concentration (EC50). This is a robust and high-throughput method for initial antiviral screening.[6]

Materials:

  • MDCK cell monolayer in a 96-well plate (prepared as in Protocol 1.1)

  • Influenza A virus stock (e.g., A/WSN/33 (H1N1))

  • This compound dilutions (prepared as in Protocol 1.1, using non-toxic concentrations)

  • Infection medium (DMEM with 2 µg/mL TPCK-trypsin, no FBS)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Step-by-Step Methodology:

  • Cell Preparation: Prepare a 96-well plate with a confluent monolayer of MDCK cells.

  • Infection & Treatment: Remove the growth medium. In triplicate wells, add 50 µL of the appropriate compound dilution followed by 50 µL of virus diluted in infection medium to achieve a multiplicity of infection (MOI) of ~0.01.

  • Controls (Self-Validation):

    • Virus Control: Cells + Virus (no compound). Expected outcome: 100% CPE.

    • Cell Control: Cells only (no virus, no compound). Expected outcome: 0% CPE.

    • Toxicity Control: Cells + Compound (at highest concentration, no virus). Expected outcome: No cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, or until 100% CPE is observed in the virus control wells.[14]

  • Staining: Gently wash the wells with PBS, then fix the remaining cells with 10% formalin. Stain the fixed cells with Crystal Violet solution for 20 minutes.

  • Washing & Elution: Wash the plate thoroughly with water to remove excess stain and allow it to dry. The stain can be eluted with methanol for quantitative analysis.

  • Readout: The degree of protection can be assessed visually or quantified by measuring the absorbance of the eluted stain at ~590 nm.

  • Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Data Presentation & Interpretation:

The primary outcome of this initial screening phase is the Selectivity Index (SI), which provides a measure of the compound's therapeutic window. A higher SI value indicates greater potential as an antiviral agent.

CompoundTarget VirusCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundInfluenza A (Amantadine-Sensitive)>500~48.4[7]>10.3
Amantadine (Control)Influenza A (Amantadine-Sensitive)>100~6.6[7]>15.1
Rimantadine (Control)Influenza A (Amantadine-Sensitive)>100~0.022[4]>4500
This compoundInfluenza A (Amantadine-Resistant, S31N)>500>100<5

Note: The EC50 value for this compound is estimated from reported activity at high concentrations (8 µg/mL), suggesting a secondary mechanism of action.[7] The value for Rimantadine is from a plaque assay against a specific H1N1 strain.[4]

Part 2: Mechanistic Investigation of the M2 Proton Channel

For adamantane derivatives, the primary hypothesis is inhibition of the Influenza A M2 proton channel. This must be tested directly, especially when evaluating efficacy against known amantadine-resistant strains.

M2_Mechanism cluster_Endosome Acidic Endosome (pH < 6) cluster_Virion Virion Interior Protons_out H+ M2_Channel M2 Proton Channel (Tetramer) Protons_out->M2_Channel Enters channel Protons_in H+ Uncoating Viral RNA Uncoating Protons_in->Uncoating triggers M2_Channel->Protons_in Translocates Blocker This compound Blocker->M2_Channel Blocks Pore

Sources

Application Notes & Protocols: Characterizing N-methyladamantan-1-amine as a Ligand for Sigma Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Complex Pharmacology of N-methyladamantan-1-amine

This compound, widely known as memantine, is a clinically approved therapeutic for the management of moderate-to-severe Alzheimer's disease.[1][2][3] Its primary, well-documented mechanism of action is the uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, where it mitigates the neurotoxic effects of excessive glutamate stimulation.[2][4][5][6] However, the pharmacological profile of memantine is more complex, with evidence pointing to its interaction with other neural targets, including sigma (σ) receptors.[7][8][9]

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique intracellular proteins, with the sigma-1 receptor functioning as a ligand-operated molecular chaperone at the endoplasmic reticulum.[9][10][11] These receptors are implicated in a wide array of cellular functions and are considered therapeutic targets for various central nervous system disorders, including neurodegenerative diseases, pain, and addiction.[10][12][13] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to investigate and characterize the interaction of this compound with sigma receptors.

Binding Affinity of this compound at Sigma Receptors

The initial step in characterizing a compound's interaction with a receptor is to determine its binding affinity. For this compound, radioligand binding assays have been employed to ascertain its affinity for the sigma-1 receptor. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (memantine) that will bind to 50% of the receptors in the absence of the radioligand.

CompoundReceptor SubtypeRadioligandTissue/Cell PreparationKi (µM)Reference
This compound (Memantine)Sigma-1-pentazocinePost-mortem human frontal cortex19.98 ± 3.08[14]
This compound (Memantine)Sigma-1Not SpecifiedNot Specified~2.5[9]

Table 1: Reported Binding Affinities of this compound for the Sigma-1 Receptor.

The data indicates that memantine exhibits a relatively low affinity for the sigma-1 receptor, with Ki values in the micromolar range. This is in contrast to its higher affinity for the NMDA receptor.[9][14] The therapeutic concentrations of memantine may not be sufficient to significantly occupy the sigma binding site.[14]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptors

This protocol describes the determination of the binding affinity (Ki) of this compound for the sigma-1 receptor using a competitive inhibition assay with -pentazocine, a selective sigma-1 receptor radioligand.[12][15]

Causality Behind Experimental Choices:

  • Radioligand Selection: -pentazocine is chosen for its high selectivity and affinity for the sigma-1 receptor, ensuring that the binding being measured is specific to this subtype.[15]

  • Tissue Preparation: Guinea pig liver membranes are often used as they express high levels of sigma-1 receptors, providing a robust signal.[15]

  • Non-Specific Binding Determination: Haloperidol is used at a high concentration to define non-specific binding, as it binds to both sigma-1 and other receptors, effectively saturating them and leaving only the non-receptor-mediated binding of the radioligand.[16]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 30,000 x g) for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in triplicate for each concentration of this compound:

      • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

      • 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • 50 µL of -pentazocine at a final concentration near its Kd (e.g., 5 nM).[17]

      • 50 µL of the membrane preparation (e.g., 100 µg of protein).

    • Incubate the plate at 37°C for 90 minutes.[17]

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Tissue Guinea Pig Liver Homogenize Homogenize in Tris-HCl Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash FinalPellet Resuspend & Quantify Protein Wash->FinalPellet AddComponent Add: - Buffer/Haloperidol - Memantine - 3H-pentazocine - Membranes FinalPellet->AddComponent Plate 96-well Plate Plate->AddComponent Incubate Incubate at 37°C AddComponent->Incubate Filter Filter through Glass Fiber Incubate->Filter WashFilters Wash Filters Filter->WashFilters Count Scintillation Counting WashFilters->Count Analyze Calculate IC50 & Ki Count->Analyze

Competitive Radioligand Binding Assay Workflow.
Protocol 2: Functional Characterization using a Cell Viability Assay for Sigma-2 Receptors

While memantine's affinity for sigma-2 receptors is less characterized, this protocol provides a general framework for assessing the functional activity of ligands at sigma-2 receptors, which are often implicated in cell proliferation and apoptosis.[18]

Causality Behind Experimental Choices:

  • Cell Line Selection: Tumor cell lines such as MDA-MB-435 (melanoma) or EMT-6 (breast cancer) are often used as they typically express a high density of sigma-2 receptors.[18]

  • Assay Principle: Many sigma-2 receptor ligands have been shown to induce cell death, making cell viability a relevant functional readout.[18] The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.

  • Reference Compound: Siramesine is a commonly accepted sigma-2 agonist and can be used as a positive control to categorize the functional activity of the test compound.[18]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MDA-MB-435 or EMT-6 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (siramesine) in cell culture media.

    • Remove the old media from the cells and replace it with media containing the different concentrations of the test compounds. Include a vehicle control (media only).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • During the incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

    • Aspirate the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Express the cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

    • Compare the EC₅₀ and maximal effect of this compound to that of siramesine to classify it as a potential agonist, partial agonist, or antagonist in this assay.

Cell_Viability_Assay_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay & Analysis Culture Culture Tumor Cells (e.g., MDA-MB-435) Seed Seed Cells in 96-well Plate Culture->Seed Attach Allow Overnight Attachment Seed->Attach Treat Treat Cells with Compounds Attach->Treat Prepare Prepare Serial Dilutions of Memantine & Siramesine Prepare->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate EC50 & Determine Activity Read->Analyze

Functional Cell Viability Assay Workflow.

Interpretation and Therapeutic Implications

The available data suggests that this compound is a low-affinity ligand for the sigma-1 receptor.[9][14] While its primary neuroprotective effects in Alzheimer's disease are attributed to its action on NMDA receptors, the contribution of its interaction with sigma-1 receptors cannot be entirely dismissed and may contribute to its overall pharmacological profile.[7][8] Some studies suggest that the neuroprotective effects of memantine may involve sigma receptors, as a sigma receptor antagonist was shown to decrease the neuroprotective effects of memantine against amyloid-beta-induced neurotoxicity.[7][8]

However, other research indicates that combinations of sigma-1 agonists with memantine can have an antagonistic effect in certain models of memory impairment.[19] This highlights the complex interplay between the glutamatergic and sigma receptor systems.

Further investigation is warranted to fully elucidate the functional consequences of memantine's interaction with sigma receptors and its relevance to its therapeutic effects. The protocols provided here offer a solid foundation for researchers to explore these questions and contribute to a more complete understanding of this important therapeutic agent.

References

  • Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC - NIH. (n.d.).
  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8).
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone: a new player in the mechanisms of neuroprotection and neurodegeneration. The Journal of pharmacology and experimental therapeutics, 332(3), 634–640. [Link]

  • Keshavarz, M., Showraki, A., & Emamghoreishi, M. (2020). Contribution of Lysosome and Sigma Receptors to Neuroprotective Effects of Memantine Against Beta-Amyloid in the SH-SY5Y Cells. Advanced pharmaceutical bulletin, 10(3), 452–457. [Link]

  • Keshavarz, M., Showraki, A., & Emamghoreishi, M. (2020). Contribution of Lysosome and Sigma Receptors to Neuroprotective Effects of Memantine Against Beta-Amyloid in the SH-SY5Y Cells. Advanced Pharmaceutical Bulletin, 10(3), 452-457. [Link]

  • Yousif, F., Patel, A., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International journal of molecular sciences, 23(24), 16065. [Link]

  • Agha, H., & McCurdy, C. R. (2021). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC medicinal chemistry, 12(2), 154–177. [Link]

  • Martin, K. N., & Jackson, P. F. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 239. [Link]

  • Martin, K. N., & Jackson, P. F. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 239. [Link]

  • Kornhuber, J., Schoppmeyer, K., & Riederer, P. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex. Neuroscience letters, 163(2), 129–131. [Link]

  • Sigma receptor. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Al-Abri, M. A., & Madras, B. K. (2023). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. International journal of molecular sciences, 24(13), 11068. [Link]

  • Wegscheid, M. L., & Wenzel, J. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International journal of molecular sciences, 23(19), 11956. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved January 5, 2026, from [Link]

  • Andro, M., & Tampi, R. R. (2024). Memantine. In StatPearls.
  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current opinion in pharmacology, 6(1), 61–67. [Link]

  • Maurice, T. (2016). Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments. Behavioural brain research, 296, 179–190. [Link]

  • What is the mechanism of Memantine hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 5, 2026, from [Link]

  • Memantine Pharmacology. (2024, January 16). YouTube. Retrieved January 5, 2026, from [Link]

  • Vizi, E. S., Kisfali, M., & Lakatos, R. (2010). In vivo evidence for functional NMDA receptor blockade by memantine in rat hippocampal neurons. Journal of neural transmission (Vienna, Austria : 1996), 117(10), 1189–1194. [Link]

  • Memantine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Glasgow, N. G., et al. (2024). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv. [Link]

  • Morphine. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Berardi, F., et al. (2012). New adamantane phenylalkylamines with σ-receptor binding affinity and anticancer activity, associated with putative antagonism of neuropathic pain. Journal of medicinal chemistry, 55(22), 10241–10261. [Link]

  • Kotermanski, S. E., & Johnson, J. W. (2009). Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(9), 2774–2779. [Link]

  • Penas, C., et al. (2024). Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. International journal of molecular sciences, 25(7), 3907. [Link]

  • Studies on the interaction of NMDA receptor antagonist memantine with cell membranes: A mini-review | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • The list of Sigma-1 receptor agonists and antagonists. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Skuza, G., & Rogoz, Z. (2006). THE SYNERGISTIC EFFECT OF SELECTIVE SIGMA RECEPTOR AGONISTS AND UNCOMPETITIVE NMDA RECEPTOR ANTAGONISTS IN THE FORCED SWIM TEST. Journal of Physiology and Pharmacology, 57(3), 217-229.
  • Kotermanski, S. E., et al. (2012). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. The Journal of physiology, 590(15), 3427–3443. [Link]

  • Pal, A., et al. (2008). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current pharmaceutical design, 14(21), 2099–2110. [Link]

  • Chen, H. V., et al. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. PloS one, 7(7), e41092. [Link]

Sources

Application Note: Quantitative Analysis of N-methyladamantan-1-amine in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyladamantan-1-amine is a key adamantane derivative with significant interest in pharmaceutical and chemical research. Accurate quantification of this compound in various sample matrices is crucial for pharmacokinetic studies, quality control, and metabolic profiling. This document provides a detailed guide to two robust and validated analytical methods for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable quantitative assays for this compound.

Introduction: The Analytical Challenge

This compound, a secondary amine with a bulky tricyclic adamantane cage, presents unique analytical challenges. Its high volatility and basic nature make it amenable to gas chromatography. However, its lack of a strong chromophore hinders sensitive detection by UV-Vis spectrophotometry without derivatization. The choice of analytical methodology is therefore contingent on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This application note details two highly selective and sensitive methods that are well-suited for the quantification of this compound in complex biological and chemical samples.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The inherent volatility of this compound makes it an excellent candidate for GC separation. Coupling with mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and quantification.

Principle of GC-MS Analysis

In this method, the sample is first vaporized and introduced into a gas chromatograph. The analyte is then separated from other components in the sample based on its partitioning between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert carrier gas, typically helium). As the separated components exit the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for the analyte, and the signal intensity is proportional to its concentration.

Experimental Protocol: GC-MS

2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the sample (e.g., plasma, urine, or a reaction mixture), add a known amount of an appropriate internal standard (e.g., N-ethyladamantan-1-amine).

  • Alkalinize the sample by adding 100 µL of 1 M sodium hydroxide to ensure the amine is in its free base form, enhancing its extraction into an organic solvent.

  • Add 5 mL of a non-polar organic solvent such as methyl tert-butyl ether (MTBE) or hexane.

  • Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Workflow for GC-MS Sample Preparation

GCMS_SamplePrep sample 1. Sample (1 mL) + Internal Standard alkalinize 2. Add 100 µL 1M NaOH sample->alkalinize extract 3. Add 5 mL MTBE, Vortex 2 min alkalinize->extract centrifuge 4. Centrifuge 4000 rpm, 10 min extract->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in 100 µL Ethyl Acetate evaporate->reconstitute analyze Inject into GC-MS reconstitute->analyze LCMS_SamplePrep sample 1. Plasma (100 µL) + Internal Standard precipitate 2. Add 300 µL Cold Acetonitrile (0.1% Formic Acid) sample->precipitate vortex 3. Vortex 1 min precipitate->vortex centrifuge 4. Centrifuge 14,000 rpm, 10 min, 4°C vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer analyze Inject into LC-MS/MS transfer->analyze

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of N-Methyladamantan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Objective: To provide a comprehensive, scientifically-grounded guide on scalable synthetic routes to N-methyladamantan-1-amine derivatives, emphasizing practical protocols, mechanistic understanding, and process optimization.

Foreword: The Strategic Importance of the Adamantane Nucleus

The adamantane scaffold is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional, and lipophilic nature offers a unique tool for modulating the properties of bioactive molecules. This compound derivatives, most notably Memantine (1-amino-3,5-dimethyladamantane), are critical components of therapies for neurodegenerative diseases like Alzheimer's, acting as uncompetitive NMDA receptor antagonists. The demand for these and related compounds necessitates robust, efficient, and scalable synthetic methodologies. This guide details such methods, focusing on the critical N-methylation step, from the underlying chemical principles to detailed, field-tested protocols.

Part 1: Synthetic Strategy - Pathways to the N-Methylated Core

The successful large-scale synthesis of this compound derivatives hinges on two key stages: the construction of the primary adamantyl amine and the subsequent methylation. While various methods exist for the initial amination of the adamantane core[1], this guide will focus on the pivotal N-methylation step, assuming the precursor primary amine is available.

Two primary, industrially viable strategies for N-methylation are the Eschweiler-Clarke reaction and Direct Reductive Amination from the corresponding ketone.

Logical Workflow for Synthesis

G cluster_0 Precursor Synthesis cluster_1 N-Methylation Routes Adamantane Adamantane or Substituted Adamantane Adamantanone Adamantanone Derivative Adamantane->Adamantanone Oxidation Adamantyl_Amine Adamantan-1-amine Derivative (Primary Amine) Adamantane->Adamantyl_Amine Amination (e.g., Ritter Reaction) Reductive_Amination Reductive Amination Adamantanone->Reductive_Amination EC_Reaction Eschweiler-Clarke Reaction Adamantyl_Amine->EC_Reaction Final_Product This compound Derivative (Target Molecule) EC_Reaction->Final_Product Reductive_Amination->Final_Product G R_NH2 Adamantyl-NH2 (Primary Amine) Iminium1 Iminium Ion [Adamantyl-N+=CH2] R_NH2->Iminium1 + CH2O - H2O CH2O Formaldehyde (CH2O) HCOOH Formic Acid (HCOOH) CO2 CO2 byproduct HCOOH->CO2 R_NHMe Adamantyl-NHMe (Secondary Amine) Iminium1->R_NHMe + HCOOH - H+ Iminium2 Iminium Ion [Adamantyl-N+(Me)=CH2] R_NHMe->Iminium2 + CH2O - H2O R_NMe2 Adamantyl-NMe2 (Tertiary Amine) Iminium2->R_NMe2 + HCOOH - H+

References

Application Notes & Protocols: The Utility of N-methyladamantan-1-amine (Memantine) in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

N-methyladamantan-1-amine, more commonly known by its generic name Memantine, is a cornerstone compound in the study and treatment of neurological disorders, particularly moderate-to-severe Alzheimer's disease.[1][2] While its chemical name points to its adamantane cage-like structure, its therapeutic identity is defined by its unique mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3]

Dysfunction in glutamatergic neurotransmission is a key hypothesis in the etiology of Alzheimer's disease, where excessive glutamate can lead to excitotoxicity and neuronal cell death.[4] Memantine addresses this by selectively blocking NMDA receptor channels only during states of excessive activation, without interfering with normal synaptic activity crucial for learning and memory.[1][2][4] This property distinguishes it from other high-affinity NMDA antagonists like ketamine, which can cause significant side effects.[3]

These application notes provide a comprehensive guide for researchers and drug development professionals on the use of Memantine. We will cover its mechanism, physicochemical properties, and detailed protocols for its characterization in in vitro and in vivo models relevant to CNS drug discovery.

Physicochemical Properties & Pharmacokinetics

A thorough understanding of a compound's properties is fundamental for experimental design. Memantine is a tricyclic amine with a rigid adamantane core.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4054&t=l"]; Memantine [label="Memantine\n(this compound)"]; } diagram Figure 1: Chemical Structure of Memantine.

Table 1: Physicochemical and Pharmacokinetic Properties of Memantine

PropertyValueSource
IUPAC Name 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine[5]
Molecular Formula C₁₂H₂₁N[5]
Molar Mass 179.307 g·mol⁻¹[5]
Oral Bioavailability ~100%[5][6]
Time to Peak Plasma 3-7 hours (immediate release)[5][6][7]
Plasma Protein Binding ~45% (low)[1][5][6]
Volume of Distribution 9-11 L/kg[1][5][6]
Metabolism Minimal, does not involve CYP450 system[1][6][7]
Elimination Half-Life 60-80 hours[1][5][7]
Excretion Primarily unchanged in urine (57-82%)[5][7]

Causality Insight: The high bioavailability and long half-life of Memantine are advantageous for clinical use, allowing for stable plasma concentrations.[8] Its minimal metabolism via the CYP450 system reduces the potential for drug-drug interactions, a critical consideration for the elderly populations often prescribed this medication.[6][7]

Mechanism of Action: Voltage-Dependent NMDA Receptor Blockade

Memantine's therapeutic success is rooted in its sophisticated mechanism as a low-to-moderate affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist.[9][10]

  • Uncompetitive (Open-Channel) Blockade: Memantine only binds within the NMDA receptor's ion channel when it is opened by the concurrent binding of glutamate and a co-agonist (glycine or D-serine).[1][10]

  • Voltage-Dependency: At normal resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). Upon depolarization, Mg²⁺ is expelled, allowing ion flow. Memantine's binding is also voltage-dependent; it enters the open channel and blocks pathological, prolonged Ca²⁺ influx associated with excitotoxicity.[2]

  • Fast On/Off Kinetics: Crucially, the blockade is not permanent. During brief, physiological synaptic events that cause strong depolarization, Memantine rapidly unblocks, allowing for normal neurotransmission, which is essential for processes like learning and memory.[2][9] This contrasts with high-affinity blockers that trap themselves in the channel, leading to significant side effects.[11]

NMDA_Mechanism cluster_0 Resting State cluster_1 Pathological Activation (Tonic Glutamate) cluster_2 Physiological Activation (Phasic Glutamate) Rest NMDA Receptor (Channel Closed) Mg_ion Mg²⁺ Rest->Mg_ion blocks channel Patho_Open Channel Open (Slight Depolarization) Rest->Patho_Open opens Physio_Open Channel Open (Strong Depolarization) Rest->Physio_Open opens Memantine Memantine Patho_Open->Memantine allows binding Ca_Influx_Patho Excessive Ca²⁺ Influx (Excitotoxicity) Patho_Open->Ca_Influx_Patho leads to Memantine->Ca_Influx_Patho blocks Ca_Influx_Physio Physiological Ca²⁺ Signal (Synaptic Plasticity) Physio_Open->Ca_Influx_Physio Memantine_Unblock Memantine (rapidly unblocks) Physio_Open->Memantine_Unblock expels Glutamate Glutamate + Glycine Glutamate->Rest binds

Experimental Protocols

The following protocols provide a framework for characterizing the interaction of Memantine or novel adamantane derivatives with the NMDA receptor and assessing their functional consequences.

Protocol 1: In Vitro NMDA Receptor Channel Binding Assay

Objective: To determine the binding affinity (IC₅₀) of Memantine for the NMDA receptor ion channel. This is typically done via a competitive radioligand binding assay using [³H]MK-801, another well-characterized open-channel blocker.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Memantine hydrochloride

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0

  • Glutamate and Glycine (to open the channel)

  • Unlabeled MK-801 (for defining non-specific binding)

  • Scintillation vials and cocktail

  • Glass fiber filters and filtration manifold

Procedure:

  • Preparation: Thaw rat cortical membranes on ice. Prepare serial dilutions of Memantine.

  • Reaction Setup: In triplicate, combine assay buffer, glutamate (1 mM), glycine (1 mM), a fixed concentration of [³H]MK-801 (e.g., 1-5 nM), and varying concentrations of Memantine in a 96-well plate.

  • Controls:

    • Total Binding: Contains all components except any competitor.

    • Non-Specific Binding (NSB): Contains all components plus a high concentration of unlabeled MK-801 (e.g., 10 µM) to saturate all specific binding sites.

  • Incubation: Add the membrane preparation to initiate the reaction. Incubate at room temperature for 2-4 hours to reach equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of Memantine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The IC₅₀ for Memantine is typically in the range of 0.5-1 µM.[5]

Protocol 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional inhibition of NMDA-evoked currents by Memantine and assess its voltage-dependency.[12][13]

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical) or a cell line expressing NMDA receptors.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pulling pipettes.

  • External Solution (ACSF-like): Containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES.

  • Internal Pipette Solution: Containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP.

  • NMDA and Glycine stock solutions.

  • Memantine stock solution.

Procedure:

  • Cell Preparation: Plate neurons on coverslips. Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Pulling: Pull glass pipettes to a resistance of 3-6 MΩ.

  • Seal Formation: Approach a neuron with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

  • Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

  • Elicit Currents: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

  • Drug Application: After establishing a stable baseline current, co-apply NMDA/glycine with Memantine (e.g., 10 µM). Observe the reduction in current amplitude.[12]

  • Assess Voltage-Dependency:

    • Repeat the NMDA application with Memantine at different holding potentials (e.g., -80 mV, -60 mV, -40 mV, +40 mV).

    • The degree of block by Memantine will be more pronounced at more negative potentials and will decrease at positive potentials, demonstrating its voltage-dependency.[11]

  • Data Analysis: Measure the peak current amplitude before and after Memantine application. Calculate the percentage of inhibition at each concentration and holding potential.

Patch_Clamp_Workflow A Prepare Cultured Neurons B Achieve Giga-Seal & Whole-Cell Configuration A->B C Voltage Clamp at -60 mV B->C D Apply NMDA + Glycine (Record Baseline Current) C->D E Co-apply Memantine (Record Inhibited Current) D->E F Washout & Recovery E->F G Repeat at Different Voltages (-80mV to +40mV) F->G H Analyze % Inhibition vs. Voltage G->H

Protocol 3: In Vivo Morris Water Maze (MWM) for Spatial Memory

Objective: To assess the ability of Memantine to ameliorate cognitive deficits in a rodent model of Alzheimer's disease. The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[14][15][16]

Materials:

  • Transgenic mouse model of AD (e.g., 5xFAD) and wild-type controls.

  • Circular pool (1.5-2m diameter) filled with opaque water.

  • Submerged escape platform.

  • Distinct visual cues placed around the room.

  • Video tracking software.

  • Memantine and vehicle control solutions for administration (e.g., via oral gavage or intraperitoneal injection).

Procedure:

  • Dosing: Treat groups of AD and wild-type mice with either vehicle or Memantine (e.g., 5-10 mg/kg) daily for a predetermined period (e.g., 2-4 weeks) before and during behavioral testing.

  • Acquisition Phase (4-5 days):

    • Each mouse undergoes 4 trials per day.

    • For each trial, gently place the mouse in the water at one of four quasi-random start positions, facing the pool wall.

    • Allow the mouse to swim for 60-90 seconds to find the hidden platform.

    • If the mouse finds the platform, allow it to rest there for 15-20 seconds. If not, gently guide it to the platform.

    • Record the time taken to find the platform (escape latency) and the path taken using the video tracking software.

  • Probe Trial (24-48 hours after last acquisition day):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former platform location.

  • Data Analysis:

    • Acquisition: Compare the learning curves (escape latency vs. day) between groups. Untreated AD mice will typically show a much slower reduction in escape latency compared to wild-type mice. Memantine-treated AD mice are expected to show improved learning (faster reduction in latency).[17][18]

    • Probe Trial: Compare the time spent in the target quadrant. A successful memory is indicated by a preference for the target quadrant. Memantine treatment is expected to increase the time spent in the target quadrant for AD mice, indicating improved spatial memory.

Conclusion

This compound (Memantine) serves as both a clinically vital therapeutic and an indispensable research tool in CNS drug development. Its unique, well-characterized mechanism of action provides a clear benchmark for the development of new neuroprotective agents targeting the glutamatergic system. The protocols detailed herein offer robust, validated methods for assessing the biochemical and functional properties of Memantine and its analogs, facilitating the discovery of next-generation CNS therapies.

References

  • Mechanism of action of memantine.PubMed.
  • Memantine.
  • Memantine.Wikipedia.
  • Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse.PubMed.
  • Memantine: Package Insert / Prescribing Inform
  • What is the mechanism of Memantine hydrochloride?
  • N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease.PubMed Central.
  • How do N-methyl-D-aspartate (NMDA) receptor antagonists, such as memantine, work?Excerpta Medica.
  • What is the mechanism of action (MOA) of memantine?Dr.Oracle.
  • Namenda® Tablets/Oral Solution (memantine hydrochloride).
  • Memantine HCl: Pharmacokinetics and Therapeutic Efficacy.ChemicalBook.
  • Using the Morris water maze to gain insights into neurodegener
  • Memantine affects cognitive flexibility in the Morris w
  • Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan).PubMed.
  • Patch clamp combined with voltage/concentration clamp to determine the kinetics and voltage dependency of N-methyl-D-aspartate (NMDA) receptor open channel blockers.PubMed.
  • Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice.PubMed Central.
  • Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris w
  • Morris Water Maze Test Spurs Alzheimer's Disease Findings.Scantox.
  • Graph showing electrophysiological recordings performed with the patch...

Sources

Application Notes and Protocols for Investigating the Bioactivity of N-methyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of N-methyladamantan-1-amine

This compound is a synthetic derivative of adamantane, a rigid, polycyclic hydrocarbon.[1] The adamantane scaffold is a privileged structure in medicinal chemistry, known for its ability to increase lipophilicity and metabolic stability of drug candidates.[2] this compound itself is a white crystalline solid with limited solubility in water but greater solubility in organic solvents such as ethanol and chloroform.[3] Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, with preliminary studies indicating possible effects on dopaminergic and serotonergic pathways.[4] This has positioned this compound as a compound of interest for the development of novel therapeutics for neurological and psychiatric disorders.

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously characterize the interactions of this compound with key biological targets within the central nervous system. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to designing meaningful biological assays. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₉N[1]
Molar Mass 165.28 g/mol [5]
Appearance White crystalline solid[3]
Boiling Point 222.0 - 226.8 °C[3][5]
Density ~1.0 - 1.1 g/cm³[3][5]
Solubility Limited in water; Soluble in ethanol, chloroform[3]

Experimental Strategy: A Multi-faceted Approach to Target Validation

To comprehensively elucidate the bioactivity of this compound, a tiered experimental approach is recommended. This strategy begins with initial binding assays to identify and quantify interactions with putative targets, followed by functional assays to determine the biological consequences of these interactions. Finally, biophysical methods can be employed to thermodynamically characterize the binding events.

Our investigation will focus on three primary, high-priority targets based on the structural alerts of this compound:

  • Dopamine Transporter (DAT): A key regulator of dopaminergic neurotransmission.

  • Serotonin Transporter (SERT): A critical component in the regulation of serotonin signaling.

  • Dopamine D2 Receptor (D2R): A G-protein coupled receptor (GPCR) central to many neurological processes.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Biophysical Characterization Radioligand Binding Assays Radioligand Binding Assays Transporter Uptake Assays Transporter Uptake Assays Radioligand Binding Assays->Transporter Uptake Assays Validate with IC50 GPCR Functional Assays GPCR Functional Assays Radioligand Binding Assays->GPCR Functional Assays Validate with EC50/IC50 Surface Plasmon Resonance Surface Plasmon Resonance Transporter Uptake Assays->Surface Plasmon Resonance Characterize Kinetics GPCR Functional Assays->Surface Plasmon Resonance Isothermal Titration Calorimetry Isothermal Titration Calorimetry Surface Plasmon Resonance->Isothermal Titration Calorimetry Determine Thermodynamics This compound This compound This compound->Radioligand Binding Assays Determine Ki

Experimental workflow for characterizing this compound interactions.

Tier 1: Radioligand Binding Assays

The initial step is to determine if this compound directly binds to the proposed targets and to quantify its binding affinity (Ki). Radioligand binding assays are a robust and sensitive method for this purpose.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from established methods for assessing ligand binding to the human dopamine transporter.[6][7]

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (DAT).

Materials:

  • HEK-293 cells stably expressing human DAT (hDAT)

  • [³H]-WIN 35,428 (a high-affinity DAT ligand)

  • This compound

  • Cocaine (as a positive control)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture hDAT-expressing HEK-293 cells to confluence.

    • Harvest cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well microplate, add in triplicate:

      • 50 µL of Assay Buffer (for total binding) or 10 µM cocaine (for non-specific binding).

      • 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

      • 50 µL of [³H]-WIN 35,428 at a final concentration equal to its Kd (~5 nM).

      • 100 µL of the hDAT membrane preparation (20-40 µg of protein).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

    • Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Assays

Following the confirmation of binding, it is crucial to determine the functional consequence of this interaction. Does this compound inhibit or enhance the activity of the transporter or receptor?

Protocol 2: Serotonin Transporter (SERT) Uptake Assay

This protocol is designed to measure the inhibition of serotonin uptake by this compound in cells expressing the human serotonin transporter.[8][9][10]

Objective: To determine the potency (IC50) of this compound to inhibit serotonin uptake via hSERT.

Materials:

  • CHO or HEK-293 cells stably expressing hSERT

  • [³H]-Serotonin (5-HT)

  • This compound

  • Fluoxetine (as a positive control)

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4

  • 96-well cell culture plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture:

    • Plate hSERT-expressing cells in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • On the day of the assay, wash the cells twice with KRH buffer.

    • Pre-incubate the cells for 15 minutes at 37°C with 100 µL of KRH buffer containing varying concentrations of this compound or fluoxetine.

    • Initiate the uptake by adding 50 µL of KRH buffer containing [³H]-5-HT at a final concentration near its Km (~200 nM).

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Lysis and Counting:

    • Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 10 minutes.

    • Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and quantify the radioactivity.

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage of inhibition of [³H]-5-HT uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Dopamine D2 Receptor (D2R) Functional Assay (cAMP Modulation)

This protocol measures the ability of this compound to modulate the signaling of the dopamine D2 receptor, which is a Gi/o-coupled GPCR that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][4]

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at the human D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human D2 receptor (hD2R)

  • Dopamine (as a reference agonist)

  • Haloperidol (as a reference antagonist)

  • Forskolin

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and supplements

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Plate hD2R-expressing cells in a 96-well plate and grow to near confluence.

  • Agonist Mode:

    • Wash the cells with serum-free medium.

    • Add varying concentrations of this compound or dopamine to the wells.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Antagonist Mode:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound or haloperidol for 15 minutes.

    • Add dopamine at its EC80 concentration.

    • Add a fixed concentration of forskolin.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels.

  • Data Analysis:

    • For agonist mode, calculate the EC50 value from the dose-response curve of cAMP inhibition.

    • For antagonist mode, calculate the IC50 value from the dose-response curve of the reversal of dopamine-induced cAMP inhibition.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Binding Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse

Signaling pathway of the Dopamine D2 Receptor.

Tier 3: Biophysical Characterization

For a more in-depth understanding of the binding interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed. These methods provide label-free, real-time data on binding kinetics and thermodynamics.

Protocol 4: Surface Plasmon Resonance (SPR) Analysis

SPR can be used to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the interaction between this compound and its target protein.[2][5][11]

Objective: To characterize the binding kinetics of this compound to its purified target protein.

Materials:

  • Purified target protein (e.g., DAT, SERT, or D2R)

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Measurement:

    • Inject a series of concentrations of this compound over the immobilized protein surface.

    • Monitor the change in the SPR signal in real-time to generate sensorgrams.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).

Protocol 5: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[12]

Objective: To determine the thermodynamic signature of the interaction between this compound and its target protein.

Materials:

  • Purified target protein

  • This compound

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein and dissolve this compound in the same buffer to minimize buffer mismatch effects.

    • Degas both solutions before the experiment.

  • Titration:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).

Conclusion

The experimental framework outlined in these application notes provides a robust and comprehensive approach to characterizing the interactions of this compound with key neurological targets. By systematically progressing through binding, functional, and biophysical assays, researchers can build a detailed profile of the compound's mechanism of action, which is essential for its potential development as a therapeutic agent. The causality behind each experimental choice is grounded in the principles of pharmacology and biophysics, ensuring that the generated data is both reliable and insightful.

References

Application Notes & Protocols: The Adamantane Scaffold as a Cornerstone for Robust Catalyst Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The adamantane moiety, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), represents more than just a structural curiosity in organic chemistry. Its unique combination of steric bulk, exceptional chemical stability, and potent electronic effects has established it as a privileged scaffold in the rational design of high-performance catalysts. While simple derivatives like N-methyladamantan-1-amine are valuable building blocks in medicinal chemistry, their direct application as catalysts is not prominent in the literature.[1] Instead, the true power of the adamantyl group is realized when it is incorporated as a controlling element within larger organometallic and organocatalytic systems.[2] This guide delves into the fundamental principles and practical applications of the adamantane scaffold in catalysis, providing researchers and drug development professionals with the insights and protocols needed to leverage its remarkable properties.

The utility of the adamantyl group stems from its distinctive stereoelectronic profile:

  • Steric Hindrance: The bulky, cage-like structure creates a well-defined and sterically demanding environment around a catalytic center, which can be exploited to control substrate approach, enhance selectivity (e.g., regio- and stereoselectivity), and promote challenging reductive elimination steps in cross-coupling cycles.[3]

  • Electronic Donating Power: As a saturated alkyl group, the adamantyl moiety is a strong σ-donor. This electron-rich character can increase the electron density at a metal center, facilitating key catalytic steps like oxidative addition and enhancing overall catalyst activity.[4]

  • Inertness and Stability: The adamantane cage is exceptionally stable and resistant to common catalyst degradation pathways such as β-hydride elimination and cyclometalation, leading to more robust and longer-lived catalysts.[4]

This document will explore how these properties are harnessed in two major areas of modern catalysis: organometallic cross-coupling reactions and N-heterocyclic carbene (NHC) organocatalysis.

PART 1: Adamantyl-Phosphine Ligands in Palladium-Catalyzed Cross-Coupling

The development of bulky, electron-rich phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions. Adamantyl-containing phosphines are at the forefront of this class, offering a superior combination of steric bulk and electron-donating ability that translates into exceptional catalytic performance, particularly in challenging Suzuki-Miyaura couplings.[3][4] Ligands such as tri(1-adamantyl)phosphine (PAd₃) and di(1-adamantyl)-n-butylphosphine (cataCXium® A) have become indispensable tools for forging C-C bonds with high efficiency.

Mechanistic Insight: The Role of the Adamantyl Group

The adamantyl groups on the phosphine ligand are not mere spectators; they actively influence each step of the catalytic cycle. Their large steric footprint facilitates the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive in the oxidative addition step. This steric pressure also accelerates the final, often rate-limiting, reductive elimination step to release the product and regenerate the active catalyst.

Suzuki_Coupling_Cycle Fig. 1: Suzuki-Miyaura cycle with an adamantyl-phosphine ligand. cluster_products pd0 Pd(0)L (L = Adamantyl-Phosphine) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->oa_complex Ar-X transmetalation_complex Transmetalation Complex (Ar-Pd(II)-Ar')L oa_complex->transmetalation_complex Ar'-B(OR)₂ transmetalation_complex->pd0 Reductive Elimination Ar-Ar'

Caption: Fig. 1: Suzuki-Miyaura cycle with an adamantyl-phosphine ligand.

Application Note & Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an arylboronic acid, a transformation where adamantyl-phosphine ligands exhibit superior performance.

Objective: To synthesize 2-phenylnaphthalene from 2-chloronaphthalene and phenylboronic acid.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
2-Chloronaphthalene162.62163 mg1.01.0 equiv
Phenylboronic Acid121.93183 mg1.51.5 equiv
Palladium(II) Acetate (Pd(OAc)₂)224.54.5 mg0.022 mol%
Tri(1-adamantyl)phosphine (PAd₃)452.718.1 mg0.044 mol%
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0 equiv
Toluene-5 mL--
Anhydrous Magnesium Sulfate-As needed--
Silica Gel-As needed--

Experimental Protocol:

  • Catalyst Pre-formation/Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(1-adamantyl)phosphine (18.1 mg, 0.04 mmol).

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add toluene (2 mL) via syringe and stir the mixture at room temperature for 10 minutes. A color change should be observed as the active Pd(0) catalyst forms.

  • Addition of Reagents:

    • To the catalyst solution, add 2-chloronaphthalene (163 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).

    • Add an additional 3 mL of toluene to the mixture.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove inorganic salts.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylnaphthalene.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this type of reaction is typically >90%.

PART 2: Adamantyl-Functionalized N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of organocatalysts and ligands for transition metals. The incorporation of adamantyl groups onto the nitrogen atoms of the NHC ring imparts exceptional stability and steric shielding. In fact, the first crystalline NHC to be isolated, a landmark achievement by Arduengo, was a di(1-adamantyl) substituted imidazol-2-ylidene.[2] This stability is attributed to the adamantyl groups sterically protecting the reactive carbene center.

Workflow: Synthesis of an Adamantyl-NHC Precursor and Carbene Generation

The synthesis of an adamantyl-NHC typically involves the formation of an imidazolium salt precursor, which can then be deprotonated with a strong base to generate the free carbene in situ for catalytic applications.

NHC_Synthesis Fig. 2: General workflow for adamantyl-NHC synthesis. start 1-Adamantylamine + Glyoxal + Formaldehyde imidazolium Di(1-adamantyl)imidazolium Salt Precursor start->imidazolium Condensation nhc Di(1-adamantyl) NHC (Free Carbene) imidazolium->nhc Deprotonation (e.g., NaH, KOtBu)

Caption: Fig. 2: General workflow for adamantyl-NHC synthesis.

Application Note & Protocol: NHC-Catalyzed Benzoin Condensation

This protocol outlines the use of a di(1-adamantyl)imidazolium salt as a pre-catalyst for the benzoin condensation of benzaldehyde. The bulky adamantyl groups can influence the reaction rate and stability of the catalytic intermediates.

Objective: To synthesize benzoin from benzaldehyde using an in situ generated adamantyl-NHC catalyst.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
Benzaldehyde106.12531 mg (0.5 mL)5.01.0 equiv
1,3-Di(1-adamantyl)imidazolium Chloride387.0197 mg0.255 mol%
Potassium tert-butoxide (KOtBu)112.2128 mg0.255 mol%
Anhydrous Tetrahydrofuran (THF)-10 mL--

Experimental Protocol:

  • Catalyst Generation:

    • In an oven-dried, round-bottom flask under an inert atmosphere, suspend the 1,3-di(1-adamantyl)imidazolium chloride (97 mg, 0.25 mmol) in anhydrous THF (5 mL).

    • Add potassium tert-butoxide (28 mg, 0.25 mmol) to the suspension.

    • Stir the mixture at room temperature for 30 minutes. The formation of the free carbene may result in a color change.

  • Reaction Execution:

    • To the flask containing the in situ generated NHC, add freshly distilled benzaldehyde (0.5 mL, 5.0 mmol) via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction by adding 10 mL of water.

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product (benzoin) will likely crystallize upon concentration. Recrystallize from ethanol to obtain the pure product.

  • Characterization:

    • Analyze the product by ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity.

Conclusion

The adamantane scaffold is a powerful and versatile tool in the design of robust and efficient catalysts. Its unique combination of steric bulk, electronic properties, and inherent stability allows for precise control over catalytic processes. By incorporating the adamantyl moiety into phosphine ligands and N-heterocyclic carbenes, chemists have developed systems capable of mediating challenging transformations with high activity and selectivity. The protocols provided herein serve as a practical starting point for researchers looking to explore the significant advantages offered by adamantane-based catalysts in their own synthetic endeavors.

References

  • Agnew-Francis, K. A., & Williams, C. M. (2016). Catalysts Containing the Adamantane Scaffold. The University of Queensland eSpace. [Link]

  • ResearchGate. (n.d.). Catalysts Containing the Adamantane Scaffold. Request PDF. [Link]

  • Arduengo, A. J., III, Harlow, R. L., & Kline, M. (1991). A stable crystalline carbene. Journal of the American Chemical Society, 113(1), 361–363.
  • Würtz, S., & Glorius, F. (2008). Survey of N-heterocyclic carbene (NHC) ligands and their applications in catalysis.
  • Gornitzka, H., & Stalke, D. (1997). 1,3-Di-adamantyl-imidazol-2-ylidene: a new stable carbene. Organometallics, 16(21), 4647-4649.
  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene–palladium(II) precatalysts for cross-coupling reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-methyladamantan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common synthetic hurdles and improve the yield and purity of your target compound.

This compound is a key intermediate and a valuable building block in medicinal chemistry, notable for its rigid, lipophilic adamantane cage.[1][2] Its synthesis, while seemingly straightforward, presents challenges that can impact yield and purity. This guide provides field-proven insights and detailed protocols to navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My yield is consistently low (<70%) using the Eschweiler-Clarke reaction with amantadine as a starting material. What are the most likely causes?

A1: Low yields in the Eschweiler-Clarke reaction are common but typically traceable to a few key parameters. This reaction methylates a primary amine using excess formic acid and formaldehyde.[3] The mechanism involves the formation of an iminium ion, which is then reduced by formic acid.[4]

Potential Causes & Solutions:

  • Insufficient Reagents: The reaction's success hinges on using excess formaldehyde and formic acid. Formaldehyde is required to form the intermediate iminium ion, while formic acid serves as the hydride donor for reduction.[5] An insufficient amount of either will result in incomplete reaction and unreacted starting material.

    • Solution: Ensure you are using a significant excess of both reagents. A molar ratio of at least 2-3 equivalents of formaldehyde and 3-5 equivalents of formic acid relative to amantadine is a good starting point. The loss of carbon dioxide gas during the reaction drives it to completion, making excess reagents beneficial.[3]

  • Suboptimal Temperature Control: The reaction typically requires heating to proceed at a reasonable rate, usually between 80-100°C.[5] If the temperature is too low, the reaction will be sluggish. If it's too high, you risk decomposition of formic acid or side reactions.

    • Solution: Maintain a steady reaction temperature, typically by heating in an oil bath with reflux. Monitor the reaction for CO₂ evolution, which indicates the reaction is proceeding. The reaction is generally complete when gas evolution ceases.

  • Premature Work-up: The reaction may require several hours to go to completion. Stopping the reaction too early will naturally lead to lower yields.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of amantadine. The reaction is complete when the starting material spot has completely disappeared.

  • Improper Work-up and Isolation: this compound is a basic compound. Significant product loss can occur during the aqueous work-up if the pH is not carefully controlled.

    • Solution: After the reaction is complete, cool the mixture and carefully make it strongly basic (pH > 12) with a concentrated base like NaOH or KOH before extraction. This ensures the amine is in its free base form, which is soluble in organic solvents like diethyl ether or dichloromethane. Failure to sufficiently basify the aqueous layer will leave your product in the aqueous phase as an ammonium salt.

Q2: I'm performing a reductive amination of 2-adamantanone with methylamine and getting a significant amount of the primary amine (amantadine) as a byproduct. How can I improve selectivity for the secondary amine?

A2: This is a classic challenge in reductive amination. The formation of the primary amine byproduct suggests that the intermediate imine is being reduced before it can react with methylamine, or that ammonia is present as a contaminant. Reductive amination involves the formation of an imine or iminium ion, followed by its reduction.[6][7]

Potential Causes & Solutions:

  • Choice of Reducing Agent: Strong, highly reactive reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone (2-adamantanone) before it has a chance to form the imine with methylamine.

    • Solution: Use a milder, pH-sensitive reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for reductive aminations.[8][9] These reagents are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated iminium ion intermediate, thus favoring the desired reaction pathway.[7]

  • Reaction pH: The formation of the imine intermediate is pH-dependent. The reaction is typically fastest at a weakly acidic pH (around 4-6). If the conditions are too neutral or basic, imine formation is slow. If too acidic, the amine nucleophile will be protonated and non-reactive.

    • Solution: Buffer the reaction mixture to a pH between 4 and 6. Acetic acid is often added to achieve the optimal pH range for imine formation when using reagents like NaBH₃CN.

  • Stoichiometry: Using an insufficient amount of methylamine can lead to incomplete conversion.

    • Solution: Use a moderate excess of methylamine (e.g., 1.5-2.0 equivalents) to drive the equilibrium towards imine formation. Methylamine is often supplied as a solution in a solvent like THF or ethanol.

Q3: My final product is difficult to purify. Standard silica gel chromatography results in significant product loss and streaking. What are the best purification strategies?

A3: Amines are notoriously problematic in standard silica gel chromatography due to their basicity. The acidic silanol groups on the silica surface can strongly interact with the amine, leading to irreversible adsorption, peak tailing, and poor separation.[10]

Recommended Purification Methods:

  • Base-Washed or Deactivated Silica Gel:

    • Method: Before packing the column, prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (~1-2%). Use an eluent that is also treated with the same percentage of triethylamine.

    • Why it Works: The triethylamine neutralizes the acidic sites on the silica gel, preventing your product from binding strongly and allowing for much cleaner elution.

  • Acid-Base Extraction:

    • Method: This is a highly effective work-up/purification technique for basic compounds. Dissolve the crude product in an organic solvent (e.g., diethyl ether). Extract this solution with an acidic aqueous solution (e.g., 1 M HCl). Your amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Separate the layers, then basify the aqueous layer to a high pH (>12) with a strong base (e.g., NaOH). Your amine will deprotonate and precipitate or can be extracted back into a fresh portion of organic solvent.

    • Why it Works: This method leverages the change in solubility of the amine based on its protonation state, providing an excellent separation from neutral or acidic impurities.[10]

  • Crystallization/Salt Formation:

    • Method: Convert the crude amine into a salt, such as the hydrochloride or hydrobromide salt, by treating a solution of the free base with HCl or HBr. These salts are often highly crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The pure free base can then be regenerated by treatment with a base.

    • Why it Works: Crystallization is a powerful purification technique, and the salts of amines often have much better crystallization properties than the free bases.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound on a laboratory scale?

A1: For lab-scale synthesis starting from a commercially available precursor, the Eschweiler-Clarke reaction using adamantan-1-amine (amantadine) is arguably the most robust and reliable method.[5][11] It is a one-pot reaction that uses inexpensive reagents (formaldehyde and formic acid) and gives high yields of the desired tertiary amine.[8] A key advantage is that the reaction mechanism prevents over-alkylation to form a quaternary ammonium salt, which can be a problem with other methylation agents like methyl iodide.[3]

Q2: Can you illustrate the mechanism of the Eschweiler-Clarke reaction for the methylation of amantadine?

A2: Certainly. The reaction proceeds in two main stages for a primary amine, as it is a dimethylation process. However, for the synthesis of this compound from amantadine (a primary amine), we are only interested in the first methylation step. To achieve mono-methylation, the stoichiometry would need to be carefully controlled. For exhaustive methylation to the tertiary amine, the process is as follows:

  • Imine Formation: The primary amine (amantadine) attacks formaldehyde to form a hemiaminal, which then dehydrates to form an iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine (this compound) and releasing CO₂.[4]

  • Second Methylation (for tertiary amine): The resulting secondary amine can then react with a second molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by another molecule of formic acid to yield the tertiary amine (N,N-dimethyladamantan-1-amine).

Below is a diagram illustrating the formation of the secondary amine.

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Hydride Reduction Amine Adamantyl-NH₂ (Amantadine) Hemiaminal Adamantyl-NH-CH₂OH Amine->Hemiaminal + CH₂O Formaldehyde CH₂=O Iminium [Adamantyl-NH=CH₂]⁺ Hemiaminal->Iminium - H₂O Product Adamantyl-NH-CH₃ (this compound) Iminium->Product + H⁻ (from HCOOH) FormicAcid HCOOH CO2 CO₂ FormicAcid->CO2 provides H⁻

Caption: Eschweiler-Clarke reaction mechanism.

Q3: Are there alternatives to formic acid as the reducing agent?

A3: Yes, while formic acid is the classic reagent, modern variations of reductive amination reactions offer alternatives. Sodium cyanoborohydride (NaBH₃CN) is a very common and effective alternative used in what is often called a Borch reduction.[8] This reagent is stable in weakly acidic aqueous solutions and selectively reduces iminium ions in the presence of carbonyl groups. This allows for a one-pot synthesis where the amine, carbonyl compound, and reducing agent are all mixed together.[6]

Comparative Data of Synthetic Methods

The following table summarizes typical conditions and expected outcomes for the primary synthetic routes to this compound.

MethodStarting MaterialKey ReagentsTemp. (°C)Typical YieldKey Advantages/Disadvantages
Eschweiler-Clarke Adamantan-1-amineFormaldehyde, Formic Acid80-100>80%[5]Adv: High yield, no quaternary salt formation[3], inexpensive reagents. Disadv: Requires heating, strong acid.
Reductive Amination 2-AdamantanoneMethylamine, NaBH₃CN20-2570-90%Adv: Mild conditions, high selectivity with proper reagent. Disadv: Requires pH control, more expensive reducing agent.
Leuckart-Wallach 2-AdamantanoneAmmonium formate or Formamide120-16540-60%Adv: Inexpensive reagents. Disadv: High temperatures required[12], often lower yields and more byproducts compared to other methods.[13]
Direct N-Alkylation Adamantan-1-amineMethyl Iodide, Base20-50VariableAdv: Simple concept. Disadv: Difficult to control; high risk of over-alkylation to N,N-dimethyl and quaternary ammonium salt.
Experimental Protocols
Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol describes the methylation of adamantan-1-amine (amantadine) to yield this compound. Careful control of stoichiometry is required to favor mono-methylation.

Materials:

  • Adamantan-1-amine (Amantadine)

  • Formaldehyde (37% solution in water)

  • Formic Acid (98-100%)

  • Sodium Hydroxide (NaOH) pellets or 50% solution

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add adamantan-1-amine (1.0 eq).

  • Add formic acid (2.0 eq) to the flask.

  • Slowly add formaldehyde solution (1.2 eq) to the stirred mixture.

  • Heat the reaction mixture to 90-100°C using an oil bath. Maintain this temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of starting material. Vigorous evolution of CO₂ should be observed initially.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Work-up: Carefully basify the mixture to pH > 12 by the slow addition of concentrated NaOH solution or pellets. This step is exothermic; maintain cooling.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM (3 x 50 mL for a 10g scale reaction).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by one of the chromatography methods described in the troubleshooting section.

protocol_workflow start 1. Combine Amantadine, Formic Acid, & Formaldehyde react 2. Heat to 100°C (4-6 hours) start->react cool 3. Cool to 0°C react->cool basify 4. Basify with NaOH (pH > 12) cool->basify extract 5. Extract with Organic Solvent basify->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify Product dry->purify

Caption: Eschweiler-Clarke reaction workflow.

References
  • Grokipedia. Eschweiler–Clarke reaction.
  • Wikipedia. Eschweiler–Clarke reaction.
  • J&K Scientific LLC. Eschweiler-Clarke Reaction.
  • Name-Reaction.com. Eschweiler-Clarke reaction.
  • YouTube. Eschweiler-Clarke reaction.
  • Wikipedia. Leuckart reaction.
  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • YouTube. How to purify Amine?
  • Wikipedia. Reductive amination.
  • Benchchem. Synthesis of 2-Adamantyl-Containing Amines: Application Notes and Protocols for Researchers.
  • Chemistry Steps. Reductive Amination.
  • Solubility of Things. N-Methyladamantylamine.
  • ResearchGate. Use of the Adamantane Structure in Medicinal Chemistry.

Sources

Technical Support Center: Purification of Crude N-methyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude N-methyladamantan-1-amine. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during experimental work. The protocols and advice provided herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction to Purification Challenges

This compound is a secondary amine with a bulky, lipophilic adamantane core. Its purification can be complicated by its basicity, potential for salt formation, and the presence of structurally similar impurities. A common synthetic route to this compound is the reductive amination of adamantanone with methylamine. This reaction, while generally efficient, can lead to a crude product mixture containing unreacted starting materials, the primary amine (adamantan-1-amine) if ammonia is present, and potentially over-alkylated tertiary amine byproducts. The purification strategy must effectively separate the desired secondary amine from these closely related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Characterization & Common Impurities

Q1: What are the most likely impurities in my crude this compound synthesized via reductive amination of adamantanone?

A1: The primary impurities to anticipate are:

  • Unreacted Adamantanone: The starting ketone may be present if the reaction has not gone to completion.

  • Unreacted Methylamine: Excess methylamine is often used and may remain, typically as a salt depending on the workup.

  • Adamantan-1-amine (Primary Amine): This can be a byproduct if the methylamine source contains or generates ammonia.

  • Over-alkylation Products (Tertiary Amines): Although less common for this specific reaction, some tertiary amine formation is possible.

  • Reducing Agent Residues: Byproducts from the reducing agent (e.g., borohydride salts) will be present.

Q2: My crude product is an oil/waxy solid, but the pure compound should be a crystalline solid. What does this indicate?

A2: An oily or waxy consistency in the crude product often suggests the presence of impurities that are depressing the melting point of the desired compound. Unreacted adamantanone and other organic byproducts can contribute to this. The goal of the purification will be to remove these impurities to allow for the crystallization of the pure this compound.

Thin Layer Chromatography (TLC) Analysis

Q3: I'm having trouble visualizing my this compound on a TLC plate. What conditions do you recommend?

A3: Adamantane derivatives can be challenging to visualize as they often lack a strong UV chromophore. Here is a recommended TLC protocol:

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase: A solvent system of n-hexane-methanol-diethylamine (80:40:5, v/v/v) has been shown to be effective for the related compound, amantadine hydrochloride, and is a good starting point[1][2][3][4]. The diethylamine is crucial as it is a basic modifier that helps to prevent peak tailing of the amine on the acidic silica gel.

  • Visualization:

    • Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized. Amines typically show up as yellowish-brown spots on a purple background.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as colored spots (often purple or pink) upon heating. Tertiary amines will not be visualized with this stain[5].

    • Dragendorff's Reagent: This is a common stain for alkaloids and other nitrogen-containing compounds, typically yielding orange or brown spots[1][2][3][4].

Q4: My spots are streaking on the TLC plate. How can I fix this?

A4: Streaking of amines on silica TLC plates is a common issue due to the interaction of the basic amine with the acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: As mentioned in A3, incorporating a small amount of a volatile base like triethylamine (1-2%) or diethylamine into your eluent system will significantly improve the spot shape[6][7].

  • Check Sample Concentration: Overloading the sample on the TLC plate can also lead to streaking. Ensure you are applying a dilute solution of your crude product.

Purification Strategy: A Multi-Step Approach

A robust purification strategy for crude this compound often involves a combination of techniques. The following workflow is recommended:

PurificationWorkflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Initial cleanup recrystallization Recrystallization acid_base->recrystallization If solid chromatography Column Chromatography acid_base->chromatography If oily or impure recrystallization->chromatography Further purification needed pure Pure this compound recrystallization->pure High purity chromatography->pure High purity

Caption: Recommended purification workflow for this compound.

Acid-Base Extraction

Q5: How can I use acid-base extraction to perform an initial cleanup of my crude product?

A5: Acid-base extraction is an excellent first step to separate your basic amine from neutral and acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The this compound will react to form its hydrochloride salt, which is water-soluble and will move into the aqueous layer. Neutral impurities, such as unreacted adamantanone, will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the amine salt. The organic layer can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10, check with pH paper). This will neutralize the hydrochloride salt and regenerate the free amine, which will precipitate or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane) to recover the purified free amine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the partially purified this compound.

Recrystallization

Q6: My product from the acid-base extraction is a solid but still appears impure. What solvent system should I use for recrystallization?

A6: The choice of solvent is critical for successful recrystallization. For adamantane derivatives, which are generally nonpolar but have a polar amine group, a mixed solvent system is often effective.

Experimental Protocol: Recrystallization

  • Solvent Selection: A good starting point is a mixture of a polar solvent in which the compound is soluble (like ethanol or acetone) and a nonpolar solvent in which it is less soluble (like n-hexane or water)[8]. For the hydrochloride salt, a mixture of ethanol and ethyl acetate (5:4 v/v) has been used for related compounds[9][10].

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still warm, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography

Q7: I am still seeing impurities after recrystallization, or my product is an oil. How should I approach column chromatography for this compound?

A7: Purifying amines on standard silica gel can be problematic due to their basicity, leading to tailing and sometimes irreversible adsorption[6][7].

ChromatographyTroubleshooting start Crude Amine for Chromatography silica_check Is standard silica gel effective? start->silica_check standard_silica Standard Silica Gel (with basic modifier) silica_check->standard_silica Yes (with modification) amine_silica Amine-Bonded Silica silica_check->amine_silica No (significant tailing/loss) elute Elute with Hexane/EtOAc gradient standard_silica->elute amine_silica->elute pure_product Pure Product elute->pure_product

Sources

Technical Support Center: Synthesis of N-methyladamantan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyladamantan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-methylation of the sterically demanding adamantane scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction

The adamantane cage, with its rigid, lipophilic, and three-dimensional structure, is a privileged scaffold in medicinal chemistry. N-methylated adamantanamine derivatives, such as the Alzheimer's drug Memantine (1-amino-3,5-dimethyladamantane), are of significant therapeutic interest. The synthesis of these compounds, however, is often plagued by side reactions stemming from the inherent steric hindrance of the adamantyl group. This guide will focus primarily on the widely used Eschweiler-Clarke reaction and related reductive amination methods for N-methylation, addressing the specific issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: Incomplete methylation, resulting in a mixture of starting material (adamantan-1-amine), mono-methylated product (this compound), and the desired di-methylated product.

Q: My reaction stalls, leaving significant amounts of the primary amine and the mono-methylated intermediate. How can I drive the reaction to completion?

A: This is a classic issue when methylating sterically hindered primary amines like adamantan-1-amine. The bulky adamantyl group can impede the approach of reagents, slowing down both methylation steps.

Probable Causes:

  • Insufficient Reagents: The stoichiometry of formaldehyde and formic acid may be inadequate to overcome the reduced reactivity of the intermediates.

  • Low Reaction Temperature: The activation energy for the second methylation is higher due to increased steric hindrance, requiring sufficient thermal energy.

  • Short Reaction Time: The reaction may simply need more time to reach completion compared to less hindered amines.

  • Reagent Decomposition: Prolonged heating can lead to the decomposition of formaldehyde.

Solutions & Protocol Adjustments:

  • Increase Reagent Stoichiometry: Use a larger excess of both formaldehyde and formic acid. A common starting point for sterically hindered amines is 3-5 equivalents of each reagent per amine hydrogen to be replaced.

  • Elevate Reaction Temperature: The Eschweiler-Clarke reaction is typically run at or near the boiling point of the aqueous solution (80-100 °C).[1] For adamantanamines, maintaining a temperature closer to 100 °C is often necessary.

  • Extend Reaction Time: Monitor the reaction by TLC or GC-MS. It is not uncommon for these reactions to require 12-24 hours.

  • Staged Reagent Addition: If reagent decomposition is suspected, a staged addition of formaldehyde over the course of the reaction can maintain its effective concentration.

ParameterStandard ConditionRecommended for AdamantanaminesRationale
Formaldehyde (eq.) 2.2 - 3.03.0 - 5.0Overcomes steric hindrance and drives equilibrium.
Formic Acid (eq.) 2.2 - 3.03.0 - 5.0Acts as both catalyst and hydride source.[1]
Temperature 80 - 90 °C95 - 100 °CProvides sufficient energy for the second methylation.
Time 4 - 12 h12 - 24 hAllows the slower reaction to proceed to completion.

Experimental Protocol: Optimized Eschweiler-Clarke Methylation of Adamantan-1-amine

  • To a round-bottom flask equipped with a reflux condenser, add adamantan-1-amine (1.0 eq).

  • Add aqueous formaldehyde (37 wt. %, 4.0 eq).

  • Carefully add formic acid (98-100%, 4.0 eq) to the stirred mixture. The addition is exothermic.

  • Heat the reaction mixture to 100 °C and maintain for 18 hours.

  • Monitor reaction completion by GC-MS, checking for the disappearance of the starting amine and mono-methylated intermediate.

  • Cool the mixture to room temperature and carefully basify with a concentrated solution of NaOH or KOH to pH > 10, ensuring the flask is cooled in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem 2: Formation of a significant N-formyl adamantanamine side product.

Q: I am observing a major byproduct with a mass corresponding to the formylated amine. What causes this and how can I prevent it?

A: The formation of an N-formyl derivative is a common side reaction in Eschweiler-Clarke and Leuckart reactions.[2] Formic acid can act as a formylating agent, especially if the reduction of the iminium ion intermediate is slow.

Probable Causes:

  • Slow Hydride Transfer: The steric bulk of the adamantyl group can hinder the approach of the formate anion (the hydride donor) to the iminium ion intermediate. This allows the competing N-formylation reaction to occur.

  • High Concentration of Formic Acid: While an excess is needed, a very high initial concentration can favor formylation.

Solutions & Protocol Adjustments:

  • Controlled Addition of Formic Acid: Instead of adding all the formic acid at the beginning, add it portion-wise over an hour. This maintains a lower instantaneous concentration, disfavoring direct formylation.[2]

  • Use of an Alternative Hydride Source: While classic Eschweiler-Clarke uses formic acid, variations can employ milder and more efficient reducing agents that do not act as acylating agents. Sodium cyanoborohydride (NaBH₃CN) is an excellent alternative that can be used in a one-pot reductive amination with formaldehyde.[3]

Workflow for Minimizing N-Formylation

start Reaction Setup reagent_choice Choice of Reagents start->reagent_choice ec Eschweiler-Clarke (Formic Acid) reagent_choice->ec Classic Method ra Reductive Amination (NaBH3CN) reagent_choice->ra Alternative ec_issue N-Formyl Side Product? ec->ec_issue ra_ok Proceed to Workup ra->ra_ok Generally avoids N-formylation ec_solution Solution: Slowly add Formic Acid ec_issue->ec_solution ec_issue->ec_solution Yes ec_ok Proceed to Workup ec_issue->ec_ok ec_issue->ec_ok No ec_solution->ec_ok

Caption: Troubleshooting workflow for N-formylation side product.

Problem 3: Difficult purification of the final N-methylated product from starting materials and byproducts.

Q: The crude product is an oily mixture, and chromatographic separation is challenging due to similar polarities of the components. What is an effective purification strategy?

A: The similar lipophilic nature of the adamantane core in the starting material, intermediates, and the final product makes them behave similarly on silica gel.

Probable Causes:

  • Similar Polarity: The primary, secondary, and tertiary amines have very close Rf values on silica gel.

  • Amine Tailing on Silica: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation.

Solutions & Purification Protocols:

  • Acid-Base Extraction: This is the most effective method to separate the basic amine products from non-basic impurities.

    • Dissolve the crude mixture in an organic solvent like diethyl ether.

    • Extract with dilute aqueous HCl (e.g., 1M). The amines will be protonated and move to the aqueous layer as hydrochloride salts.

    • Wash the organic layer again with dilute HCl to ensure all amines are extracted.

    • Combine the aqueous layers and wash with diethyl ether to remove any remaining non-basic impurities.

    • Basify the aqueous layer with cold, concentrated NaOH or KOH to pH > 10.

    • Extract the free amines back into an organic solvent.

    • Dry the organic layer and concentrate to yield the purified amine mixture.

  • Fractional Distillation (for volatile derivatives): If the derivatives are sufficiently volatile and thermally stable, fractional distillation under reduced pressure can be effective.

  • Crystallization of Salts: Convert the mixture of amines to their hydrochloride or other salts. The difference in solubility of the salts can allow for purification by fractional crystallization. For example, the hydrochloride salt of the desired N,N-dimethylated product may have different crystallization properties than the salts of the starting material or mono-methylated intermediate.[4]

Purification Workflow Diagram

crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) crude->dissolve extract_acid Extract with 1M HCl dissolve->extract_acid organic_layer Organic Layer (Neutral Impurities) extract_acid->organic_layer aqueous_layer Aqueous Layer (Amine Salts) extract_acid->aqueous_layer basify basify aqueous_layer->basify Basify to pH > 10 (e.g., NaOH) extract_base extract_base basify->extract_base Extract with Organic Solvent pure_amines Purified Amine Mixture extract_base->pure_amines Dry & Concentrate

Sources

Technical Support Center: Optimizing Reaction Conditions for the Amination of Adamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of adamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing nitrogen-containing functional groups to the adamantane core. The unique steric and electronic properties of adamantane present specific challenges in synthetic chemistry. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve optimal results in your amination reactions.

Troubleshooting Guide: Overcoming Common Hurdles in Adamantane Amination

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Yield in Palladium-Catalyzed Amination

Question: I am attempting a Pd-catalyzed amination of a halo-adamantane (or amination with an adamantyl amine) and observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Pd-catalyzed amination of adamantane derivatives are a frequent challenge, often stemming from the steric bulk of the adamantyl group. Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical for accommodating sterically hindered substrates.

    • For sterically demanding adamantyl amines, standard ligands like BINAP may not be sufficient. Consider switching to more sterically bulky and electron-rich ligands such as DavePhos (2-dicyclohexylphosphino-2'-dimethylaminobiphenyl).[1][2] In some cases, DavePhos has been shown to promote reactions that fail with BINAP, especially in diamination reactions or with highly hindered amines.[1][2]

    • The palladium source, such as Pd(dba)₂, is a common choice for generating the active Pd(0) species in situ.[1]

  • Base and Solvent Optimization:

    • Sodium tert-butoxide (NaOtBu) is a commonly used strong base in these reactions.[1] Ensure it is fresh and handled under anhydrous conditions.

    • Dioxane is a typical solvent for these reactions, often run at reflux.[1] However, other ethereal solvents or toluene could be explored.

  • Reaction Temperature and Time: Due to the high activation energy often associated with sterically hindered couplings, ensure the reaction is running at a sufficiently high temperature (e.g., boiling dioxane).[1] Extended reaction times may also be necessary, but monitor for potential side reactions or catalyst decomposition.

  • Substrate Reactivity: The nature of the halide on your adamantane or aryl halide can significantly impact reactivity. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive halide, you may need more forcing conditions or a more active catalyst system.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired aminated adamantane, but I am also observing significant side products. How can I identify and minimize them?

Answer:

Side product formation can complicate purification and reduce yields. Here are some common side products and strategies to mitigate their formation:

  • tert-Butoxy-Substituted Byproducts: When using sodium tert-butoxide as a base, non-catalytic substitution of the halide with a tert-butoxy group can occur, especially with reactive halides.[1] This diminishes the yield of the target amination product.[1]

    • Solution: Consider using a different base, such as a weaker base if the reaction tolerates it, or carefully control the reaction temperature to favor the desired catalytic amination over the substitution reaction.

  • N,N-Diarylation: In some Pd-catalyzed systems, the aminated product can undergo a second amination, leading to N,N-diarylation products. This is less common with bulky adamantyl amines but can occur.

    • Solution: Copper-catalyzed amination (Ullmann condensation) can be an excellent alternative as it generally does not lead to N,N-diarylation products, even with an excess of the aryl halide.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for introducing an amino group to an adamantane core?

A1: There are several established methods, each with its advantages and limitations:

  • Reductive Amination of Adamantanone: This is a versatile one-pot method to synthesize primary, secondary, or tertiary amines from 2-adamantanone.[4] The reaction proceeds through an imine or enamine intermediate that is reduced in situ.[4]

  • Ritter Reaction: The Ritter reaction of adamantanol with a nitrile in the presence of a strong acid provides a direct route to N-substituted adamantyl amides, which can then be hydrolyzed to the corresponding amine.[4][5]

  • Amination of Halo-Adamantanes: This involves the coupling of a halo-adamantane (e.g., 1-bromoadamantane) with an amine, typically using a palladium or copper catalyst.[1][3]

  • Direct C-H Amination: This is a more advanced and challenging approach that involves the direct functionalization of an adamantane C-H bond.[6][7] These reactions often employ radical-based mechanisms or photoredox catalysis.[6][7]

Q2: When should I choose a copper-based catalyst over a palladium-based catalyst?

A2: The choice between copper and palladium catalysis depends on the specific substrates and desired outcome:

  • Palladium Catalysis (Buchwald-Hartwig Amination): Generally offers a broader substrate scope and higher reactivity, especially for less reactive aryl chlorides. However, it can be more sensitive to steric hindrance and may lead to side reactions like N,N-diarylation.[1][3]

  • Copper Catalysis (Ullmann Condensation): This is often a more cost-effective option and has the significant advantage of avoiding N,N-diarylation.[3] However, it typically requires more reactive aryl iodides and may not be as effective for highly sterically hindered amines, which might react better under Pd-catalyzed conditions.[3]

Q3: How does the position of the amino group on the adamantane (e.g., 1-aminoadamantane vs. 2-aminoadamantane) affect its reactivity and synthesis?

A3: The position of the amino group has a significant impact:

  • 1-Aminoadamantane (Bridgehead Position): The amino group is at a tertiary carbon. These derivatives are often synthesized from 1-bromoadamantane or through methods like the Ritter reaction on 1-adamantanol. The bridgehead position is sterically accessible and reactions at this site are common.

  • 2-Aminoadamantane (Secondary Position): The amino group is at a secondary carbon, leading to a different spatial arrangement.[4] These are typically synthesized via the reductive amination of 2-adamantanone or the reduction of 2-adamantanone oxime.[4] The unique stereochemistry of 2-aminoadamantanes can offer novel pharmacological properties compared to their C1-substituted counterparts.[4]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Amination with a Sterically Hindered Adamantyl Amine

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Adamantyl amine (1.2 eq)

  • Pd(dba)₂ (2-4 mol%)

  • DavePhos (4-8 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous dioxane

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, adamantyl amine, Pd(dba)₂, DavePhos, and sodium tert-butoxide.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to reflux (typically around 101 °C for dioxane) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination of 2-Adamantanone to Synthesize a Primary Amine

Materials:

  • 2-Adamantanone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous methanol

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 2-adamantanone in anhydrous methanol.

  • Add ammonium acetate and stir until dissolved.

  • Add sodium cyanoborohydride in one portion.

  • Stir the reaction at room temperature for 24 hours.[4]

  • Quench the reaction by the slow addition of 2 M HCl until the pH is acidic.

  • Evaporate the methanol and partition the residue between diethyl ether and water.

  • Separate the layers and acidify the aqueous layer with concentrated HCl. Wash the aqueous layer with diethyl ether.

  • Basify the aqueous layer with solid NaOH until the pH is strongly basic.

  • Extract the product with diethyl ether (3 times).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the amine.

Data Presentation

Table 1: Ligand Effects in Pd-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines

EntryAmineLigandProduct Yield (%)Notes
1Less hindered amineBINAP77%Monoamination proceeds smoothly.
2Less hindered amineBINAPLow/No YieldDiamination is unsuccessful.
3Less hindered amineDavePhosGood YieldDiamination is successful with DavePhos.[1]
4Most hindered amineBINAPModerate YieldMonoamination is possible but may be sluggish.
5Most hindered amineDavePhos67-84%Monoamination proceeds in good yields.[1]
6Most hindered amineDavePhosGood YieldDiamination is possible with DavePhos.[1]

Data synthesized from studies on the amination of dichloroquinolines.[1]

Visualizations

Troubleshooting_Workflow start Low Yield in Amination Reaction check_catalyst Is the catalyst/ligand appropriate for a bulky substrate? start->check_catalyst change_ligand Switch to a bulkier, more electron-rich ligand (e.g., DavePhos) check_catalyst->change_ligand No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes change_ligand->check_conditions increase_temp Increase temperature and/or reaction time check_conditions->increase_temp No check_base Is the base appropriate and active? check_conditions->check_base Yes increase_temp->check_base check_side_products Are there significant side products? check_base->check_side_products consider_cu Consider Cu-catalyzed amination to avoid N,N-diarylation check_side_products->consider_cu Yes (Diarylation) optimize_base Optimize base or temperature to minimize substitution byproducts check_side_products->optimize_base Yes (Substitution) success Improved Yield check_side_products->success No consider_cu->success optimize_base->success

Caption: Troubleshooting workflow for low yields in adamantane amination.

Amination_Method_Selection start Select Amination Strategy for Adamantane start_material What is your starting material? start->start_material adamantanone 2-Adamantanone start_material->adamantanone Ketone adamantanol Adamantanol / Adamantane start_material->adamantanol Alcohol or Alkane halo_adamantane Halo-adamantane start_material->halo_adamantane Halide reductive_amination Reductive Amination adamantanone->reductive_amination ritter_reaction Ritter Reaction adamantanol->ritter_reaction with Nitrile/Acid direct_ch_amination Direct C-H Amination adamantanol->direct_ch_amination Direct Functionalization catalytic_amination Catalytic Amination (Pd or Cu) halo_adamantane->catalytic_amination

Caption: Decision tree for selecting an adamantane amination method.

References

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096–2109. [Link]

  • Averin, A. D., Abel, A. S., Yakushev, A. A., Kochetkov, V. V., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 26(11), 3369. [Link]

  • Molle, G., & Bauer, P. (1982). Method for the synthesis of adamantane amines.
  • McTiernan, C. D., & Scaiano, J. C. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Beilstein Journal of Organic Chemistry, 16, 2626–2660. [Link]

  • Le, C. M., Edwards, M. A., & MacMillan, D. W. C. (2018). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. PubMed Central. [Link]

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. ResearchGate. [Link]

  • Slanina, T., & Slavíček, P. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7659. [Link]

  • Vassilev, N. G., Nikolova, S. D., & Danchev, N. D. (2018). Synthesis of 3–amineadamantane–1–ol derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Amine Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amine purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the column chromatography of basic compounds. As a senior application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges and solutions in amine purification, grounded in established chemical principles.

The Core Challenge: Why Amines Misbehave on Silica Gel

The primary difficulty in purifying amines, especially on standard silica gel, stems from a fundamental acid-base interaction. Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic (Brønsted acids).[1][2] Amines, being basic, readily interact with these acidic sites through strong hydrogen bonding or ionic interactions.[2][3] This attraction causes several common problems:

  • Peak Tailing: The amine molecules that interact strongly with the silanol groups are slow to elute, while others move more freely, resulting in broad, asymmetrical peaks with a characteristic "tail".[3][4][5]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the amine binds permanently to the column, leading to significant yield loss.[1][5]

  • Compound Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive amine compounds.[1][6]

The following sections provide a structured, question-and-answer guide to troubleshoot these issues and optimize your purification strategy.

Troubleshooting Guide & FAQs

Section 1: Diagnosing and Solving Peak Tailing & Low Recovery

Q1: My amine is streaking badly on a silica gel column, and my yield is very low. What's happening?

This is the most common issue and is almost certainly due to the acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[5] This strong binding leads to poor peak shape (tailing) and can cause irreversible adsorption, which directly impacts your recovery.[1][5]

Solution Workflow:

The immediate goal is to disrupt this interaction. You can either neutralize the stationary phase's acidity or use a stationary phase that is not acidic.

Troubleshooting_Workflow start Problem: Peak Tailing / Low Recovery decision1 Modify Mobile Phase? start->decision1 add_base Add Competing Base (e.g., 1-3% TEA, NH4OH) decision1->add_base Yes change_sp Change Stationary Phase decision1->change_sp No/Ineffective check_tlc Confirm Stability & Rf on a Treated TLC Plate add_base->check_tlc run_column Run Column with Modified Mobile Phase check_tlc->run_column sp_options Select Alternative: - Amine-functionalized Silica - Alumina (Basic/Neutral) - Reversed-Phase (C18) change_sp->sp_options

Caption: Decision tree for troubleshooting amine peak tailing.

Q2: How does adding a base like triethylamine (TEA) to my mobile phase work?

Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, is a highly effective strategy.[7]

  • Mechanism of Action: These "competing bases" are small and mobile. They effectively neutralize or "mask" the acidic silanol sites on the silica gel.[1][8][9] By occupying these active sites, they prevent your target amine from binding too strongly, allowing it to elute symmetrically and improving recovery.[8] Diethylamine (DEA) or methanolic ammonia can also be used.[10]

ModifierTypical Conc.Boiling Point (°C)Key Considerations
Triethylamine (TEA) 1-3% v/v89.5Most common choice. Relatively easy to remove under vacuum.[7]
Ammonium Hydroxide 1-10% of a 10% solution in MethanolN/A (as solution)Very effective, but can be more aggressive. Excellent for highly basic compounds.[6][10]
Diethylamine (DEA) 1-3% v/v55.5More volatile and slightly more basic than TEA. Ensure your compound is stable in its presence.[9][10]
Experimental Protocol: Deactivating Silica Gel with Triethylamine
  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired compound an Rf value between 0.2 and 0.4.

  • Prepare Modified Eluent: Create your chosen eluent and add 1-3% triethylamine by volume.

  • Pre-treat TLC Plate (Optional but Recommended): For an accurate preview, you can pre-elute a TLC plate with the TEA-containing solvent, dry the plate, and then run your sample on the now-deactivated plate.[11]

  • Pack the Column: Wet pack your silica gel column using the TEA-modified eluent.

  • Equilibrate: Flush the packed column with at least one full column volume of the eluent to ensure all silanol groups are deactivated before loading your sample.[12]

  • Load and Elute: Load your sample and run the chromatography using the TEA-modified eluent.

  • Post-Purification: TEA is volatile but may co-evaporate with your fractions. If residual TEA is a concern, it can often be removed by co-evaporation with a solvent like methanol or by a mild acidic wash if your compound is stable.[10]

Section 2: Choosing the Right Stationary Phase

Q3: Adding a base helped, but the separation is still not perfect. Should I use a different column?

Yes. If mobile phase modification is insufficient, changing the stationary phase is the next logical step. This approach addresses the root cause of the problem by eliminating the acidic surface entirely.

  • Amine-functionalized Silica: This is an excellent choice. The silica surface is chemically bonded with amino groups (e.g., aminopropyl groups), making the surface basic.[2][7][13] This eliminates the unwanted acid-base interactions, often allowing for simpler, non-modified solvent systems like hexane/ethyl acetate.[13][14] These columns are also useful for HILIC applications for very polar compounds.[15]

  • Alumina (Al₂O₃): Available in neutral or basic grades, alumina is a classic alternative to silica for purifying basic compounds.[7][16]

  • Reversed-Phase (C18): A powerful and often underutilized technique for amines. Since the stationary phase is non-polar, the problematic silanol interactions are minimized.[17]

Stationary_Phase_Selection SP Stationary Phase Options for Amines Silica Silica Gel Pros: High resolution, inexpensive. Cons: Acidic surface, causes tailing for bases. Best For: Neutral compounds or with base modifier. SP:f0->Silica AmineSP Amine-functionalized Silica Pros: Basic surface, no tailing, simple eluents. Cons: More expensive. Best For: Most basic amines, acid-sensitive compounds. SP:f0->AmineSP Alumina Alumina (Basic/Neutral) Pros: Good for basic compounds, different selectivity. Cons: Can have lower resolution than silica. Best For: Acid-sensitive and basic amines. SP:f0->Alumina C18 Reversed-Phase (C18) Pros: Excellent for polar amines, avoids acidic interactions. Cons: Requires pH control, aqueous mobile phases. Best For: Polar, ionizable amines. SP:f0->C18

Sources

Technical Support Center: Navigating the Complexities of Adamantane Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane and its derivatives. The unique cage-like structure of adamantane imparts remarkable properties, including high thermal stability, lipophilicity, and metabolic resistance, making it a privileged scaffold in medicinal chemistry and materials science.[1][2] However, these same properties present significant challenges in their characterization.

This guide is designed to provide practical, in-depth solutions to common issues encountered during the analysis of adamantane compounds. We will move beyond simple procedural lists to explain the underlying principles and provide robust, self-validating protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges in a direct question-and-answer format, offering immediate, actionable advice.

Mass Spectrometry (MS)

Q1: My mass spectrum for a 1-substituted adamantane derivative is showing a complex fragmentation pattern with multiple prominent peaks. How do I interpret this?

A1: The fragmentation of 1-substituted adamantanes (1-AdmX) in mass spectrometry is well-documented and typically proceeds through one or more of three primary pathways[3]:

  • Loss of the substituent (X) as a radical: This generates an even-electron ion at m/z 135, which is often a very stable adamantyl cation.

  • Loss of a neutral molecule (HX): This results in an odd-electron ion at m/z 134.

  • Loss of a C4H9 hydrocarbon radical: This produces an [M-57]+ ion.

The relative abundance of the ions generated from these pathways is highly dependent on the nature of the substituent 'X'. For instance, with isothiocyanato and nitro substituents, the m/e 135 peak is often the base peak with minimal contributions from other pathways.[3] Conversely, for other substituents, you may see a combination of these fragments. It is crucial to consider the chemical nature of your substituent to predict the most likely fragmentation pathway.

Troubleshooting unexpected fragmentation:

  • Confirm Purity: The presence of impurities can lead to a confusing mass spectrum. Verify the purity of your sample using a chromatographic method like GC-MS or LC-MS.

  • Vary Ionization Energy: If using Electron Ionization (EI), reducing the energy from the standard 70 eV can sometimes simplify the spectrum by favoring the formation of the molecular ion and reducing fragmentation.

  • Consider Rearrangements: The rigid adamantane cage can undergo rearrangements upon ionization, leading to unexpected fragments. For example, the formation of aromatic species has been suggested in the fragmentation of adamantane itself.[4]

Q2: I am analyzing a 2-substituted adamantane, and the most prominent peak is [M-HX]+. Is this expected?

A2: Yes, this is a very common observation for 2-substituted adamantanes. The loss of HX as a neutral molecule to form an ion with a structure corresponding to the molecular ion of protoadamantene is often the most favorable fragmentation pathway. For example, in 2-adamantanol, the major fragmentation pathway involves the loss of a water molecule (H2O) to yield the m/e 134 base peak.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The ¹H NMR spectrum of my adamantane derivative has broad, overlapping signals in the aliphatic region, making assignment difficult. What can I do?

A1: The high symmetry of the adamantane cage and the presence of multiple chemically similar protons can lead to significant signal overlap, a common challenge in the NMR characterization of these compounds.[6]

Troubleshooting Signal Overlap:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 500 MHz or greater) will increase chemical shift dispersion and may resolve overlapping multiplets.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This will help identify coupled proton systems, allowing you to trace the connectivity within the adamantane scaffold and its substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates proton signals with their directly attached carbon atoms, which is invaluable for assigning both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, helping to piece together the full structure, especially at the points of substitution.

  • Solid-State NMR (ssNMR): For crystalline samples, solid-state NMR can provide highly resolved spectra, as the dipolar interactions that cause broadening in solution are averaged out by magic-angle spinning.[7]

A Note on Chemical Shifts: The chemical shifts of protons and carbons in adamantane derivatives show predictable trends. Systematic studies on adamantane amides, for instance, provide a good basis for assigning chemical shifts in novel compounds.[8][9]

Solubility Issues

Q1: I am struggling to dissolve my adamantane derivative for analysis. It seems insoluble in everything.

A1: This is a frequent and significant hurdle. Adamantane and its derivatives are characterized by their high lipophilicity and hydrophobicity, making them practically insoluble in water and other polar protic solvents.[10][11]

Solvent Selection Strategy:

  • Start with Nonpolar Solvents: Based on the "like dissolves like" principle, begin with nonpolar organic solvents such as hexane, cyclohexane, toluene, or chloroform.[10][11]

  • Try Moderately Polar Aprotic Solvents: If solubility is still limited, solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dichloromethane may be effective.[10]

  • Enhance Dissolution:

    • Heating: Gently warming the solvent can significantly increase solubility.[11]

    • Sonication: Using an ultrasonic bath helps to break up solid aggregates and accelerate the dissolution process.[10]

    • Vigorous Stirring: Continuous agitation increases the interaction between the solute and solvent.[10]

For Biological Assays: The poor aqueous solubility of adamantane derivatives is a major challenge. Strategies to overcome this include:

  • Use of Co-solvents: A small percentage of DMSO or ethanol is often used to dissolve the compound before diluting it into aqueous buffer. Be mindful of the final solvent concentration, as it can affect the biological system.

  • Prodrug Approaches: Modifying the adamantane derivative with a polar functional group to create a more soluble prodrug can be an effective strategy in drug development.[1]

Thermal Analysis

Q1: My adamantane compound shows a thermal event in Differential Scanning Calorimetry (DSC) before its melting point. What could this be?

A1: Adamantane and many of its derivatives are known to form "plastic crystals."[12] These are crystalline solids where the molecules have long-range translational order but exhibit short-range rotational disorder.[12] The thermal event you are observing is likely a solid-to-solid phase transition from a more ordered low-temperature phase to a disordered high-temperature (plastic) phase.[13][14] This is a characteristic feature of these cage-like hydrocarbons. For example, adamantane itself undergoes an ordered-disordered phase transition at 209 K.[14]

Key Parameters in Thermal Analysis:

ParameterDescriptionTypical for Adamantane Compounds
Glass Transition (Tg) Temperature at which an amorphous solid becomes rubbery.Can be observed in some derivatives.
Solid-Solid Transition Transition from one crystalline phase to another.Common, often to a plastic crystalline phase.[13][14]
Melting Point (Tm) Transition from a solid to a liquid.Generally high due to the stable cage structure. Adamantane itself sublimes at atmospheric pressure.[15]
Decomposition Temperature (Td) Temperature at which the compound chemically decomposes.Typically very high, reflecting the thermal stability of the adamantane core.[16]
Chromatography

Q1: I'm having trouble getting good peak shape and separation for my basic nitrogen-containing adamantane derivatives in HPLC.

A1: The basic nature of your compounds can lead to tailing on standard silica-based columns due to interactions with acidic silanol groups.

Troubleshooting HPLC Separation:

  • Mobile Phase Modifiers: Add a small amount of a basic modifier like triethylamine (TEA) or a stronger acid like trifluoroacetic acid (TFA) to the mobile phase. TEA will compete for the active sites on the silica, while TFA will protonate the basic analyte and the silanols, reducing unwanted interactions.

  • Column Choice:

    • End-capped Columns: Use a high-quality, end-capped C18 column to minimize the number of free silanol groups.

    • "Base-Deactivated" Columns: These are specifically designed for the analysis of basic compounds.

    • Quasi-Normal Phase Chromatography: Using a polar stationary phase with a low-polarity mobile phase can be an effective alternative for separating adamantane derivatives.[17]

  • pH Control: If using reversed-phase with an aqueous component, buffering the mobile phase to a pH where your analyte is either fully protonated or neutral can significantly improve peak shape.

X-Ray Crystallography

Q1: My adamantane derivative is a liquid/oil, so I cannot get single crystals for X-ray diffraction. How can I determine its 3D structure?

A1: This is a common problem for molecules that do not readily crystallize. A powerful technique to overcome this is the crystalline sponge method . This involves co-crystallizing your liquid analyte with a host molecule that forms a porous crystalline lattice. The liquid guest molecules are trapped within the pores of the "sponge," allowing for their structure to be determined by X-ray diffraction as if they were part of the crystal. Tetraaryladamantanes have been successfully used as such crystalline sponges for the structural determination of liquid small molecules.[18]

Another challenge in the crystallography of adamantane derivatives can be orientational disorder, where the adamantyl moiety occupies multiple positions within the crystal lattice.[19] This can complicate structure refinement.

Part 2: Experimental Protocols & Workflows

Protocol 2.1: Systematic Solubility Screening

This protocol provides a structured approach to determining the solubility of a new adamantane derivative.

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1 mg) of the adamantane compound into several small vials.

  • Solvent Panel: Add a measured volume (e.g., 100 µL) of a range of solvents to the vials. A recommended starting panel includes:

    • Water

    • Methanol

    • Acetonitrile

    • Acetone

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Toluene

    • Hexane

  • Initial Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Thermal & Mechanical Agitation: If the compound remains insoluble, gently warm the vial while stirring. Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.

  • Quantification: Record the volume of solvent required to fully dissolve the compound to estimate its solubility (e.g., in mg/mL).

G cluster_prep Preparation cluster_test Solubility Testing cluster_enhance Enhancement prep1 Weigh 1 mg of compound prep2 Dispense into vials prep1->prep2 test1 Add 100 µL solvent prep2->test1 test2 Vortex & Observe test1->test2 test3 Dissolved? test2->test3 test4 Record Solubility test3->test4 Yes enhance1 Add more solvent (up to 1 mL) test3->enhance1 No enhance1->test2 enhance2 Warm / Sonicate enhance1->enhance2 enhance3 Dissolved? enhance2->enhance3 enhance4 Record Solubility / Insoluble enhance3->enhance4 Yes / No

Protocol 2.2: Interpreting Mass Spectra of Adamantane Derivatives

This logical workflow guides the interpretation of a typical EI mass spectrum.

G start Acquire Mass Spectrum find_M Identify Molecular Ion (M+)? start->find_M is_1_subst 1-Substituted Adamantane? find_M->is_1_subst Yes conclusion Correlate fragments with structure find_M->conclusion No (re-evaluate purity/structure) is_2_subst 2-Substituted Adamantane? is_1_subst->is_2_subst No path_a Look for [M-X]+ (m/z 135) is_1_subst->path_a path_b Look for [M-HX]+ (m/z 134) is_1_subst->path_b path_c Look for [M-C4H9]+ ([M-57]+) is_1_subst->path_c path_2_subst Is [M-HX]+ the base peak? is_2_subst->path_2_subst Yes path_a->conclusion path_b->conclusion path_c->conclusion path_2_subst->conclusion

References

  • Mass spectral fragmentation of substituted adamantane-2,4-diones. (n.d.). Retrieved from [Link]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189–2196. [Link]

  • The mass spectrum of adamantane dication fragmentation after CH... - ResearchGate. (n.d.). Retrieved from [Link]

  • Bauer, L., & Lunn, W. H. W. (1973). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 38(18), 3348–3351. [Link]

  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - RSC Publishing. (n.d.). Retrieved from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Quasi-normal phase chromatography of nitrogen-containing adamantane derivatives. (n.d.). Retrieved from [Link]

  • Chromatographic retention of adamantane derivatives in high-performance liquid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (n.d.). Retrieved from [Link]

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - PMC - NIH. (n.d.). Retrieved from [Link]

  • Adamantane - Solubility of Things. (n.d.). Retrieved from [Link]

  • Thermodynamic properties of adamantane revisited - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Gas chromatography of halogenated adamantanes - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (n.d.). Retrieved from [Link]

  • Adamantane: Consequences of the Diamondoid Structure | Chemical Reviews. (n.d.). Retrieved from [Link]

  • Thermodynamic Properties of Adamantane Revisited | The Journal of Physical Chemistry B. (n.d.). Retrieved from [Link]

  • Influence of thermal treatment on thermal properties of adamantane derivatives | Low Temperature Physics | AIP Publishing. (n.d.). Retrieved from [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[16]uril Martin Dračínský,a Carina Santos Hurtado,a Eric Masson,b* and Jiří Kaletaa - Supporting Information. (n.d.). Retrieved from [Link]

  • 500 H 1 NMR spectra of adamantane spinning at 5 kHz... - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (n.d.). Retrieved from [Link]

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons - ACS Publications. (n.d.). Retrieved from [Link]

  • Solid-state chemical-shift referencing with adamantane - PubMed. (n.d.). Retrieved from [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - MDPI. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Navigating Adamantane Reactions & Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize the unique adamantane scaffold in their work. The inherent stability and distinct reactivity of adamantane present both opportunities and challenges. Byproduct formation is a common hurdle that can impact yield, purity, and the overall efficiency of your synthetic route.

This document provides in-depth, experience-driven answers to common issues encountered during the functionalization of adamantane. We will delve into the mechanistic reasoning behind byproduct formation and offer validated strategies and protocols to enhance selectivity and maximize the yield of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Controlling Regioselectivity - The Tertiary vs. Secondary Challenge

Question 1: I am observing a mixture of products functionalized at both the tertiary (bridgehead) and secondary positions of the adamantane core. How can I achieve selective functionalization at the tertiary C-H bonds?

Answer: This is one of the most frequent challenges in adamantane chemistry. While the four tertiary (bridgehead) C-H bonds are more reactive towards radical and carbocationic intermediates due to the stability of the resulting species, the twelve secondary C-H bonds are statistically more abundant. This often leads to mixtures of regioisomers. Achieving high selectivity requires a nuanced approach that leverages modern catalytic methods.

Core Insight: The key to regioselectivity lies in exploiting the subtle electronic and steric differences between the tertiary and secondary positions.

Troubleshooting Strategies:

  • Leverage Modern Catalysis:

    • Photoredox with Hydrogen Atom Transfer (HAT) Catalysis: This has emerged as a state-of-the-art method for highly selective C-H functionalization. A dual catalyst system, often comprising an iridium-based photosensitizer and a selective HAT catalyst like quinuclidine, can selectively abstract a hydrogen atom from the more electron-rich tertiary position.[1][2][3] This generates a tertiary adamantyl radical with high fidelity, which can then be intercepted by a radical trapping agent.

    • Enzymatic Hydroxylation: For the synthesis of adamantols, biocatalytic methods offer exceptional regioselectivity.[4] Enzymes such as cytochrome P450 monooxygenases can precisely orient the adamantane substrate in their active site to direct hydroxylation almost exclusively to the tertiary position.[4]

  • Control Reaction Intermediates:

    • Favor Carbocation Pathways: Reactions that proceed through a tertiary adamantyl carbocation are highly selective for the bridgehead position. A classic example is the bromination of adamantane using bromine, which is believed to proceed via an ionic mechanism involving the stable tertiary carbocation.[5]

    • Avoid Highly Reactive, Unselective Radicals: Reagents that generate highly energetic and unselective radicals (e.g., hydroxyl radicals from some oxidation systems) are more likely to react at the more abundant secondary positions.

Experimental Protocol: Selective Tertiary C-H Alkylation using Photoredox/HAT Catalysis

This protocol is a representative example for achieving high regioselectivity.

  • Reaction Setup: In a nitrogen-filled glovebox, add adamantane (1.0 equiv.), the desired alkene (1.5 equiv.), the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%), and the HAT catalyst (e.g., quinuclidine HCl, 5 mol%) to a vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile) to the vial.

  • Initiation: Seal the vial and place it in a photoreactor equipped with a cooling fan. Irradiate the mixture with blue LEDs.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the 1-alkylated adamantane.

Diagram: Regioselectivity Control in Adamantane Functionalization

G cluster_0 Pathways to Functionalization Adamantane Adamantane Tertiary_Intermediate Tertiary Radical/ Carbocation Adamantane->Tertiary_Intermediate Selective Reagents (e.g., Photoredox/HAT) Secondary_Intermediate Secondary Radical/ Carbocation Adamantane->Secondary_Intermediate Non-selective Reagents or Statistical Reaction Desired_Product 1-Substituted Adamantane (Desired Product) Tertiary_Intermediate->Desired_Product Byproduct 2-Substituted Adamantane (Byproduct) Secondary_Intermediate->Byproduct

Caption: Controlling selectivity by favoring the formation of tertiary intermediates.

Category 2: Preventing Polysubstitution

Question 2: My reaction is yielding di- and tri-substituted adamantane derivatives, while my target is the mono-substituted product. How can I prevent this over-functionalization?

Answer: Polysubstitution is a common issue when the mono-functionalized adamantane product is more reactive than the starting material under the reaction conditions. The key to preventing this is to control the stoichiometry of the reactants.

Core Insight: By ensuring adamantane is the limiting reagent's "target," you can statistically favor the reaction of the reagent with an unreacted adamantane molecule over a mono-substituted one.

Troubleshooting Strategies:

  • Stoichiometric Control:

    • Use Excess Adamantane: The most effective and straightforward method is to use a stoichiometric excess of adamantane relative to the functionalizing reagent (e.g., bromine, alkylating agent).[3] A 2 to 5-fold excess of adamantane is a good starting point. This increases the probability that the reagent will encounter and react with an unsubstituted adamantane molecule.

    • Slow Addition of the Limiting Reagent: If using a large excess of adamantane is not feasible (e.g., due to cost or solubility), slowly adding the functionalizing reagent to the reaction mixture can help maintain a low concentration of the reagent, thereby disfavoring polysubstitution.

  • Reaction Monitoring and Quenching:

    • Careful Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique (GC-MS, LC-MS, or NMR).

    • Quench at Optimal Time: Stop the reaction as soon as the desired mono-substituted product has reached its maximum concentration, before significant amounts of di-substituted products begin to form.

Data Presentation: Effect of Stoichiometry on Product Distribution in Bromination

Molar Ratio (Adamantane:Br₂)Mono-bromo (%)Di-bromo (%)Tri-bromo & Higher (%)
1:1.175205
2:1 92 7 <1
5:1 >98 <2 ~0
Note: These are illustrative values. Actual results will vary based on specific reaction conditions.

Diagram: Workflow for Minimizing Polysubstitution

G start Start Reaction Setup stoichiometry Establish Stoichiometry: [Adamantane] > [Reagent] (e.g., 2:1 to 5:1) start->stoichiometry addition Slowly Add Limiting Reagent (Optional, if excess adamantane is not used) stoichiometry->addition monitor Monitor Reaction Progress (GC-MS, TLC, NMR) addition->monitor decision Max [Mono-product]? monitor->decision decision->monitor No quench Quench Reaction decision->quench Yes purify Purify Product quench->purify end End purify->end

Caption: A systematic approach to favor mono-substitution.

Category 3: Troubleshooting Specific Reactions

Question 3: During the bromination of adamantane, I'm getting a significant amount of 1,3-dibromoadamantane. How can I improve the yield of 1-bromoadamantane?

Answer: The formation of di- and polybrominated byproducts is often dependent on the reaction conditions, particularly the presence of a catalyst.

Core Insight: The reaction of adamantane with elemental bromine can proceed via different mechanisms. Without a catalyst, the reaction is a relatively slow electrophilic substitution. The addition of a Lewis acid dramatically accelerates the reaction but also facilitates further bromination of the mono-substituted product.

Troubleshooting Strategies:

  • Avoid Lewis Acid Catalysts: For mono-bromination, avoid using Lewis acid catalysts like AlBr₃ or FeBr₃.[5] While they increase the reaction rate, they also significantly increase the rate of subsequent brominations.

  • Reflux with Elemental Bromine: A well-established method for producing 1-bromoadamantane is to simply reflux adamantane in neat bromine.[5][6] This method provides good yields of the mono-brominated product.

  • Control Stoichiometry: As discussed in the previous section, using an excess of adamantane is crucial to disfavor the formation of the di-bromo byproduct.

Question 4: I am attempting to oxidize adamantane to 1-adamantanol, but I am forming adamantanone and other over-oxidized products. How can I stop the reaction at the alcohol stage?

Answer: The oxidation of adamantane can be challenging to control because the initial product, 1-adamantanol, can be further oxidized to adamantanone, especially under harsh acidic conditions.[7] The key is to use milder, more selective oxidizing systems.

Troubleshooting Strategies:

  • Avoid Strong Mineral Acids: Oxidations using concentrated sulfuric acid often lead to the formation of adamantanone through a mechanism involving dehydration to the adamantyl cation, followed by hydride shifts and rehydration at the secondary position, which is then oxidized.[7]

  • Biocatalysis: As mentioned earlier, enzymatic hydroxylation is an excellent method for the selective synthesis of 1-adamantanol and 1,3-adamantanediol with minimal byproduct formation.[4] Strains of microorganisms like Streptomyces have shown high selectivity.[4]

  • Milder Chemical Oxidants: Explore milder and more selective chemical oxidation systems. For instance, ozonation of adamantane can produce 1-hydroxyadamantane.[5] Using N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst is another method to selectively synthesize adamantols.[8]

References
  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708–5715. [Link]

  • ChemRxiv. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

  • ChemRxiv. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

  • Cambridge Open Engage. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Krivorotova, T., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]

  • Wikipedia. (n.d.). Adamantane. [Link]

  • ResearchGate. (n.d.). Oxidation of adamantane to adamantanone in concentrated H₂SO₄. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]

  • RSC Publishing. (n.d.). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2017). (PDF) Oxidative functionalization of adamantanes (review). [Link]

  • PMC. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • PMC. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

  • ResearchGate. (2025). Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Adamantane: Understanding Synthesis and Reactivity. [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

  • Wikipedia. (n.d.). 1-Bromoadamantane. [Link]

  • ResearchGate. (2025). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. [Link]

  • RSC Publishing. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-based compounds. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the specific challenges you may encounter while enhancing the metabolic stability of these unique molecules. The adamantane scaffold offers significant advantages in medicinal chemistry, including increased lipophilicity and rigidity, but understanding and optimizing its metabolic fate is crucial for successful drug development.[1][2][3]

I. Conceptual Framework: Understanding Adamantane Metabolism

Adamantane's unique cage-like structure provides a double-edged sword in drug design. While its steric bulk can shield adjacent functional groups from metabolic enzymes, the adamantane core itself is a target for oxidative metabolism, primarily hydroxylation by cytochrome P450 (CYP) enzymes.[4][5][6] This initial metabolic step can lead to further conjugation and subsequent elimination of the compound, impacting its pharmacokinetic profile.

The following diagram illustrates the central challenge and the strategic approaches to enhance the metabolic stability of adamantane-based compounds.

cluster_0 Core Challenge cluster_1 Strategic Solutions Adamantane Core Adamantane Core CYP450 Enzymes CYP450 Enzymes Adamantane Core->CYP450 Enzymes Susceptibility to Hydroxylation Metabolism Metabolism CYP450 Enzymes->Metabolism Initiates Improved Metabolic Stability Improved Metabolic Stability Structural Modification Structural Modification Structural Modification->Improved Metabolic Stability Bioisosteric Replacement Bioisosteric Replacement Bioisosteric Replacement->Improved Metabolic Stability

Caption: Core challenge and strategic solutions for adamantane metabolism.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of adamantane-containing compounds.

Q1: What are the primary metabolic pathways for adamantane-based drugs?

A1: The principal metabolic pathway for the adamantane core is oxidation, specifically hydroxylation, which is primarily mediated by cytochrome P450 (CYP) enzymes.[4][5][6] This Phase I reaction typically occurs at the bridgehead (tertiary carbon) positions of the adamantane cage, as these are the most electron-rich and sterically accessible sites. Following hydroxylation, the resulting hydroxylated metabolites can undergo further Phase II conjugation reactions (e.g., glucuronidation) to facilitate their excretion.[7]

Q2: Why is my adamantane-containing compound showing high clearance in in vitro metabolic assays?

A2: High clearance of an adamantane-containing compound in assays using liver microsomes or hepatocytes is often indicative of extensive CYP-mediated hydroxylation.[8][9] The lipophilic nature of the adamantane moiety can lead to a high affinity for the active sites of CYP enzymes.[2] To confirm this, you can conduct reaction phenotyping studies with specific CYP inhibitors or recombinant human CYP enzymes to identify the key isozymes responsible for the metabolism.

Q3: How can I improve the metabolic stability of my adamantane-based compound?

A3: There are several strategies you can employ:

  • Steric Hindrance: Introduce bulky substituents near the sites of metabolism on the adamantane core to sterically hinder the approach of CYP enzymes.

  • Electronic Modification: The introduction of electron-withdrawing groups, such as fluorine, at the bridgehead positions can decrease the electron density of the C-H bonds, making them less susceptible to oxidative metabolism.[10][11]

  • Bioisosteric Replacement: In some cases, replacing the adamantane moiety with another rigid, lipophilic scaffold that is less prone to metabolism can be a viable strategy.[12][13]

  • Deuteration: Replacing hydrogen atoms at the metabolic "hotspots" with deuterium can sometimes slow down the rate of metabolism due to the kinetic isotope effect.

Q4: What is the difference between using liver microsomes and hepatocytes for metabolic stability assessment?

A4: Liver microsomes are subcellular fractions that primarily contain Phase I drug-metabolizing enzymes like CYPs.[9][14] They are a cost-effective tool for initial screening of metabolic stability. Hepatocytes, on the other hand, are intact liver cells and contain both Phase I and Phase II enzymes, as well as transporters.[8][9][15] Hepatocyte assays provide a more comprehensive picture of a compound's overall hepatic metabolism.[16]

Q5: My compound is stable in liver microsomes but shows high clearance in vivo. What could be the reason?

A5: This discrepancy can arise from several factors:

  • Non-CYP Mediated Metabolism: The compound might be metabolized by enzymes not present or active in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase) or Phase II enzymes that are more active in hepatocytes.[17]

  • Extrahepatic Metabolism: Significant metabolism may be occurring in other tissues like the intestine, kidney, or lungs.[9][17]

  • Active Transport: The compound could be a substrate for uptake transporters in the liver, leading to high intracellular concentrations and subsequent metabolism that is not fully captured in microsomal assays.

  • Rapid Renal or Biliary Excretion: The high in vivo clearance might be due to efficient excretion of the unchanged drug, rather than metabolism.

III. Troubleshooting Guide for In Vitro Metabolic Stability Assays

This guide provides solutions to common issues encountered during in vitro metabolic stability experiments with adamantane-based compounds.

Problem Potential Cause Troubleshooting Steps & Rationale
High variability between replicate wells in a microsomal stability assay. 1. Pipetting errors: Inaccurate dispensing of compound, microsomes, or cofactors. 2. Poor mixing: Inadequate mixing of the reaction components. 3. Compound precipitation: The lipophilic nature of adamantane compounds can lead to poor solubility in aqueous buffers.1. Verify pipette calibration and technique. Use automated liquid handlers for high-throughput screens to improve precision. 2. Ensure thorough mixing by gently vortexing or using a plate shaker during incubation. 3. Check the solubility of your compound in the final assay buffer. If necessary, adjust the concentration of the organic solvent (e.g., DMSO, acetonitrile) to be as low as possible while maintaining solubility (typically <1%). You can also perform a pre-incubation solubility test.
The positive control compound shows lower than expected metabolism. 1. Inactive microsomes: Improper storage or handling of liver microsomes can lead to loss of enzyme activity. 2. Inactive NADPH regenerating system: The cofactors required for CYP activity may have degraded.1. Ensure microsomes are stored at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles. Use a new batch of microsomes to confirm activity. 2. Prepare the NADPH regenerating system fresh for each experiment. Use high-quality reagents and store them according to the manufacturer's instructions.
My adamantane compound appears to be unstable in the absence of NADPH. 1. Chemical instability: The compound may be inherently unstable in the assay buffer at 37°C. 2. Binding to plasticware: Highly lipophilic compounds can adsorb to the surface of plastic plates or tubes. 3. Metabolism by non-NADPH dependent enzymes: Some esterases or hydrolases present in microsomes do not require NADPH.1. Perform a control incubation of the compound in the assay buffer without microsomes to assess its chemical stability. 2. Use low-binding plates and tubes. Include a time-zero sample that is immediately quenched after adding the compound to the reaction mixture to determine the initial concentration accurately. 3. If the compound has a labile functional group (e.g., an ester), consider the possibility of hydrolysis.
The calculated intrinsic clearance (CLint) is very high, suggesting rapid metabolism. 1. The compound is a high-affinity substrate for one or more CYP enzymes. 2. The protein concentration in the assay is too high, leading to rapid depletion of the compound.1. This may be a genuine result. Consider strategies to improve metabolic stability as outlined in the FAQs. 2. Optimize the protein concentration and/or incubation time. For rapidly metabolized compounds, use a lower microsomal protein concentration or shorter incubation times to ensure that the disappearance of the compound follows first-order kinetics.

IV. Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a step-by-step method for assessing the metabolic stability of an adamantane-based compound using liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates (low-binding plates recommended)

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the reaction mixture: In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiate the reaction: Add the NADPH regenerating system to start the metabolic reaction. For the negative control (minus NADPH), add an equal volume of phosphate buffer.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time-point sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the ice-cold quenching solution to stop the reaction. The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.

  • Protein precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.[18][19]

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / microsomal protein concentration in mg/mL) * 1000

Protocol 2: Hepatocyte Stability Assay

This protocol outlines a method for evaluating metabolic stability using cryopreserved hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium

  • Test compound stock solution

  • Positive control compounds

  • Quenching solution

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and prepare hepatocytes: Rapidly thaw the cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density.

  • Plate the hepatocytes: Dilute the hepatocytes in incubation medium to the desired concentration (e.g., 0.5-1 x 10^6 viable cells/mL) and add them to a 96-well plate.

  • Equilibration: Equilibrate the plate in a 37°C/5% CO2 incubator for 15-30 minutes.

  • Add test compound: Add the test compound to the wells at the final desired concentration (e.g., 1 µM).

  • Incubation: Incubate the plate at 37°C with 5% CO2.

  • Time-point sampling: At specified time points, remove an aliquot of the cell suspension and quench the reaction with an equal volume of ice-cold quenching solution.

  • Sample processing and analysis: Process the samples as described in the microsomal stability assay protocol and analyze by LC-MS/MS.[15]

Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed in µL/min/10^6 cells.

V. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing and enhancing the metabolic stability of an adamantane-based lead compound.

Lead Adamantane\nCompound Lead Adamantane Compound In Vitro Metabolic\nStability Assay\n(Microsomes/Hepatocytes) In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) Lead Adamantane\nCompound->In Vitro Metabolic\nStability Assay\n(Microsomes/Hepatocytes) Data Analysis\n(t½, CLint) Data Analysis (t½, CLint) In Vitro Metabolic\nStability Assay\n(Microsomes/Hepatocytes)->Data Analysis\n(t½, CLint) Metabolically Stable? Metabolically Stable? Data Analysis\n(t½, CLint)->Metabolically Stable? Metabolite Identification Metabolite Identification Metabolically Stable?->Metabolite Identification No Proceed to In Vivo\nPharmacokinetic Studies Proceed to In Vivo Pharmacokinetic Studies Metabolically Stable?->Proceed to In Vivo\nPharmacokinetic Studies Yes Structural Modification\n(e.g., Fluorination) Structural Modification (e.g., Fluorination) Metabolite Identification->Structural Modification\n(e.g., Fluorination) Optimized Compound Optimized Compound Structural Modification\n(e.g., Fluorination)->Optimized Compound Optimized Compound->In Vitro Metabolic\nStability Assay\n(Microsomes/Hepatocytes)

Caption: Workflow for enhancing the metabolic stability of adamantane compounds.

VI. References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Retrieved from

  • Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from

  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Retrieved from

  • Use of the adamantane structure in medicinal chemistry - PubMed. (n.d.). Retrieved from

  • Metabolic Stability Assays • WuXi AppTec Lab Testing Division. (n.d.). Retrieved from

  • Crystal structures of cytochrome P-450CAM complexed with camphane, thiocamphor, and adamantane: factors controlling P-450 substrate hydroxylation - PubMed. (n.d.). Retrieved from

  • Metabolic Stability Services - Eurofins Discovery. (n.d.). Retrieved from

  • Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.). Retrieved from

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (n.d.). Retrieved from

  • Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (n.d.). Retrieved from

  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC - NIH. (2017). Retrieved from

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (n.d.). Retrieved from

  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023). Retrieved from

  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist | ACS Chemical Neuroscience - ACS Publications. (n.d.). Retrieved from

  • Crystal structures of cytochrome P-450CAM complexed with camphane, thiocamphor, and adamantane: factors controlling P-450 substrate hydroxylation | Biochemistry - ACS Publications. (n.d.). Retrieved from

  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - eScholarship.org. (n.d.). Retrieved from

  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist - PubMed. (2017). Retrieved from

  • Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Application Notes: Adamantane-d16 as a Tracer in Metabolic Studies - Benchchem. (n.d.). Retrieved from

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025). Retrieved from

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (n.d.). Retrieved from

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Retrieved from

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from

  • Metabolic Stability Assays - Merck Millipore. (n.d.). Retrieved from

Sources

Technical Support Center: GC/MS Analysis of N-methyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gas Chromatography/Mass Spectrometry (GC/MS) analysis of N-methyladamantan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this secondary amine. Drawing upon established chromatographic principles and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction to the Challenges

This compound, with its rigid adamantane cage and a secondary amine functional group, presents a unique set of analytical hurdles. The basicity of the amine group leads to strong interactions with active sites within the GC system, often resulting in poor chromatographic performance. Understanding these interactions is the first step toward developing a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the GC/MS analysis of this compound.

Q1: Why am I seeing severe peak tailing for my this compound peak?

A1: Peak tailing is the most common issue for basic compounds like this compound.[1][2] It is primarily caused by strong, undesirable interactions between the amine's lone pair of electrons and active sites within your GC system. These active sites are typically acidic silanol groups present on the surfaces of the inlet liner, glass wool packing, the analytical column, and even metal surfaces in the flow path.[3] These interactions delay the elution of a portion of the analyte molecules, leading to an asymmetrical peak shape.

To address this, a systematic approach to ensuring an inert flow path is critical. This includes using deactivated inlet liners and employing a column specifically designed for amine analysis.[4][5]

Q2: My sensitivity for this compound is very low and inconsistent. What are the likely causes?

A2: Low and erratic sensitivity is often a direct consequence of the same active sites that cause peak tailing. When the analyte irreversibly adsorbs to these sites, a portion of your injected sample never reaches the detector, leading to a diminished and non-reproducible response.[6] Another potential cause is thermal degradation of the analyte in a hot inlet.[7] Optimizing the inlet temperature is a crucial step to ensure efficient vaporization without inducing decomposition.

Q3: I am observing "ghost peaks" in my blank injections after running samples of this compound. What is their origin?

A3: Ghost peaks are signals that appear in your chromatogram even when no sample is injected.[1] In the context of this compound analysis, they are often due to carryover from previous injections. The active nature of the compound can cause it to be strongly retained in the inlet or at the head of the column, and then slowly bleed off in subsequent runs. Thorough cleaning of the inlet and using a robust oven temperature program that ensures complete elution of all components are key to mitigating this issue.

Q4: Should I consider derivatization for the analysis of this compound?

A4: Derivatization is a powerful technique to improve the chromatographic behavior of challenging analytes.[8] For this compound, converting the secondary amine to a less polar and less basic derivative can significantly reduce peak tailing and improve sensitivity. Common derivatization strategies for amines include acylation or silylation.[9][10] While this adds an extra step to your sample preparation, the resulting improvement in data quality can be substantial.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address the most common problems in this compound analysis.

Guide 1: Mitigating Peak Tailing

Poor peak shape is a primary indicator of an active GC system. Follow these steps to systematically create an inert sample path.

Logical Workflow for Troubleshooting Peak Tailing

cluster_0 Troubleshooting Peak Tailing Start Observe Peak Tailing Check_Liner 1. Inspect and Replace Inlet Liner - Use a deactivated liner. - Consider liners without glass wool. Start->Check_Liner Start Troubleshooting Check_Column 2. Evaluate Analytical Column - Use an amine-specific column (e.g., CP-Volamine, Rtx-Volatile Amine). - Condition the column properly. Check_Liner->Check_Column If tailing persists Resolved Peak Shape Improved Check_Liner->Resolved Issue Resolved Optimize_Temp 3. Optimize Temperatures - Lower inlet temperature to minimize interactions. - Ensure sufficient final oven temperature for elution. Check_Column->Optimize_Temp If tailing persists Check_Column->Resolved Issue Resolved Consider_Deriv 4. Consider Derivatization - Acylation or Silylation to block the active amine group. Optimize_Temp->Consider_Deriv If tailing persists Optimize_Temp->Resolved Issue Resolved Consider_Deriv->Resolved

Caption: A systematic approach to troubleshooting peak tailing for this compound.

Experimental Protocol: Inlet Maintenance and Column Selection

  • Inlet Liner Selection and Installation:

    • Action: Replace the existing inlet liner with a new, deactivated liner. Liners with base deactivation are highly recommended. Consider using a liner without glass wool, or one with deactivated glass wool, as the wool can be a significant source of activity.

    • Rationale: The inlet is the first point of contact for your sample at high temperatures, making it a primary location for analyte adsorption and degradation.[11] A fresh, inert liner is the first line of defense.

  • Analytical Column Choice:

    • Action: If you are using a standard non-polar or mid-polar column (e.g., a 5% phenyl-methylpolysiloxane), switch to a column specifically designed for the analysis of amines. Several manufacturers offer such columns (e.g., Agilent CP-Volamine, Restek Rtx-Volatile Amine, GL Sciences InertCap for Amines).[4][5][12]

    • Rationale: These columns have a stationary phase and surface treatment that are specially deactivated to minimize interactions with basic compounds, leading to significantly improved peak shapes.

  • Column Conditioning:

    • Action: Before analysis, condition the new column according to the manufacturer's instructions. This typically involves heating the column to a high temperature for a period of time with carrier gas flow to remove any contaminants.

    • Rationale: Proper conditioning ensures a clean and stable baseline and removes any residual manufacturing impurities that could act as active sites.

Guide 2: Enhancing Sensitivity and Reproducibility

Low and inconsistent responses can render your quantitative data unreliable. This guide focuses on optimizing your method parameters to achieve robust and sensitive detection.

Optimizing GC/MS Parameters for this compound

ParameterRecommended SettingRationale
Inlet Temperature 250 °C (start)A good starting point for many compounds.[7] This should be optimized by injecting a standard at various temperatures (e.g., 220, 250, 280 °C) and observing the response. Too low, and the analyte may not vaporize efficiently; too high, and thermal degradation can occur.
Injection Mode SplitlessFor trace analysis, a splitless injection ensures that the entire sample is transferred to the column, maximizing sensitivity.[13]
Splitless Hold Time 0.75 - 1.5 minThis should be long enough to allow for the complete transfer of the analyte from the inlet to the column. The optimal time depends on the inlet volume and column flow rate.
Oven Program Start at a low temperature (e.g., 60-80 °C) and ramp to a high final temperature (e.g., 280-300 °C)A temperature program allows for the separation of compounds with different boiling points. A sufficiently high final temperature and hold time are necessary to ensure that the relatively high-boiling this compound is fully eluted from the column, preventing carryover.
Carrier Gas Flow Constant flow mode at ~1-2 mL/min (for a 0.25 mm ID column)Constant flow mode maintains a consistent linear velocity as the oven temperature increases, which can improve reproducibility.
Guide 3: The Derivatization Alternative

If direct analysis continues to pose challenges, derivatization can be an effective solution. Acylation with a reagent like trifluoroacetic anhydride (TFAA) is a common choice for secondary amines.

Derivatization Workflow

cluster_1 Derivatization Workflow for this compound Sample Sample containing This compound Dry_Down Evaporate to dryness (if in aqueous solution) Sample->Dry_Down Add_Reagents Add aprotic solvent and derivatizing agent (e.g., TFAA) Dry_Down->Add_Reagents React Heat at 60-70°C for 15-30 minutes Add_Reagents->React Analyze Inject into GC/MS React->Analyze

Caption: A general workflow for the derivatization of this compound prior to GC/MS analysis.

Experimental Protocol: Acylation with TFAA

  • Sample Preparation:

    • Pipette a known volume of your sample extract into a clean reaction vial.

    • If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of a suitable aprotic solvent (e.g., ethyl acetate or acetonitrile).

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60-70°C for 20 minutes.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC/MS.

Rationale: The TFAA reacts with the secondary amine to form a trifluoroacetamide derivative. This derivative is more volatile, less polar, and lacks the active hydrogen of the amine, resulting in excellent peak shape and reduced adsorption.

Understanding the Mass Spectrum of this compound

A key aspect of MS analysis is the interpretation of the fragmentation pattern. While a library spectrum for this compound may not be readily available, its fragmentation can be predicted based on the general principles of amine and adamantane mass spectrometry.

Predicted Fragmentation Pathway

cluster_2 Predicted EI Fragmentation of this compound M_ion Molecular Ion (M+) m/z = 165 Alpha_Cleavage Alpha-Cleavage M_ion->Alpha_Cleavage Fragment_1 [M-CH3]+ m/z = 150 Alpha_Cleavage->Fragment_1 Loss of methyl radical Adamantyl_ion Adamantyl Cation [C10H15]+ m/z = 135 Alpha_Cleavage->Adamantyl_ion Loss of CH3NH radical Further_Frag Further fragmentation of the adamantane cage Adamantyl_ion->Further_Frag

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of N-methyladamantan-1-amine Derivatives in Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, lipophilic cage-like structure of adamantane has established it as a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] Within this class, derivatives of N-methyladamantan-1-amine, most notably the clinically approved drug Memantine (3,5-dimethyladamantan-1-amine), have become a cornerstone in exploring treatments for complex neurodegenerative diseases.[2] This guide provides a comparative analysis of the efficacy of these derivatives across key preclinical neurodegenerative models, grounded in experimental data. We will dissect the causality behind experimental choices, detail validated protocols, and explore the evolution of these molecules from single-target agents to multi-functional ligands designed to combat the multifaceted nature of neurodegeneration.

The Core Mechanism: Modulating Glutamatergic Excitotoxicity

The principal therapeutic rationale for using this compound derivatives stems from the "excitotoxicity hypothesis." In many neurodegenerative conditions, including Alzheimer's and Parkinson's disease, over-activation of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[3]

Memantine's success lies in its action as a low-to-moderate affinity, uncompetitive NMDA receptor antagonist. This allows it to block pathological, tonic receptor activation without disrupting the transient, physiological activation required for synaptic plasticity and memory.[4] This foundational mechanism provides the basis for developing next-generation derivatives with enhanced or expanded activities.

NMDA_Excitotoxicity_Pathway Glutamate Pathological Glutamate Levels NMDAR NMDA Receptor Glutamate->NMDAR Over-activates Ca_influx Excessive Ca²+ Influx NMDAR->Ca_influx Opens Channel Downstream Neurotoxic Cascade (ROS, Mitochondrial Dysfunction) Ca_influx->Downstream Triggers Apoptosis Neuronal Apoptosis Downstream->Apoptosis Leads to Derivative This compound Derivative Derivative->NMDAR Blocks (Uncompetitive)

Caption: NMDA receptor-mediated excitotoxicity and the inhibitory point of this compound derivatives.

Comparative Efficacy in Alzheimer's Disease (AD) Models

AD is pathologically defined by amyloid-beta (Aβ) plaques and hyperphosphorylated tau-forming neurofibrillary tangles.[5] Preclinical evaluation of adamantane derivatives often utilizes transgenic mouse models that recapitulate this pathology or acute models of cognitive dysfunction.

Experimental Data Summary
DerivativeModelKey Findings & Mechanism of ActionReference
Memantine Various AD ModelsClinically approved NMDA antagonist; provides symptomatic relief and neuroprotection.[2][6][2][6]
Aminoadamantane Hybrids In vitro Aβ Aggregation AssaysNovel derivatives designed to inhibit Aβ aggregation directly, in addition to other potential targets.[7]
Myrtenal-Adamantane Conjugates Scopolamine-induced Dementia (Rat)Restored memory, exhibited significant acetylcholinesterase (AChE) inhibition, and modulated monoamine levels.[8][9][8][9]
Carbazole-Memantine Hybrids In vitro & In vivo ModelsMaintained NMDA receptor blocking activity while adding neuroprotection via inhibition of apoptosis and Aβ aggregation.[2][2]
6-Chlorotacrine-Memantine Hybrid In vitro & Rat Hippocampus ModelActed as a potent AChE inhibitor and NMDA receptor blocker, demonstrating superior neuroprotection to memantine alone.[2][2]

The development of hybrid molecules represents a significant evolution. Since AD is a multifactorial disease, combining the NMDA-antagonizing adamantane core with other pharmacophores—such as cholinesterase inhibitors (like tacrine) or Aβ aggregation inhibitors—creates Multi-Target-Directed Ligands (MTDLs) that can address multiple pathological pathways simultaneously.[2][3]

MTDL_Concept cluster_AD_Pathology Alzheimer's Disease Pathology cluster_MTDL Multi-Target-Directed Ligand P1 Excitotoxicity P2 Cholinergic Deficit P3 Aβ Aggregation M1 Adamantane Core (NMDA Antagonist) M1->P1 Targets M2 Linker M1->M2 M3 Secondary Pharmacophore (e.g., AChE Inhibitor) M2->M3 M3->P2 Targets M3->P3 Targets

Caption: Conceptual design of a Multi-Target-Directed Ligand (MTDL) for Alzheimer's Disease.

Neuroprotection in Parkinson's Disease (PD) Models

PD is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[10] While dopamine replacement is the standard therapy, NMDA antagonists are explored for both symptomatic treatment and their potential to slow disease progression by preventing neuronal death.[11][12]

Experimental Data Summary
DerivativeModelKey Findings & Mechanism of ActionReference
Amantadine MPTP-induced NeurotoxicityAn early adamantane derivative used in PD; provides symptomatic relief, partly through NMDA receptor blockade.[11]
Memantine LPS-induced NeuroinflammationExerted neuroprotection by inhibiting microglial over-activation and stimulating astroglia to release neurotrophic factors (GDNF).[13][14]
Indazole Derivatives MPTP-induced PD (Mice) & MPP+ (in vitro)A non-adamantane example showing a convergent strategy; AMI, an indazole derivative, preserved dopaminergic neurons by inhibiting tau hyperphosphorylation.[15]

These findings reveal that the neuroprotective effects of adamantane derivatives in PD models are not solely due to direct neuronal NMDA receptor blockade. Memantine's ability to modulate glial cell behavior—reducing neuroinflammation from microglia and boosting neurotrophic support from astrocytes—represents a crucial, alternative mechanism of action that contributes to its overall efficacy.[13][14]

Experimental Protocol: In Vitro Neuroprotection Assay (MPP⁺ Model)

This protocol is a standard method to assess the neuroprotective potential of a compound against a toxin that selectively damages dopaminergic neurons.

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells (a common model for dopaminergic neurons) in 96-well plates and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivative (or vehicle control) for 1-2 hours. This step allows the compound to enter the cells and engage its target(s) before the toxic insult.

  • Toxic Insult: Introduce MPP⁺ (1-methyl-4-phenylpyridinium), the active metabolite of the neurotoxin MPTP, to the culture medium (excluding the negative control wells) to induce cellular stress and apoptosis. Incubate for 24 hours.

  • Viability Assessment: Quantify cell viability using an MTT or similar metabolic assay. The assay measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control (untreated, non-toxin exposed) cells. A successful neuroprotective compound will show a significant increase in cell viability in the presence of MPP⁺ compared to the MPP⁺-only group.

Application in Huntington's Disease (HD) Models

Huntington's disease is an autosomal-dominant disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHTT) protein.[16][17] While excitotoxicity is a well-established component of HD pathogenesis, the application of this compound derivatives in preclinical HD models is less extensively documented than for AD and PD. However, given the shared mechanism of neuronal cell death, these compounds represent a logical therapeutic avenue to explore. Future studies using transgenic HD models (e.g., R6/2 or zQ175 mice) are warranted to evaluate the efficacy of both existing and novel adamantane derivatives in reducing striatal neuron loss and improving motor function.

Conclusion and Future Directions

The this compound scaffold has proven to be a durable and versatile platform for developing neuroprotective agents. Beginning with the targeted NMDA receptor modulation of Memantine, the field has progressed toward creating sophisticated Multi-Target-Directed Ligands that address the complex, multifactorial nature of diseases like Alzheimer's. The demonstrated ability of these compounds to also modulate neuroinflammation and promote neurotrophic factor release broadens their therapeutic potential.

Future research should prioritize:

  • Systematic evaluation of lead derivatives in a wider range of neurodegenerative models, particularly for Huntington's disease and ALS, where excitotoxicity is also implicated.

  • Head-to-head comparisons of novel MTDLs against first-generation compounds like Memantine to quantify improvements in efficacy and therapeutic window.

  • In-depth mechanistic studies to fully elucidate the signaling pathways beyond NMDA receptor antagonism, which could reveal new targets and further refine drug design.

By building upon this robust chemical foundation, the development of next-generation this compound derivatives holds significant promise for delivering more effective, disease-modifying therapies for neurodegenerative disorders.

References

  • Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace - University of Waterloo. [Link]

  • Chen, M. L., et al. (2008). Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation. Journal of Neurochemistry, 107(6), 1578-1590. [Link]

  • Adeniji, A. O., et al. (2012). Syntheses and in-vitro evaluation of novel adamantane based γ-secretase inhibitors. Current Medicinal Chemistry, 19(15), 2458-2471. [Link]

  • Synthetic analogues of memantine as neuroprotective and influenza viral inhibitors: in vitro and physicochemical studies. ResearchGate. [Link]

  • Iacobazzi, A., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. Pharmaceuticals, 13(9), 228. [Link]

  • Lorigados, D., et al. (2023). Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult. Frontiers in Pharmacology, 14, 1125505. [Link]

  • Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. PubMed Central. [Link]

  • Butterworth, R. F. (2021). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Journal of Alzheimer's Disease, 80(4), 1419-1422. [Link]

  • Císarová, N., et al. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 27(24), 4043-4070. [Link]

  • EVALUATION OF NOVEL ADAMANTANE DERIVATIVES AS POTENTIAL DUAL INHIBITORS OF AMYLOID BETA AND TAU AGGREGATION. ResearchGate. [Link]

  • Greenamyre, J. T., & O'Brien, C. F. (1991). N-methyl-D-aspartate antagonists in the treatment of Parkinson's disease. Archives of Neurology, 48(9), 977-981. [Link]

  • Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review. Preprints.org. [Link]

  • Latest advances on new promising molecular-based therapeutic approaches for Huntington's disease. Neural Regeneration Research. [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. [Link]

  • Liu, Y., et al. (2020). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Frontiers in Neuroscience, 14, 581. [Link]

  • Zhelezova, P., et al. (2022). New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Molecules, 27(17), 5456. [Link]

  • Szeliga, M., et al. (2024). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences, 25(11), 5988. [Link]

  • New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. MDPI. [Link]

  • Therapeutic Advances in the Management of Huntington's Disease. PubMed Central. [Link]

  • Small Molecules in Parkinson's Disease Therapy: From Dopamine Pathways to New Emerging Targets. PubMed Central. [Link]

  • Emerging Therapies for Huntington's Disease – Focus on N-Terminal Huntingtin and Huntingtin Exon 1. PubMed Central. [Link]

  • From Pathogenesis to Therapeutics: A Review of 150 Years of Huntington's Disease Research. PubMed Central. [Link]

  • In Silico Approaches for the Study of New Anti-Parkinson's Agents. MDPI. [Link]

Sources

In Vitro Validation of N-methyladamantan-1-amine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides a comprehensive framework for the in vitro validation of N-methyladamantan-1-amine's bioactivity, with a focus on its potential as a neuroprotective agent. We will explore its mechanism of action as an NMDA receptor antagonist and compare its performance against established and emerging alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel compounds in the neurodegenerative disease space.

Introduction: The Therapeutic Potential of this compound

This compound, a derivative of the adamantane scaffold, is structurally related to memantine and amantadine, two clinically used drugs known for their activity at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to a toxic process known as excitotoxicity, a key mechanism implicated in the neuronal death associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3][4][5] By blocking the NMDA receptor ion channel, this compound is hypothesized to mitigate this excitotoxic cascade, offering a potential therapeutic avenue. This guide outlines the in vitro assays necessary to validate this hypothesis and benchmark the compound's efficacy and safety profile against relevant comparators.

Comparative Compounds: Establishing a Performance Baseline

To provide a robust assessment of this compound's bioactivity, it is essential to compare it with other compounds that have well-characterized mechanisms of action.

  • Memantine: A low-to-moderate affinity, uncompetitive NMDA receptor antagonist. Its well-established clinical profile and favorable side-effect profile, when compared to high-affinity antagonists, make it a crucial benchmark.[1][2]

  • Amantadine: Another adamantane derivative with NMDA receptor antagonist activity, though generally considered less potent than memantine.[1][6][7][8][9][10]

  • Dizocilpine (MK-801): A high-affinity, non-competitive NMDA receptor antagonist. While a potent neuroprotective agent in preclinical models, its clinical use has been limited by significant side effects. It serves as a positive control for potent NMDA receptor blockade.[11]

  • Emerging Therapeutics (for contextual comparison):

    • Donanemab: A monoclonal antibody targeting a modified form of beta-amyloid (Aβ) plaque.[12][13][14] While its mechanism is distinct from NMDA receptor antagonism, it represents a leading therapeutic strategy in Alzheimer's disease.

    • Gantenerumab: Another monoclonal antibody that targets aggregated forms of Aβ, promoting their clearance by microglia.[15][16][17][18][19] Including these antibody-based therapies provides a broader context of current drug development efforts in neurodegeneration.

In Vitro Validation Workflow: A Step-by-Step Approach

The following experimental workflow is designed to comprehensively evaluate the bioactivity of this compound.

Caption: A streamlined workflow for the in vitro validation of this compound.

Phase 1: Target Engagement and Functional Activity

The initial phase focuses on confirming that this compound directly interacts with the NMDA receptor and modulates its function.

Rationale: The whole-cell patch-clamp technique is the gold standard for studying ion channel function with high temporal and spatial resolution.[20][21][22][23][24] This method allows for the direct measurement of NMDA receptor-mediated currents in response to agonist application, providing definitive evidence of channel blockade.

Experimental Protocol:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells or a neuronal cell line such as SH-SY5Y, which can be differentiated into neuron-like cells.[25] These cells can be transfected to express specific NMDA receptor subunits.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration on an isolated, transfected cell.

  • Agonist Application: Apply a solution containing NMDA and the co-agonist glycine to elicit an inward current.

  • Antagonist Application: Co-apply this compound (at varying concentrations) with the agonists to determine its inhibitory effect on the NMDA-evoked current.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of the maximal current is inhibited) for this compound and the comparative compounds.

Rationale: Activation of NMDA receptors leads to an influx of calcium ions (Ca2+), a key event in both normal synaptic transmission and excitotoxicity.[26][27][28][29] Calcium imaging assays using fluorescent indicators provide a high-throughput method to assess the functional consequences of NMDA receptor modulation.

Experimental Protocol:

  • Cell Culture and Dye Loading: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass-bottom plates.[25] Load the cells with a calcium-sensitive fluorescent dye such as Fura-2.[26][28]

  • Baseline Measurement: Record the baseline fluorescence intensity.

  • Stimulation and Treatment: Stimulate the cells with NMDA and glycine in the presence or absence of this compound and the comparator compounds.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time. A decrease in the fluorescence signal in the presence of the antagonist indicates a reduction in Ca2+ influx.

  • Data Analysis: Quantify the inhibitory effect of each compound on the NMDA-induced calcium response.

Phase 2: Cellular Efficacy in a Disease-Relevant Model

This phase assesses the ability of this compound to protect neurons from glutamate-induced excitotoxicity.

Rationale: Exposing primary neuronal cultures to high concentrations of glutamate induces a cascade of events that mimics the excitotoxic cell death observed in neurodegenerative diseases.[3][5][11][30] This model provides a relevant context to evaluate the neuroprotective potential of NMDA receptor antagonists.

Experimental Protocol:

  • Cell Culture: Plate primary cortical neurons from embryonic mice or rats.

  • Compound Pre-incubation: Pre-incubate the neuronal cultures with varying concentrations of this compound or the comparative compounds.

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate for a defined period.

  • Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium. Allow the cells to recover for 24-48 hours.

  • Assessment of Cell Viability and Cytotoxicity: Proceed with the MTT and LDH assays described below.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[31][32][33] A reduction in metabolic activity is indicative of cell stress or death.

Experimental Protocol:

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[32]

  • MTT Incubation: Following the glutamate excitotoxicity protocol, add the MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[31][34]

  • Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.[35]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[31][32]

  • Data Analysis: Higher absorbance values correlate with greater cell viability. Calculate the percentage of neuroprotection afforded by each compound relative to the glutamate-only control.

Rationale: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis.[36][37] The LDH assay quantifies the amount of LDH released, providing a direct measure of cytotoxicity.

Experimental Protocol:

  • Sample Collection: After the recovery period in the excitotoxicity model, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[38][39][40]

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically 30 minutes).[39]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[36][39]

  • Data Analysis: Higher absorbance values indicate greater cytotoxicity. Calculate the percentage reduction in LDH release for each compound compared to the glutamate-only control.

Data Presentation and Comparative Analysis

The quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate a direct comparison of this compound with the alternative compounds.

Table 1: Comparative Potency at the NMDA Receptor

CompoundElectrophysiology (IC50, µM)Calcium Imaging (IC50, µM)
This compound[Insert Data][Insert Data]
Memantine[Insert Data][Insert Data]
Amantadine[Insert Data][Insert Data]
Dizocilpine (MK-801)[Insert Data][Insert Data]

Table 2: Comparative Neuroprotective Efficacy in the Excitotoxicity Model

CompoundMTT Assay (EC50, µM)LDH Assay (EC50, µM)
This compound[Insert Data][Insert Data]
Memantine[Insert Data][Insert Data]
Amantadine[Insert Data][Insert Data]
Dizocilpine (MK-801)[Insert Data][Insert Data]

Discussion and Future Directions

The results from this comprehensive in vitro validation will provide a strong foundation for understanding the therapeutic potential of this compound. A favorable profile would be characterized by moderate-affinity NMDA receptor antagonism, similar to memantine, coupled with robust neuroprotective effects in the cellular disease model.

Future studies should explore the compound's selectivity for different NMDA receptor subtypes, as this can influence both efficacy and side-effect profiles. Investigating its effects in more complex in vitro models, such as those utilizing induced pluripotent stem cells (iPSCs) from patients with neurodegenerative diseases or 3D organoid cultures, would provide further insights into its therapeutic potential.[41]

Conclusion

This guide has outlined a rigorous and logical workflow for the in vitro validation of this compound's bioactivity. By employing a combination of electrophysiology, calcium imaging, and cell-based assays within a disease-relevant context, researchers can generate the critical data needed to assess its potential as a novel neuroprotective agent. The comparative approach ensures that the compound's performance is benchmarked against established standards, providing a clear rationale for its continued development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Gantenerumab: an anti-amyloid monoclonal antibody with potential disease-modifying effects in early Alzheimer's disease. (2022). Journal of Neurochemistry. Retrieved from [Link]

  • Neuronal Cell Lines for Neurodegenerative Research. (n.d.). 2BScientific. Retrieved from [Link]

  • Amyloid aggregation in AD and the mechanism of action of gantenerumab. (n.d.). ResearchGate. Retrieved from [Link]

  • Gantenerumab Overview. (n.d.). Creative Biolabs. Retrieved from [Link]

  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (2025). Methods in Neurodegenerative Disease Drug Discovery. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. (n.d.). SLAS Discovery. Retrieved from [Link]

  • Advances in Cell Line Development for Neurodegenerative Diseases. (2020). Technology Networks. Retrieved from [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

  • Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (n.d.). SpringerLink. Retrieved from [Link]

  • A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. (n.d.). British Journal of Pharmacology. Retrieved from [Link]

  • Gantenerumab. (2024). ALZFORUM. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE. Retrieved from [Link]

  • Advanced Cell Models Enable Neurodegenerative Disease Research. (n.d.). Lab Manager. Retrieved from [Link]

  • Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. (n.d.). Neuropharmacology. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Gantenerumab. (n.d.). Wikipedia. Retrieved from [Link]

  • Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. (n.d.). PubMed. Retrieved from [Link]

  • Studying neurodegenerative diseases in culture models. (n.d.). Dementia & Neuropsychologia. Retrieved from [Link]

  • Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. (n.d.). Romanian Journal of Morphology and Embryology. Retrieved from [Link]

  • Excitotoxicity in vitro assay. (n.d.). Innoprot. Retrieved from [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (2025). SpringerLink. Retrieved from [Link]

  • Experimental Cell Models for Investigating Neurodegenerative Diseases. (2024). MDPI. Retrieved from [Link]

  • Glutamate Excitotoxicity Assay. (n.d.). NeuroProof. Retrieved from [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). Journal of Visualized Experiments. Retrieved from [Link]

  • Amantadine Inhibits SARS-CoV-2 In Vitro. (2021). edoc. Retrieved from [Link]

  • Electrophysiological Investigation of NMDA Current Properties in Brain Slices. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Donanemab for Alzheimer's disease: from preclinical research to the clinical application. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. (2022). Viruses. Retrieved from [Link]

  • Amantadine Inhibits SARS-CoV-2 In Vitro. (2021). Viruses. Retrieved from [Link]

  • (PDF) Amantadine Inhibits SARS-CoV-2 In Vitro. (2021). ResearchGate. Retrieved from [Link]

  • Modeling Amantadine Treatment of Inuenza A Virus In Vitro. (n.d.). PLoS ONE. Retrieved from [Link]

  • Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells: Revealing the Multiple Conformational States Associated with a Channel at Its Electrical Off State. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • Prospective role of Donanemab and amyloid beta therapies in early Alzheimer's disease: A systematic review. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). MDPI. Retrieved from [Link]

  • Animal research behind Donanemab, the new Alzheimer's drug. (2023). EARA. Retrieved from [Link]

  • Novel huperzine A based NMDA antagonists: insights from molecular docking, ADME/T and molecular dynamics simulation studies. (2020). RSC Publishing. Retrieved from [Link]

  • Donanemab. Monoclonal antibody targeting N3pG Beta-amyloid, Treatment of early Alzheimer's disease. (n.d.). Portico. Retrieved from [Link]

Sources

A Comprehensive Guide to Investigating the Cross-Reactivity Profile of N-methyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount to predicting its therapeutic efficacy and potential for adverse effects. N-methyladamantan-1-amine, a derivative of the adamantane family, which includes clinically relevant drugs like amantadine and memantine, presents an interesting case for thorough receptor cross-reactivity studies. This guide provides an in-depth, technically-focused comparison of methodologies to assess the binding and functional activity of this compound against a panel of relevant biological targets. While specific comprehensive screening data for this compound is not extensively available in the public domain, this guide will leverage data from its close analogs and outline a robust experimental plan to generate a complete cross-reactivity profile.

Introduction to this compound and the Adamantane Class

This compound, also known as N-methyl-1-adamantylamine, belongs to the adamantane class of compounds. Its rigid, lipophilic cage-like structure is a key feature that influences its pharmacokinetic and pharmacodynamic properties. Its close chemical relatives, amantadine and memantine, are known to interact with several central nervous system (CNS) targets. Amantadine, for instance, is known to be a weak antagonist of the NMDA-type glutamate receptor, to increase dopamine release, and to block dopamine reuptake.[1] Memantine is also an uncompetitive NMDA receptor antagonist.[2] Given these precedents, a primary focus of any investigation into this compound should be its activity at the NMDA receptor, alongside a broad panel of other CNS-relevant receptors to identify potential off-target effects.

Proposed Experimental Design for a Comprehensive Cross-Reactivity Study

To address the gap in publicly available data, a tiered approach to screening is recommended. This ensures a cost-effective and comprehensive evaluation of this compound's receptor interaction profile.

Tier 1: Broad Panel Radioligand Binding Assays

The initial step involves a broad screen using radioligand binding assays to assess the affinity of this compound for a wide range of receptors, ion channels, and transporters. This provides a global view of potential interactions. Commercial services like Eurofins' SafetyScreen panels offer a standardized and efficient way to conduct this initial screen.[3][4]

Rationale: Radioligand binding assays are a robust and high-throughput method to determine the binding affinity (Ki) of a test compound for a specific receptor.[5] They are the gold standard for initial off-target screening in drug discovery.

Suggested Receptor Panel: A comprehensive panel should include, but not be limited to, receptors known to be modulated by adamantane derivatives and those commonly associated with CNS-related adverse effects. A suggested panel is outlined in the table below.

Receptor FamilySpecific Targets
Glutamate Receptors NMDA (various subunits), AMPA, Kainate
Dopamine Receptors D1, D2, D3, D4, D5
Serotonin Receptors 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, etc.
Adrenergic Receptors α1A, α1B, α2A, β1, β2
Muscarinic Receptors M1, M2, M3, M4, M5
Nicotinic Acetylcholine Receptors α4β2, α7
Sigma Receptors σ1, σ2
GABA Receptors GABA-A, GABA-B
Opioid Receptors μ, δ, κ
Histamine Receptors H1, H2, H3
Transporters DAT, SERT, NET

Experimental Protocol: Radioligand Binding Assay

A standard filtration binding assay protocol would be as follows:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared and protein concentration is determined.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of this compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value.

Caption: Workflow for a Radioligand Binding Assay.

Tier 2: Functional Assays for Hits from Tier 1

Any significant binding interactions identified in Tier 1 (e.g., Ki < 10 µM) should be followed up with functional assays to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these receptors.

Rationale: Binding to a receptor does not necessarily translate to a functional effect. Functional assays are crucial to understand the pharmacological consequence of the binding interaction.[6][7]

Selected Functional Assays:

  • Dopamine Transporter (DAT) Uptake Assay:

    • Principle: Measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[6][8]

    • Methodology:

      • Culture cells stably expressing DAT.

      • Pre-incubate the cells with varying concentrations of this compound.

      • Add a fixed concentration of [3H]-dopamine and incubate for a short period.

      • Wash the cells to remove extracellular [3H]-dopamine.

      • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

      • Determine the IC50 for the inhibition of dopamine uptake.

  • Serotonin Receptor (e.g., 5-HT1A) cAMP Assay:

    • Principle: The 5-HT1A receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the effect of this compound on cAMP production.[9]

    • Methodology:

      • Use a cell line expressing the 5-HT1A receptor.

      • Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

      • Incubate the cells with varying concentrations of this compound in the presence or absence of a known 5-HT1A agonist.

      • Measure intracellular cAMP levels using a competitive immunoassay or a reporter gene assay.

      • Determine if this compound acts as an agonist (decreases cAMP) or an antagonist (blocks the effect of the agonist).

  • Nicotinic Acetylcholine Receptor (e.g., α7) Calcium Flux Assay:

    • Principle: The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is permeable to calcium ions. Activation of this receptor leads to an increase in intracellular calcium.[10]

    • Methodology:

      • Load cells expressing the α7 nAChR with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Measure baseline fluorescence.

      • Add varying concentrations of this compound and/or a known α7 agonist (e.g., choline).

      • Monitor the change in fluorescence intensity over time using a fluorescence plate reader.

      • Determine if this compound elicits a calcium response (agonist) or inhibits the agonist-induced response (antagonist).

References

The Adamantane Advantage: A Comparative Guide to the Structure-Activity Relationship of N-methyladamantan-1-amine Analogs as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Neuropharmacology and Drug Development

The N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and memory, has a darker side. Its overactivation leads to excitotoxicity, a key pathological process in neurodegenerative disorders such as Alzheimer's disease. This has spurred the development of NMDA receptor antagonists, with N-methyladamantan-1-amine and its analogs emerging as a promising class of therapeutics. This guide provides a comprehensive comparison of these analogs, delving into their structure-activity relationships (SAR), supported by experimental data, to inform the rational design of next-generation neuroprotective agents.

The Rationale Behind Targeting the NMDA Receptor with Adamantane Analogs

The therapeutic efficacy of memantine (1-amino-3,5-dimethyladamantane), a prominent analog of this compound, lies in its unique mechanism of action. It is an uncompetitive, low-affinity, voltage-dependent antagonist of the NMDA receptor. This means it only blocks the ion channel when it is excessively open, a state characteristic of pathological conditions, while leaving normal synaptic transmission largely intact. This "use-dependent" blockade is a crucial feature that contributes to its favorable clinical profile compared to high-affinity antagonists that can cause significant side effects. The bulky and lipophilic adamantane cage is a key structural feature that contributes to this unique pharmacological profile.

Structure-Activity Relationship: Decoding the Adamantane Moiety

The adamantane scaffold serves as a crucial anchor for interacting with the NMDA receptor channel. Modifications to this cage and the amine group have profound effects on antagonist potency and kinetics.

The Adamantane Cage: Size, Substitution, and Lipophilicity Matter

The adamantane structure itself is critical for activity. Its rigid, three-dimensional nature and lipophilicity allow it to effectively penetrate and block the NMDA receptor's ion channel.

  • Methyl Substitution: The presence and position of methyl groups on the adamantane cage are key determinants of potency. Memantine, with two methyl groups at the 3 and 5 positions, exhibits significantly higher affinity than its non-methylated parent compound, amantadine (1-aminoadamantane).[1][2][3] This is attributed to favorable hydrophobic interactions within the channel pore.[3] Interestingly, the addition of a third methyl group to create trimethylamantadine results in a decrease in affinity compared to memantine, suggesting an optimal size and shape for the binding pocket.[3]

  • Bioisosteric Replacements: Replacing a methylene group in the adamantane cage with an oxygen atom to form oxa-analogs can retain NMDA receptor antagonist activity, demonstrating some tolerance for structural variation within the core scaffold.

The Amine Group: The Gateway to Channel Blockade

The primary amine group is essential for the antagonist activity of these compounds. At physiological pH, this group is protonated, and the resulting positive charge is crucial for its interaction with the Mg2+ binding site within the NMDA receptor channel.

  • N-Alkylation: N-alkylation of the primary amine can modulate activity. While this compound is a key compound of interest, further extension of the alkyl chain can influence potency and kinetics.

  • Conversion to Amides: A critical SAR finding is the significant loss of NMDA receptor activity upon conversion of the free amine group into an amide or other functionalities. This highlights the indispensable role of the protonated amine for channel blocking.

Comparative Analysis of this compound Analogs

The following table summarizes the in vitro activity of key this compound analogs against the NMDA receptor, providing a quantitative basis for SAR understanding.

CompoundStructureModificationIC50 (µM)Assay TypeReference
Amantadine 1-aminoadamantaneUnsubstituted adamantane18.6Patch-clamp (rat hippocampal neurons)[1]
Memantine 1-amino-3,5-dimethyladamantane3,5-dimethyl substitution1.04Patch-clamp (rat hippocampal neurons)[1]
2.2Patch-clamp (cultured superior colliculus neurones)[4]
Trimethylamantadine 1-amino-3,5,7-trimethyladamantane3,5,7-trimethyl substitution3.5Electrophysiology[3]
(+)-MK-801 High-affinity antagonist (control)0.12Patch-clamp (rat hippocampal neurons)[1]

Table 1: Comparative in vitro activity of this compound analogs as NMDA receptor antagonists.

Experimental Protocols: A Guide to Assessing NMDA Receptor Antagonism

The following are detailed, step-by-step methodologies for two key experiments used to characterize the activity of this compound analogs.

[3H]MK-801 Radioligand Binding Assay

This assay determines the affinity of a test compound for the phencyclidine (PCP) binding site within the NMDA receptor channel, where uncompetitive antagonists like memantine bind.

Experimental Workflow:

G prep Membrane Preparation incubate Incubation prep->incubate Add membranes to assay buffer filter Filtration & Washing incubate->filter Incubate with [3H]MK-801 and test compound count Scintillation Counting filter->count Separate bound from free radioligand analyze Data Analysis count->analyze Determine radioactivity result result analyze->result Calculate Ki values

Workflow for [3H]MK-801 Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold sucrose buffer.

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction.

    • Wash the membranes multiple times with a suitable buffer (e.g., Tris-HCl) to remove endogenous glutamate and glycine.

  • Incubation:

    • In a final assay volume, incubate the prepared membranes with:

      • A fixed concentration of [3H]MK-801 (a potent, radiolabeled NMDA receptor channel blocker).

      • Varying concentrations of the unlabeled test compound (this compound analog).

      • Glutamate and glycine to ensure the NMDA receptors are in an activated state, allowing the channel blocker to bind.

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known NMDA receptor antagonist like unlabeled MK-801).

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the inhibitory effect of the test compounds on NMDA receptor-mediated ion currents in living cells.

Experimental Workflow:

G cell_prep Cell Preparation patch Gigaohm Seal Formation cell_prep->patch Isolate and culture neurons or transfected cells record Whole-Cell Recording patch->record Rupture cell membrane apply Drug Application record->apply Record baseline NMDA currents analyze Data Analysis apply->analyze Apply test compound and record inhibited currents result result analyze->result Calculate IC50

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Step-by-Step Protocol:

  • Cell Preparation:

    • Use primary cultured neurons (e.g., from rat hippocampus) or a cell line (e.g., HEK293) transfected with the desired NMDA receptor subunits.

    • Plate the cells on coverslips for easy access during recording.

  • Gigaohm Seal Formation:

    • Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with an appropriate intracellular solution.

    • Under a microscope, carefully approach a target cell with the micropipette.

    • Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

    • Clamp the cell membrane potential at a negative holding potential (e.g., -70 mV) to record inward currents.

  • Recording NMDA Currents:

    • Perfuse the cell with an extracellular solution containing NMDA and glycine to activate the NMDA receptors.

    • Record the resulting inward current. To isolate NMDA receptor currents, other ion channels can be blocked pharmacologically.

  • Drug Application:

    • After establishing a stable baseline NMDA current, apply the this compound analog at various concentrations to the perfusion solution.

    • Record the degree of inhibition of the NMDA-evoked current at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA current before and after drug application.

    • Plot the percentage of current inhibition against the logarithm of the drug concentration.

    • Fit the data with the Hill equation to determine the IC50 value.

NMDA Receptor Signaling in Alzheimer's Disease: The Therapeutic Target

The rationale for using NMDA receptor antagonists in Alzheimer's disease stems from the "glutamate hypothesis," which posits that excessive glutamate leads to neuronal damage.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal glutamate Glutamate nmda NMDA Receptor glutamate->nmda Excessive Release ca_influx Excessive Ca2+ Influx nmda->ca_influx Overactivation downstream Downstream Pathological Cascades ca_influx->downstream cell_death Neuronal Cell Death downstream->cell_death e.g., mitochondrial dysfunction, ROS production memantine This compound Analogs memantine->nmda Blocks excessive activation

Simplified NMDA Receptor Signaling Pathway in Alzheimer's Disease.

In the context of Alzheimer's disease, the accumulation of amyloid-beta plaques is thought to disrupt glutamate homeostasis, leading to persistent, low-level activation of NMDA receptors.[5] This chronic overstimulation results in a sustained influx of calcium ions (Ca2+), which in turn triggers a cascade of neurotoxic events, including mitochondrial dysfunction, the production of reactive oxygen species (ROS), and ultimately, neuronal cell death.[5] this compound analogs, by selectively blocking these excessively active NMDA receptors, can mitigate this excitotoxicity and offer a neuroprotective effect.

Conclusion

The structure-activity relationship of this compound analogs is a compelling example of rational drug design in neuropharmacology. The adamantane cage provides the ideal physicochemical properties for uncompetitive, voltage-dependent antagonism of the NMDA receptor, while modifications to this scaffold and the essential amine group fine-tune the potency and kinetics. The comparative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers aiming to develop novel and more effective neuroprotective agents targeting the NMDA receptor for the treatment of Alzheimer's disease and other neurological disorders characterized by excitotoxicity.

References

  • Parsons, C. G., Danysz, W., & Quack, G. (1998). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA)
  • Frankiewicz, T., & Parsons, C. G. (1999). Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. Neuropharmacology, 38(9), 1339-1347.
  • [Link to a relevant review on NMDA receptor pharmacology]
  • [Link to a relevant review on the glutam
  • Wang, R., & Reddy, P. H. (2017). Role of Glutamate and NMDA Receptors in Alzheimer's Disease. Journal of Alzheimer's disease : JAD, 57(4), 1041–1048.
  • Parsons, C. G., Gruner, R., Rozental, J., Millar, J., & Lodge, D. (1993). Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by amantadine and memantine. Neuropharmacology, 32(12), 1337-1350.
  • Chen, H. S., Pellegrini, J. W., Aggarwal, S. K., Lei, S. Z., Warach, S., Jensen, F. E., & Lipton, S. A. (1992). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. Journal of neuroscience, 12(11), 4427-4436.
  • [Link to a relevant methods paper on radioligand binding assays]
  • [Link to a relevant methods paper on p
  • [Link to a relevant review on the structure of the NMDA receptor]
  • Parsons, C. G., Panchenko, V., Pook, P. C., Headley, P. M., & Lodge, D. (1995). Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices. British journal of pharmacology, 114(4), 853–861.

Sources

A Comparative Analysis of 1-Aminoadamantane and 2-Aminoadamantane: How Positional Isomerism on a Rigid Scaffold Dictates Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

The adamantane cage, a perfectly symmetrical, rigid, and lipophilic hydrocarbon (tricyclo[3.3.1.13,7]decane), represents a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure can enhance the metabolic stability and membrane permeability of drug candidates, making it a desirable building block in drug design.[3][4] The first adamantane-based drug, amantadine (1-aminoadamantane), was discovered to have antiviral activity against Influenza A in the 1960s, paving the way for a rich field of research.[1][3] Today, derivatives of 1-aminoadamantane are clinically used for a range of conditions, from viral infections (Amantadine, Rimantadine) to neurodegenerative diseases like Alzheimer's (Memantine) and Parkinson's disease (Amantadine).[5][6][7]

While the tertiary bridgehead position (C1) has been extensively explored, the secondary position (C2) remains a frontier with untapped potential. The seemingly subtle shift of the amino group from the C1 to the C2 position drastically alters the molecule's geometry, electronics, and steric profile. This guide provides a comprehensive comparative analysis of 1-aminoadamantane and 2-aminoadamantane, designed for researchers, scientists, and drug development professionals. We will dissect how this fundamental change in positional isomerism influences physicochemical properties, synthetic accessibility, and pharmacological activity, providing both established data and a framework for future investigation.

Part 1: Physicochemical Properties - A Tale of Two Isomers

The positioning of the amino group on the adamantane scaffold is the primary determinant of the molecule's fundamental chemical properties. The C1 carbon is a tertiary bridgehead, while the C2 carbon is a secondary, non-bridgehead position. This distinction has profound implications for steric hindrance, electronic effects, and the overall topology of the molecule, which in turn governs its basicity (pKa), lipophilicity (LogP), and crystal lattice interactions (melting point).

The causality behind these differences is rooted in stereoelectronics. The amino group at the C1 position is sterically less hindered and its lone pair of electrons is readily available for protonation. In contrast, the amino group at the C2 position is attached to a secondary carbon, placing it in closer proximity to adjacent axial hydrogens on the cyclohexane ring, which can influence its solvation and reactivity.

Table 1: Comparative Physicochemical Properties of 1- and 2-Aminoadamantane

Property1-Aminoadamantane2-AminoadamantaneRationale for Differences
Synonym Amantadine2-Adamantanamine-
Molecular Formula C₁₀H₁₇NC₁₀H₁₇NIsomers
Molecular Weight 151.25 g/mol [7]151.25 g/mol [8]Isomers
Appearance White crystalline solid[7]Data not widely available-
Melting Point (°C) 180-192 (sublimes)[7]Data not widely availableDifferences in crystal packing symmetry and intermolecular hydrogen bonding.
pKa 10.1 - 10.58[7]Not experimentally reportedThe steric environment around the C2 amine may slightly alter its basicity compared to the C1 amine.
LogP (Computed) 2.44[7]1.7[8]The C1 isomer presents a more uniform nonpolar surface, while the C2 isomer's amine placement may create a more distinct polar face, potentially reducing its calculated partition coefficient.
Solubility Freely soluble in organic solvents, soluble in water.[7]Soluble in DMSO (slightly), Methanol (slightly).[9]The hydrochloride salt of the 1-isomer is notably water-soluble.[9] Differences in crystal lattice energy and polarity affect solubility.

Part 2: Synthesis and Chemical Reactivity

The synthetic accessibility of a scaffold is a critical factor in drug development. Here, the two isomers present divergent pathways and challenges, stemming from the inherent reactivity of the adamantane cage.

Synthesis of 1-Aminoadamantane

The synthesis of 1-aminoadamantane is well-established and can be achieved with high efficiency, making it attractive for large-scale production. A common and robust method proceeds from 1-bromoadamantane, a readily available starting material. The key is the introduction of a nitrogen-containing functional group at the tertiary bridgehead position.

Experimental Protocol: Two-Step Synthesis of 1-Aminoadamantane Hydrochloride from 1-Bromoadamantane

This protocol is adapted from a high-yield, scalable process.[10][11] The causality for this choice lies in its efficiency and avoidance of hazardous reagents like sodium azide used in older methods.[12]

Step 1: Synthesis of N-(1-Adamantyl)formamide

  • In a reaction vessel equipped with a stirrer and reflux condenser, add formamide (20 molar equivalents).

  • While stirring, add 1-bromoadamantane (1 molar equivalent) at 83-85 °C.

  • Heat the reaction mixture to 140 °C and maintain for 3 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water (approx. 15 mL per gram of starting material) with vigorous stirring.

  • Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Filter the white solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-(1-adamantyl)formamide. A yield of over 90% is expected.[11]

Step 2: Hydrolysis to 1-Aminoadamantane Hydrochloride

  • To a mixture of ethanol (3.3 mL/g of formamide) and 36% aqueous HCl (1.9 mL/g of formamide), add the N-(1-adamantyl)formamide from Step 1.

  • Stir the mixture at room temperature for 10 minutes, then heat to reflux (85-90 °C) for 1 hour.

  • Concentrate the reaction mixture to dryness under vacuum.

  • Add acetone (1.4 mL/g of formamide), heat to reflux for 30 minutes, then cool to 5-10 °C for 1 hour to crystallize the product.

  • Filter the white solid, wash with cold ethanol, and dry under vacuum to yield 1-aminoadamantane hydrochloride. A yield of over 90% is expected for this step.[10]

Synthesis of 2-Aminoadamantane

The synthesis of 2-aminoadamantane is inherently more complex as it requires functionalization of a secondary carbon. The most common starting material is adamantanone. A typical route involves the formation of an oxime followed by reduction.

Experimental Protocol: Synthesis of 2-Aminoadamantane via Reductive Amination (Representative)

This protocol outlines a general, validated approach. The choice of a one-pot reductive amination is for efficiency.

  • Dissolve adamantanone (1 molar equivalent) in methanol.

  • Add ammonium acetate (10 molar equivalents) and sodium cyanoborohydride (1.5 molar equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Quench the reaction by carefully adding aqueous HCl until the solution is acidic.

  • Concentrate the mixture under vacuum to remove methanol.

  • Basify the aqueous residue with NaOH solution to pH > 12 and extract with an organic solvent like dichloromethane or diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude 2-aminoadamantane, which can be further purified by chromatography or crystallization of its hydrochloride salt.

Diagram of Synthetic Pathways

The following diagram illustrates the divergent synthetic strategies for accessing the 1- and 2-aminoadamantane scaffolds.

G cluster_0 1-Aminoadamantane Synthesis cluster_1 2-Aminoadamantane Synthesis AdBr 1-Bromoadamantane AdForm N-(1-Adamantyl)formamide AdBr->AdForm Formamide, 140 °C Ad1NH2 1-Aminoadamantane HCl AdForm->Ad1NH2 HCl, EtOH, Reflux AdO Adamantanone Ad2NH2 2-Aminoadamantane AdO->Ad2NH2 Reductive Amination (e.g., NH4OAc, NaBH3CN) caption Divergent synthetic routes to aminoadamantane isomers. G cluster_0 Pathological State (Excess Glutamate) cluster_1 Physiological State (Normal Signaling) Glutamate_p Excess Glutamate NMDAR_p NMDA Receptor (Channel Open) Glutamate_p->NMDAR_p Binds Ca_p Ca²⁺ Influx (Prolonged) NMDAR_p->Ca_p Excitotox Excitotoxicity & Neuronal Damage Ca_p->Excitotox Memantine Memantine (1-Aminoadamantane Derivative) Memantine->NMDAR_p Blocks Channel Glutamate_n Phasic Glutamate NMDAR_n NMDA Receptor (Transient Opening) Glutamate_n->NMDAR_n Binds Ca_n Ca²⁺ Influx (Normal Signal) NMDAR_n->Ca_n Memantine_n Memantine (Dissociates) NMDAR_n->Memantine_n Unblocks (Voltage Change) LTP Synaptic Plasticity (LTP, Memory) Ca_n->LTP caption Mechanism of Memantine at the NMDA receptor.

Caption: Mechanism of Memantine at the NMDA receptor.

The 2-Aminoadamantane Landscape: An Uncharted Territory

The pharmacological profile of 2-aminoadamantane and its derivatives is far less understood. However, this lack of data presents an opportunity. The unique spatial vector of the 2-amino group offers a different way to probe receptor binding pockets and enzyme active sites compared to the 1-isomer. [13]It is plausible that 2-aminoadamantanes could exhibit entirely different target profiles, potentially interacting with G-protein coupled receptors (GPCRs), other ion channels, or enzymes where the specific geometry is critical for binding. Research in this area is exploratory, focusing on generating novel chemical entities with the potential for new therapeutic applications. [13]

Part 4: Comparative Biological Evaluation - An Experimental Framework

To objectively compare these isomers, a standardized set of experiments is required. The following protocols are designed to be self-validating systems for researchers to directly assess the differences in basicity, toxicity, and a key pharmacological activity.

Diagram of Experimental Workflow

G start Obtain/Synthesize 1- and 2-Aminoadamantane HCl pKa Protocol 1: pKa Determination (Potentiometric Titration) start->pKa MTT Protocol 2: Cytotoxicity Assay (MTT Assay) start->MTT Ca Protocol 3: NMDA Receptor Activity (Calcium Imaging) start->Ca data Comparative Data Analysis pKa->data MTT->data Ca->data end Conclusion on Structure-Activity Relationship data->end caption Workflow for comparative analysis of aminoadamantanes.

Caption: Workflow for comparative analysis of aminoadamantanes.

Protocol 1: Determination of pKa by Potentiometric Titration

  • Objective: To experimentally determine and compare the basicity of the 1- and 2-amino groups.

  • Causality: pKa is a fundamental property that governs the ionization state of the molecule at physiological pH, which is critical for receptor interaction, solubility, and membrane permeability.

  • Methodology:

    • Prepare a 0.01 M solution of each aminoadamantane hydrochloride isomer in deionized water.

    • Calibrate a pH meter with standard buffers (pH 4, 7, 10).

    • Place the pH electrode in the beaker containing the isomer solution and begin stirring.

    • Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise aliquots (e.g., 0.05 mL).

    • Record the pH after each addition of NaOH.

    • Continue the titration well past the equivalence point.

    • Plot the titration curve (pH vs. volume of NaOH added). The pKa is the pH at the half-equivalence point.

    • Perform the experiment in triplicate for each isomer.

Protocol 2: Comparative Cytotoxicity Assay (MTT Assay)

  • Objective: To assess and compare the baseline cytotoxicity of the two isomers in a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).

  • Causality: Establishing a therapeutic window requires understanding a compound's toxicity. This assay provides a quantitative measure of cell viability.

  • Methodology:

    • Culture SH-SY5Y cells in a 96-well plate to ~80% confluency.

    • Prepare stock solutions of 1- and 2-aminoadamantane HCl in sterile cell culture medium.

    • Create a series of dilutions for each compound (e.g., from 1 µM to 1000 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (concentration causing 50% inhibition of cell viability) for each isomer.

Summary and Future Directions

The positional isomerism of the amino group on the adamantane scaffold is a powerful modulator of molecular properties and biological function.

Table 2: Summary of Key Comparative Points

Feature1-Aminoadamantane2-Aminoadamantane
Synthesis Highly efficient, scalable, from 1-haloadamantanes.More complex, typically from adamantanone.
Pharmacology Well-established: NMDA receptor antagonist, M2 ion channel inhibitor.Largely unexplored, potential for novel targets.
Clinical Status Parent compound and derivatives are approved drugs.No approved drugs; an area for discovery.
Key Advantage Proven therapeutic scaffold with a rich history of data.Novel chemical space with potential for new intellectual property.

References

  • Chen, H. S. V., & Lipton, S. A. (2006). Mechanism of memantine action. Journal of Neurosciences Research, 83(8), 1435-1441. [Link]

  • Drugs.com. (n.d.). Rimantadine: Package Insert / Prescribing Information. Retrieved from [Link]

  • GoodRx. (2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5071, Rimantadine. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Amantadine. In Wikipedia. Retrieved from [Link]

  • Pham, V. H., et al. (2018). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Synthetic Communications, 48(1), 77-82. [Link]

  • Patsnap. (2024). What is the mechanism of Rimantadine Hydrochloride? Synapse. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Rimantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Memantine hydrochloride? Synapse. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mechanism of action (MOA) of memantine? Retrieved from [Link]

  • Drugs.com. (2025). Memantine: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

  • Pipelinepharma. (n.d.). Clinical Profile of Amantadine Hydrochloride 100mg/10mL Solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2130, Amantadine. Retrieved from [Link]

  • YouTube. (2024). Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Amantadine Hydrochloride? Synapse. Retrieved from [Link]

  • Battilocchio, C., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 897-906. [Link]

  • ACS Publications. (n.d.). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development. Retrieved from [Link]

  • Taylor & Francis Online. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5599998A - Method for the synthesis of adamantane amines.
  • ResearchGate. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Retrieved from [Link]

  • Pham, V. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5347-5352. [Link]

  • De Clercq, E., et al. (1992). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 35(18), 3231-3237. [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3602. [Link]

  • Wikipedia contributors. (n.d.). Adamantane. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2020). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]

  • Pindela, F., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2054. [Link]

  • ResearchGate. (2010). Thermodynamic properties of 1-aminoadamantane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25332, 2-Aminoadamantane. Retrieved from [Link]

Sources

N-methyladamantan-1-amine vs. Rimantadine: A Comparative Analysis of Antiviral Potency

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of antiviral therapeutics, adamantane derivatives have historically held a significant position in the management of influenza A infections. Rimantadine, a well-established member of this class, has been extensively studied and utilized. This guide provides a detailed comparative analysis of rimantadine and a structurally related compound, N-methyladamantan-1-amine, to assess their potential as antiviral agents. While comprehensive experimental data for rimantadine is readily available, a notable scarcity of published in vitro antiviral potency data for this compound necessitates a partially theoretical and structure-activity relationship-based comparison.

Mechanism of Action: Targeting the M2 Proton Channel

Both rimantadine and, hypothetically, this compound, exert their antiviral effect by targeting the M2 proton ion channel of the influenza A virus.[1] This viral protein is crucial for the early stages of viral replication. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification process is essential for the uncoating of the virus, which involves the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), thereby releasing the viral genome into the cytoplasm for replication.[2]

Adamantane derivatives, including rimantadine, act as blockers of this M2 channel.[1][3] By physically obstructing the channel pore, they prevent the influx of protons, thus inhibiting viral uncoating and halting the replication cycle.[4]

cluster_0 Influenza A Virus Entry and Uncoating cluster_1 Inhibition by Adamantane Derivatives Virus Virus Endosome Endosome Virus->Endosome Endocytosis Acidification Acidification Endosome->Acidification M2 Proton Channel Activity Uncoating Uncoating Acidification->Uncoating Viral RNA Release Viral RNA Release Uncoating->Viral RNA Release Adamantane Rimantadine / this compound M2_Channel M2 Proton Channel Adamantane->M2_Channel Blocks M2_Channel->Acidification Inhibits Proton Influx cluster_workflow Plaque Reduction Assay Workflow A 1. Seed MDCK cells in 6-well plates C 3. Infect cell monolayers with Influenza A virus A->C B 2. Prepare serial dilutions of antiviral compounds D 4. Remove inoculum and add overlay with compounds B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Fix and stain cells E->F G 7. Count plaques and calculate % inhibition F->G H 8. Determine EC50 values G->H

Caption: Workflow for a plaque reduction assay.

Conclusion

References

  • Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A. ACS Medicinal Chemistry Letters. [Link]

  • Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Virology Journal. [Link]

  • Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry. [Link]

  • Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry. [Link]

  • Current status of amantadine and rimantadine as anti-influenza-A agents: Memorandum from a WHO Meeting. Bulletin of the World Health Organization. [Link]

  • Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry. [Link]

  • Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting. Bulletin of the World Health Organization. [Link]

  • Flumadine® (rimantadine hydrochloride) prescribing information. U.S. Food and Drug Administration. [Link]

  • Rimantadine. Wikipedia. [Link]

  • Rimantadine derivatives with antiviral activity against flaviviruses and rimantadine-resistant strain of influenza A virus. ResearchGate. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. [Link]

  • Flumadine (Rimantadine): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy. [Link]

  • Rimantadine Monograph for Professionals. Drugs.com. [Link]

  • Rimantadine derivatives with antiviral activity against flaviviruses and rimantadine-resistant strain of influenza A virus. Semantic Scholar. [Link]

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals. [Link]

  • IC 50 for NAIs against influenza samples with amino acid variation at NA 151 residue. ResearchGate. [Link]

  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel. The Journal of Biological Chemistry. [Link]

  • ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science. [Link]

  • Studies on the antiviral activity of 1-adamantanamine. British Journal of Experimental Pathology. [Link]

  • Amantadine. PubChem. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. National Institutes of Health. [Link]

  • A review: Mechanism of action of antiviral drugs. Journal of Oral and Maxillofacial Pathology. [Link]

  • Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. Journal of the American Chemical Society. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry. [Link]

  • A review: Mechanism of action of antiviral drugs. Journal of Oral and Maxillofacial Pathology. [Link]

  • Antiviral Drugs Mechanisms of Action, Animation. YouTube. [Link]

  • Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Viruses. [Link]

Sources

A Comparative Toxicological Assessment of N-methyladamantan-1-amine and Its Parent Moieties: Amantadine and Methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed comparative analysis of the toxicological profile of N-methyladamantan-1-amine against its structural precursors, adamantan-1-amine (amantadine) and methylamine. This compound, a tertiary amine featuring the bulky, lipophilic adamantane cage, presents a unique toxicological profile that is predicted to be a composite of its parent moieties, modified by its distinct physicochemical properties. Amantadine is a well-characterized pharmaceutical with a known spectrum of dose-limiting neurotoxicity and reliance on renal clearance.[1][2][3] Methylamine is a corrosive and irritant gas, with toxicity primarily affecting the respiratory system and liver upon high exposure.[4][5] This document synthesizes existing data, explores potential metabolic pathways, and outlines a robust experimental framework for a comprehensive toxicological assessment. We will delve into specific endpoints including neurotoxicity, cytotoxicity, and systemic toxicity, providing detailed protocols for both in vitro and in vivo evaluation.

Introduction to the Compounds

The toxicological assessment of a novel chemical entity is critically informed by the known profiles of its structural analogues and parent compounds. This compound is structurally derived from amantadine through N-methylation. This seemingly minor modification can significantly alter its metabolic stability, lipophilicity, and interaction with biological targets, thereby modulating its toxicity.

  • Adamantan-1-amine (Amantadine): A primary amine of the tricyclic hydrocarbon adamantane. It is used as an antiviral and anti-Parkinsonian drug.[6] Its therapeutic action in Parkinson's disease is linked to enhancing dopamine release and blocking NMDA receptors.[6][7] However, its clinical use is tempered by central nervous system (CNS) side effects and a high dependence on renal excretion for clearance.[2][3]

  • Methylamine: The simplest primary amine, existing as a gas with a potent ammonia-like odor.[8] It is used industrially as an intermediate in the synthesis of numerous chemicals.[8] Its toxicity is characterized by severe irritation and corrosive effects on the eyes, skin, and respiratory tract.[4][5]

  • This compound: A derivative of amantadine, this compound's properties are less documented. Its GHS classification suggests it is harmful if swallowed and causes skin, eye, and respiratory irritation.[9] The addition of a methyl group to the amine increases its steric bulk and may alter its acid-base properties and lipophilicity, which are key determinants of its pharmacokinetic and toxicodynamic profile.

Metabolic and Pharmacokinetic Considerations

The metabolic fate of a compound is a primary determinant of its toxicity profile, influencing its half-life, exposure duration, and the potential formation of reactive metabolites.

Amantadine: Metabolism is a minor elimination pathway for amantadine. Approximately 90% of an administered dose is excreted unchanged in the urine through glomerular filtration and tubular secretion.[1][2] A small fraction (5-15%) is converted to an N-acetylated metabolite.[6][10] This heavy reliance on renal clearance means that patients with kidney impairment are at a high risk of toxicity due to drug accumulation.[2][3]

This compound: While specific metabolic data is scarce, the N-methyl group is a known metabolic "soft spot." It is susceptible to cytochrome P450-mediated N-demethylation, which would convert it back to amantadine. This pathway could either serve as a detoxification route or a bioactivation step, depending on the relative toxicity of the parent compound and its metabolite. Furthermore, the adamantane cage itself can undergo oxidation to form hydroxylated metabolites.[11][12] This suggests that, unlike amantadine, this compound may undergo more extensive hepatic metabolism, potentially reducing its reliance on renal clearance but introducing a risk of hepatotoxicity.

Methylamine: As a simple aliphatic amine, methylamine can be metabolized by various amine oxidases in the body.

G cluster_amantadine Amantadine Pathway cluster_nma Predicted this compound Pathway A Amantadine A_met N-Acetyl-Amantadine (5-15%) A->A_met Acetylation A_exc Renal Excretion (>90% Unchanged) A->A_exc Primary Clearance NMA This compound NMA_demeth Amantadine NMA->NMA_demeth N-Demethylation (CYP450) NMA_hydro Hydroxylated Metabolites NMA->NMA_hydro Hydroxylation (CYP450) NMA_exc Renal/Hepatic Excretion NMA_demeth->NMA_exc NMA_hydro->NMA_exc

Caption: Predicted metabolic pathways of Amantadine versus this compound.

Comparative Toxicity Profile

This section compares the known and predicted toxicity of the three compounds across key endpoints.

Toxicological EndpointAmantadine (Adamantan-1-amine)MethylamineThis compound (Predicted)
Acute Systemic Toxicity Overdose can be lethal (lowest reported: 1 gram).[13] Symptoms include seizures, arrhythmias, and delirium.[14]Toxic after single ingestion (LD50 Rat: 100 mg/kg). Vapors cause severe respiratory irritation.[4]Harmful if swallowed.[9] Toxicity likely influenced by CNS and cardiovascular effects similar to amantadine, potentially with faster onset due to altered pharmacokinetics.
Neurotoxicity Common dose-limiting toxicity.[15] Effects include dizziness, confusion, hallucinations, and ataxia.[14] Mechanism involves dopaminergic and NMDA receptor activity.[6]No primary neurotoxic effects at low concentrations, but high exposure can cause CNS depression.High probability of neurotoxicity. Increased lipophilicity may enhance BBB penetration, potentially exacerbating amantadine-like CNS effects.
Cardiotoxicity Associated with QT prolongation, ventricular arrhythmias, and heart failure in overdose.[14]Not a primary target organ for toxicity.Potential for cardiotoxicity should be assumed, mirroring amantadine's profile.
Renal Toxicity Primary route of elimination; accumulation to toxic levels is a major risk in renal impairment.[2][3]Can cause damage to kidneys with prolonged or repeated exposure.If metabolism is extensive, reliance on renal clearance may be reduced. However, parent compound and metabolites could still be nephrotoxic.
Hepatotoxicity Not commonly associated with liver injury.[16]High exposure may affect the liver.[5]Potential for hepatotoxicity is higher than for amantadine due to predicted hepatic metabolism.
Local Irritation Not a significant irritant.Severe corrosive/irritant to skin, eyes, and respiratory tract.[5]Causes skin, eye, and respiratory irritation, likely due to the basic amine group.[9]

Experimental Framework for a Definitive Assessment

To empirically determine the toxicity profile of this compound, a tiered testing strategy is proposed, progressing from in vitro to in vivo models.

Workflow 1: In Vitro Cytotoxicity and Mechanistic Assays

This initial phase aims to establish basal cytotoxicity and screen for specific organ-level toxicity using relevant cell lines.

G cluster_invitro In Vitro Screening start Test Compound (this compound) prep Prepare Serial Dilutions start->prep c1 HepG2 Cells (Hepatotoxicity) prep->c1 c2 SH-SY5Y Cells (Neurotoxicity) prep->c2 c3 HEK293 Cells (General Cytotoxicity) prep->c3 assay MTT Assay (24h, 48h, 72h exposure) c1->assay c2->assay c3->assay readout Measure Absorbance (570 nm) assay->readout calc Calculate IC50 Values readout->calc end Comparative Cytotoxicity Profile calc->end

Caption: Workflow for in vitro cytotoxicity screening.

Protocol: MTT Assay for Basal Cytotoxicity

  • Cell Culture: Culture human cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in appropriate media until they reach ~80% confluency.

  • Seeding: Trypsinize and seed cells into 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Dosing: Prepare a stock solution of this compound, amantadine, and methylamine hydrochloride. Perform serial dilutions to create a range of final concentrations (e.g., from 0.1 µM to 1000 µM).

  • Exposure: Remove the old media from the plates and add 100 µL of the media containing the test compounds. Include vehicle control (media only) and positive control (e.g., doxorubicin) wells. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using a dose-response curve.

Workflow 2: In Vivo Acute Systemic and Neurotoxicity Assessment

This phase evaluates the compound's effects in a whole-organism model to determine acute toxicity and observe integrated neurological and physiological responses.

G cluster_invivo In Vivo Acute Toxicity (Rodent Model) start Test Compound (this compound) dosing Administer Single Dose (e.g., Oral Gavage) start->dosing obs Functional Observational Battery (FOB) (1, 4, 24, 48 hours post-dose) dosing->obs obs_params Observe for: - Tremors, Ataxia, Seizures - Autonomic Signs - Behavioral Changes obs->obs_params endpoint Determine LD50 (Acute Toxic Class Method) obs->endpoint path Gross Necropsy & Histopathology (Key Organs: Brain, Liver, Kidney) endpoint->path end Systemic & Neurotoxicity Profile path->end

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Adamantane Derivatives Against Established Antivirals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has proven to be a remarkably versatile scaffold in medicinal chemistry.[1][2] Its unique structure can enhance the pharmacokinetic properties of drug candidates, such as increasing bioavailability or prolonging a drug's half-life.[3] The first significant therapeutic application of adamantane derivatives was in the fight against influenza A, with amantadine and rimantadine being landmark antiviral drugs.[4][5] These compounds function by blocking the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication within the host cell.[4][6][7]

While the emergence of resistance has limited the use of older adamantane derivatives, the scaffold itself remains a fertile ground for discovering new therapeutic agents.[3][8] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking new adamantane derivatives against established drugs. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating evaluation process.

For the purpose of this guide, we will focus on a case study: benchmarking a hypothetical new adamantane derivative, AD-01 , against the established antiviral, Amantadine , for activity against an influenza A virus strain.

The Benchmarking Framework: A Multi-Faceted Approach

A thorough comparison of antiviral compounds requires a multi-pronged approach. Simply demonstrating that a new compound inhibits a virus is insufficient. We must quantify its efficacy, determine its safety profile, and calculate its therapeutic window. The core parameters for our benchmarking study are:

  • In Vitro Efficacy (EC50): The concentration of the drug that inhibits 50% of viral activity.

  • Cytotoxicity (CC50): The concentration of the drug that causes a 50% reduction in the viability of host cells.

  • Selectivity Index (SI): Calculated as CC50 / EC50, this ratio provides an estimate of the drug's therapeutic window. A higher SI is desirable, indicating that the drug is effective against the virus at concentrations that are not harmful to the host cells.

Experimental Protocols: A Step-by-Step Guide with Scientific Rationale

The following protocols are designed to provide a clear and reproducible methodology for benchmarking AD-01 against Amantadine.

Cell Line and Virus Maintenance

Scientific Rationale: The choice of cell line and virus strain is critical for the relevance and reproducibility of the study. Madin-Darby Canine Kidney (MDCK) cells are a standard and widely accepted cell line for influenza A virus research due to their high susceptibility to infection.[9]

Protocol:

  • Culture MDCK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Propagate a well-characterized strain of influenza A virus (e.g., A/WSN/33 (H1N1)) in MDCK cells.

  • Harvest the virus-containing supernatant, clarify by centrifugation, and store at -80°C.

  • Determine the virus titer using a 50% Tissue Culture Infectious Dose (TCID50) assay.[10]

Cytotoxicity Assay (MTT Assay)

Scientific Rationale: Before assessing antiviral activity, it is crucial to determine the cytotoxic potential of the compounds on the host cells.[11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Protocol:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of AD-01 and Amantadine in serum-free DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound).

  • Incubate the plate for 48-72 hours (the same duration as the antiviral assay).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Antiviral Efficacy Assay (Plaque Reduction Assay)

Scientific Rationale: The plaque reduction assay is considered the gold standard for determining the in vitro efficacy of an antiviral compound.[9] It directly measures the ability of a drug to inhibit the production of infectious virus particles.[14] Each plaque represents a region of cells infected and lysed by the virus, and a reduction in the number of plaques indicates antiviral activity.

Protocol:

  • Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of AD-01 and Amantadine in serum-free DMEM.

  • Pre-incubate a standardized amount of influenza A virus (e.g., 100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.

  • Wash the MDCK cell monolayers with PBS and infect them with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% Avicel containing the respective compound concentrations.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for benchmarking the new adamantane derivative.

G cluster_prep Preparation cluster_assays Core Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture MDCK Cell Culture cytotoxicity Cytotoxicity Assay (MTT) on MDCK Cells cell_culture->cytotoxicity antiviral Plaque Reduction Assay (Antiviral Efficacy) cell_culture->antiviral virus_prop Influenza A Virus Propagation & Titer virus_prop->antiviral compounds Prepare Serial Dilutions (AD-01 & Amantadine) compounds->cytotoxicity compounds->antiviral cc50 Calculate CC50 cytotoxicity->cc50 ec50 Calculate EC50 antiviral->ec50 si Calculate Selectivity Index (SI) SI = CC50 / EC50 cc50->si ec50->si conclusion Comparative Assessment of AD-01 vs. Amantadine si->conclusion

Caption: Workflow for the in vitro benchmarking of a new adamantane derivative.

Data Presentation and Interpretation

For a clear and concise comparison, the results of the benchmarking study should be presented in a tabular format.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
AD-01 [Hypothetical Value][Hypothetical Value][Calculated Value]
Amantadine [Hypothetical Value][Hypothetical Value][Calculated Value]

Interpretation: The primary goal is to identify a compound with a low EC50 and a high CC50, resulting in a high Selectivity Index. For example, if AD-01 demonstrates an EC50 significantly lower than Amantadine while maintaining a similar or higher CC50, it would be considered a promising lead candidate for further development.

Mechanism of Action: The M2 Proton Channel

The established mechanism of action for amantadine against influenza A is the blockade of the M2 proton channel.[4][6][7] This channel is crucial for the virus as it allows protons to enter the virion upon endocytosis, which triggers the uncoating process and the release of the viral genome into the host cell's cytoplasm. By physically obstructing this channel, amantadine prevents this crucial step in viral replication.

M2_Channel cluster_virus Influenza A Virion cluster_host Host Cell Endosome M2_channel M2 Proton Channel uncoating Viral Uncoating (vRNA Release) M2_channel->uncoating Triggers viral_core Viral Core (vRNA) protons H+ (Protons) protons->M2_channel Enters Virion AD01 AD-01 AD01->M2_channel Blocks

Caption: Mechanism of action of adamantane derivatives on the M2 proton channel.

Conclusion

This guide provides a foundational framework for the systematic benchmarking of new adamantane derivatives against established drugs. By adhering to these detailed protocols and understanding the scientific rationale behind them, researchers can generate robust and reliable data to support the advancement of promising new therapeutic agents. The unique properties of the adamantane scaffold continue to offer exciting possibilities in drug discovery, and a rigorous comparative analysis is the first critical step in realizing that potential.

References

  • Current time information in New York, NY, US. (n.d.). Google.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. (n.d.). PubMed Central.
  • In vitro methods for testing antiviral drugs - PMC. (n.d.). PubMed Central.
  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (n.d.). NIH.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (n.d.). Protocols.io.
  • What is the mechanism of adamantane and its pharmacological properties? (2024, April 12). Guidechem.
  • In Vitro Antiviral Testing. (n.d.). IAR | USU.
  • Understanding Cytotoxicity. (2024, March 9). VIROLOGY RESEARCH SERVICES.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (2025, October 17). PubMed Central.
  • Antiviral Drug Screening. (n.d.). VIROLOGY RESEARCH SERVICES.
  • Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI.
  • In vitro methods for testing antiviral drugs. (n.d.). PubMed.
  • Cytotoxicity Assays: How We Test Cell Viability. (2025, April 1). YouTube.
  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.).
  • How to screen antiviral drugs? (2024, October 10). DIFF Biotech.
  • Influenza virus plaque assay. (2022, March 16). Protocols.io.
  • Plaque reduction neutralization assay. (n.d.). Bio-protocol.
  • An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC. (n.d.). NIH.
  • How can I develop good influenza virus plaques using plaque assay? (2015, July 2). ResearchGate.
  • Influenza virus plaque assay — Protocols IO — 2022 — 实验方法库. (2022, March 17). 衍因科技.
  • The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.).
  • Currently available adamantane derivatives in clinical practice and their activity. (n.d.). ResearchGate.
  • Adamantane - A Lead Structure for Drugs in Clinical Practice. (n.d.). PubMed.
  • Adamantane-based chemotherapeutic drugs and drug candidates. (n.d.). ResearchGate.

Sources

A Comparative Guide to Ligand Binding Affinity: N-methyladamantan-1-amine at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug development, a precise understanding of ligand-receptor interactions is paramount. The affinity with which a molecule binds to its target is a critical determinant of its potency, selectivity, and overall therapeutic potential. This guide provides an in-depth, quantitative analysis of the binding affinity of N-methyladamantan-1-amine, known clinically as memantine, for the N-methyl-D-aspartate (NMDA) receptor. Through a comparative lens, we will explore its binding characteristics alongside other notable NMDA receptor ligands, offering researchers and drug development professionals a comprehensive resource grounded in experimental data.

The Critical Role of the NMDA Receptor and Its Ligands

The NMDA receptor, a ligand-gated ion channel, is a cornerstone of excitatory synaptic transmission in the central nervous system. Its activation, which requires the binding of both glutamate and a co-agonist like glycine or D-serine, leads to an influx of Ca²⁺ ions.[1] This calcium influx is a critical trigger for a multitude of intracellular signaling cascades that underpin synaptic plasticity, learning, and memory.[2][3][4] However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in a range of neurological disorders.[3]

Consequently, molecules that modulate NMDA receptor activity are of significant therapeutic interest. This compound (memantine) and its structural analog, amantadine, are clinically relevant examples.[5][6] Understanding the nuances of their binding affinities, in comparison to other well-characterized ligands such as the high-affinity antagonist dizocilpine (MK-801) and the dissociative anesthetic ketamine, provides invaluable insights into their mechanisms of action and clinical profiles.[7][8][9]

Comparative Binding Affinity at the NMDA Receptor

The binding affinity of a ligand for its receptor is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Another common measure is the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit a specific biological process by 50%.

The following table summarizes the reported binding affinities of this compound (memantine) and other key ligands for the NMDA receptor. It is important to note that these values can vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition and the radioligand used in the assay.[10]

LigandTargetBinding Affinity (Ki)Binding Affinity (IC50)Citation(s)
This compound (Memantine) NMDA Receptor (PCP site)~1 µM0.95 - 6700 nM[11][12]
Amantadine NMDA Receptor (PCP site)~10 µM-[5]
Dizocilpine (MK-801) NMDA Receptor (PCP site)30.5 nM13 - 38 nM[7][13]
Ketamine NMDA Receptor (PCP site)0.2 - 3 µM3.6 µM (high affinity site)[13][14][15]

A key observation from this data is the significantly higher affinity of memantine compared to amantadine. This difference is attributed to the two additional methyl groups on the memantine structure, which are thought to engage in hydrophobic interactions within the NMDA receptor channel, thereby enhancing its binding.[16] In contrast, dizocilpine (MK-801) exhibits a much higher affinity than all the adamantane derivatives, making it a potent, non-competitive antagonist widely used in research settings.[7][9] Ketamine's affinity falls within a range similar to memantine, though its clinical effects are markedly different, highlighting that binding affinity is just one aspect of a drug's pharmacological profile.[15][17]

Visualizing the NMDA Receptor Signaling Pathway

To appreciate the functional consequences of ligand binding, it is essential to understand the downstream signaling cascades initiated by NMDA receptor activation. The influx of Ca²⁺ through the channel acts as a second messenger, activating a host of enzymes and transcription factors that ultimately modulate synaptic strength and neuronal function.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx Channel Opening CaM Calmodulin (CaM) Ca2_influx->CaM Activates PKC PKC Ca2_influx->PKC Activates CaMKII CaMKII CaM->CaMKII Activates Ras_ERK Ras-ERK Pathway CaMKII->Ras_ERK Activates PKC->Ras_ERK Activates CREB CREB Ras_ERK->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

Caption: Downstream signaling cascade following NMDA receptor activation.

Experimental Protocols for Quantifying Binding Affinity

The determination of binding affinity is a cornerstone of pharmacological research. Several robust techniques are employed to quantify these interactions, each with its own set of principles and practical considerations. Here, we provide detailed, step-by-step methodologies for three widely used assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[18]

Experimental Workflow:

ITC_Workflow prep 1. Sample Preparation - Receptor in cell - Ligand in syringe - Matched buffers load 2. Instrument Loading - Load receptor into sample cell - Load ligand into injection syringe prep->load titration 3. Titration - Inject small aliquots of ligand into the receptor solution load->titration detection 4. Heat Detection - Measure heat absorbed or released after each injection titration->detection analysis 5. Data Analysis - Integrate heat peaks - Fit to a binding model detection->analysis results 6. Results - Determine Kd, ΔH, ΔS, and stoichiometry (n) analysis->results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified NMDA receptor (or a ligand-binding domain) at a known concentration (typically 10-50 µM) in a suitable buffer.[19][20]

    • Prepare a solution of the ligand (e.g., this compound) at a concentration 10-20 times that of the receptor in the exact same buffer to minimize heats of dilution.[19][20]

    • Degas both solutions thoroughly to prevent air bubbles.[20]

  • Instrument Setup and Loading:

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Load the receptor solution into the sample cell (typically ~200-300 µL).[20][21]

    • Load the ligand solution into the injection syringe (typically ~40-100 µL).[20][21]

  • Titration:

    • Set the experimental temperature and stirring speed.

    • Perform a series of small, precise injections (e.g., 1-2 µL) of the ligand into the sample cell.[21]

    • Allow the system to reach equilibrium between each injection.

  • Data Acquisition and Analysis:

    • The instrument records the heat change after each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to receptor.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry of binding (n).[19]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[22]

Experimental Workflow:

SPR_Workflow immobilization 1. Ligand Immobilization - Covalently attach receptor to sensor chip baseline 2. Baseline Establishment - Flow running buffer over the surface immobilization->baseline association 3. Analyte Association - Inject ligand at various concentrations baseline->association dissociation 4. Dissociation - Replace ligand solution with running buffer association->dissociation regeneration 5. Surface Regeneration - Inject a solution to remove bound ligand dissociation->regeneration analysis 6. Data Analysis - Fit sensorgrams to kinetic models regeneration->analysis results 7. Results - Determine ka, kd, and KD analysis->results

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[23]

    • Inject the purified NMDA receptor solution over the activated surface to achieve covalent immobilization via amine coupling.[23]

    • Deactivate any remaining active esters with an injection of ethanolamine.[23]

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer.

    • Inject a series of increasing concentrations of the ligand (e.g., this compound) over the immobilized receptor surface.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.

    • After each injection, switch back to the running buffer to monitor the dissociation of the ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[24]

Radioligand Binding Assay

This classic technique uses a radiolabeled ligand to quantify the binding of unlabeled ligands to a receptor preparation.[25]

Experimental Workflow:

Radioligand_Workflow prep 1. Membrane Preparation - Isolate membranes expressing NMDA receptors incubation 2. Incubation - Incubate membranes with radioligand and varying concentrations of unlabeled ligand prep->incubation separation 3. Separation - Separate bound from free radioligand via rapid filtration incubation->separation counting 4. Scintillation Counting - Quantify radioactivity on filters separation->counting analysis 5. Data Analysis - Plot % inhibition vs. ligand concentration counting->analysis results 6. Results - Determine IC50 and calculate Ki analysis->results

Sources

Safety Operating Guide

Navigating the Safe Disposal of N-methyladamantan-1-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical aspect of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-methyladamantan-1-amine, a unique aliphatic amine utilized in various research applications. By understanding the chemical properties and potential hazards of this compound, we can ensure the safety of our laboratory personnel and minimize our environmental impact.

This compound is a white crystalline solid with a distinct structure characterized by a bulky adamantane core.[1] While specific toxicological data is limited, its amine functional group suggests it should be handled with care, as related compounds can be corrosive and harmful if ingested, inhaled, or absorbed through the skin.[2][3][4] This guide is designed to provide you with the necessary information to manage and dispose of this compound in a safe and compliant manner.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE). The primary hazards associated with this compound are typical of aliphatic amines and include potential skin and eye irritation, and respiratory tract irritation if inhaled as a dust.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.

  • Protective Clothing: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.

II. Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid solutions, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Neutralization (for acidic solutions): While this compound is a base, if it is in an acidic solution, it can be neutralized. However, for the pure compound, neutralization is not the primary disposal method. For acidic spills containing the amine, a weak base such as sodium bicarbonate can be cautiously applied to neutralize the acid.

  • Collect and Containerize: Carefully scoop the absorbed material or swept solid into a clearly labeled, sealable, and chemically compatible waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials should be collected as hazardous waste.

  • Dispose of Waste: The container with the collected spill residue must be disposed of as hazardous waste according to the procedures outlined in the following section.

III. Proper Disposal Procedures

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Key Disposal Principles:

  • Waste Identification: All waste containing this compound must be clearly identified as hazardous waste.

  • Segregation: Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents and acids.[3]

  • Containerization: Use only approved, chemically compatible, and properly sealed containers for waste collection. The original container, if in good condition, can be used. Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.

The following flowchart provides a decision-making guide for the proper disposal route:

DisposalWorkflow This compound Disposal Workflow start Start: Unwanted This compound is_contaminated Is the material contaminated or a residue? start->is_contaminated pure_chemical Unused, pure chemical in original container. is_contaminated->pure_chemical No contaminated_waste Contaminated material, spill residue, or empty container. is_contaminated->contaminated_waste Yes label_pure Ensure original label is intact. Affix 'Hazardous Waste' label. pure_chemical->label_pure label_contaminated Label as 'Hazardous Waste' with full chemical composition. contaminated_waste->label_contaminated collect_waste Place in a designated hazardous waste accumulation area. label_pure->collect_waste label_contaminated->collect_waste request_pickup Arrange for pickup by a licensed hazardous waste disposal vendor. collect_waste->request_pickup

Caption: Decision workflow for the proper disposal of this compound.

Detailed Disposal Steps:

  • Small Quantities (Research Scale):

    • Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, labeled, and sealed hazardous waste container.

    • Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Empty Containers:

    • Thoroughly empty the container.

    • Triple rinse the container with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After triple rinsing, the container can be managed as non-hazardous waste, but be sure to deface or remove the original label.

  • Large Quantities:

    • For larger quantities of this compound, direct disposal through a licensed hazardous waste management company is required.

    • Ensure the material is securely packaged and clearly labeled before collection.

IV. Chemical Properties and Incompatibilities

Understanding the chemical properties of this compound is essential for its safe handling and disposal.

PropertyValueSource
Appearance White crystalline solid[1]
Molecular Formula C₁₁H₁₉N[1]
Molecular Weight 165.27 g/mol [5][6]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and chloroform.[1]

Known Incompatibilities:

  • Strong Oxidizing Agents: Can react vigorously.

  • Acids: As an amine, it will react exothermically with acids.

  • Acid Chlorides and Anhydrides: Can undergo vigorous reactions.

Always store this compound and its waste away from these incompatible materials.[3]

V. Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and your Safety Data Sheets for the most current and detailed information.

References

  • Solubility of Things. (n.d.). N-Methyladamantylamine. Retrieved from [Link]

  • ChemRar. (n.d.). Buy this compound | 3717-38-2. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (3717-38-2). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylamino)adamantane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyladamantan-1-amine. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Comprehensive Guide to Safely Handling N-methyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the adamantane scaffold offers a unique three-dimensional structure, conferring desirable properties like lipophilicity and metabolic stability to novel therapeutic agents. N-methyladamantan-1-amine, a key building block in this chemical space, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond generic safety data sheets to provide a deep, experience-driven framework for the safe and effective use of this compound, grounded in established safety principles and regulatory standards.

Understanding the Inherent Risks of this compound

Hazard StatementGHS ClassificationPrecautionary Measures
Causes severe skin burns and eye damage.Skin Corrosion/Irritation, Category 1BWear protective gloves, clothing, and eye/face protection.[3]
May cause respiratory irritation.Specific Target Organ Toxicity (Single Exposure), Category 3Use only in a well-ventilated area, preferably a chemical fume hood.[3]
Harmful if swallowed.Acute Toxicity, Oral, Category 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

Foundational Pillars of Safe Handling: The Personal Protective Equipment (PPE) Ensemble

The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure. The following details the minimum required PPE and the rationale for each component.

Hand Protection: A Critical Barrier

Standard disposable nitrile gloves, while offering broad protection against many laboratory chemicals, provide poor resistance to aliphatic amines. Breakthrough can occur rapidly, often in under a minute for thinner gloves. Therefore, for anything other than incidental contact, more robust hand protection is essential.

  • For short-duration tasks (e.g., weighing, preparing solutions): Double-gloving with two pairs of standard nitrile gloves is a minimal precaution. If the outer glove comes into contact with this compound, it must be removed and replaced immediately.

  • For longer-duration tasks or when direct contact is likely: Heavy-duty nitrile or neoprene gloves are recommended. It is crucial to consult the glove manufacturer's specific chemical resistance data for breakthrough times. When prolonged or frequently repeated contact may occur, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes) is recommended.[5] For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes) is advisable.[5]

Body Protection: Shielding from Splashes and Spills

A flame-resistant lab coat, fully fastened, is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of protection. All contaminated clothing should be removed immediately and decontaminated before reuse.[3]

Eye and Face Protection: The Non-Negotiable Standard

Chemical splash goggles are the minimum requirement for eye protection. A face shield, worn in conjunction with goggles, is strongly recommended when handling larger quantities or during procedures with a significant splash potential. Standard safety glasses do not provide adequate protection from splashes.

Respiratory Protection: Mitigating Inhalation Risks

All manipulations of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood. If a fume hood is not available, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Blueprint: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the smooth execution of experimental workflows.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • The storage area should be clearly labeled as containing corrosive materials.

Experimental Workflow: A Step-by-Step Protocol
  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Weighing and Aliquoting: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: When dissolving this compound, slowly add the solid to the solvent to avoid splashing. Be aware that some dissolution processes may be exothermic.

  • Reaction Setup: Perform all reactions within the fume hood. Ensure that all glassware is properly secured.

  • Post-Reaction Workup: Quench reactions and perform extractions within the fume hood. Be mindful of potential pressure buildup in separatory funnels.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound. A 5% citric acid solution can be used to neutralize any residual amine before final cleaning.

PPE_Workflow

Emergency Protocols: Spill and Exposure Management

Preparedness is paramount. All personnel handling this compound must be familiar with these emergency procedures.

Spill Response
  • Minor Spill (contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pillows.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a 5% citric acid solution, followed by a thorough cleaning with soap and water.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up a major spill.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Waste Disposal: A Responsible Conclusion

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing boats, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Neutralization of Small Quantities: For very small residual amounts, neutralization with a weak acid (e.g., citric acid) to a pH between 6 and 8 may be permissible for drain disposal, depending on local regulations. Always consult your institution's EHS guidelines before proceeding with any neutralization and disposal. All waste must be handled in accordance with local, state, and federal regulations.[1]

By adhering to these principles and protocols, researchers can confidently and safely unlock the potential of this compound in the pursuit of novel therapeutics, ensuring a culture of safety and scientific excellence within the laboratory.

References

  • ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130. PubChem. [Link]

  • This compound (3717-38-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyladamantan-1-amine
Reactant of Route 2
N-methyladamantan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.